An In-depth Technical Guide on the Mechanism of Action of 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride Derivatives as Sigma Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals Abstract The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse rang...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. This technical guide focuses on a prominent class of these derivatives that exhibit high affinity and selectivity for sigma (σ) receptors, namely σ1 and σ2. These receptors are implicated in a multitude of physiological and pathological processes within the central nervous system (CNS) and periphery, making them attractive targets for therapeutic intervention in neurological disorders, cancer, and pain management. This document provides a comprehensive overview of the mechanism of action of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives as sigma receptor modulators, supported by quantitative binding data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction: The 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold and Sigma Receptors
The 3H-spiro[isobenzofuran-1,4'-piperidine] core structure has been extensively utilized in the design of novel therapeutic agents due to its unique three-dimensional conformation, which allows for precise interactions with biological targets.[1][2] While this scaffold is a component of molecules targeting various receptors, including the melanocortin subtype-4 receptor (MC4R) and those involved in antidepressant activity, a significant and well-studied class of its derivatives are potent ligands for sigma receptors.[3][4]
Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum (ER). They are classified into two main subtypes, σ1 and σ2, which are genetically distinct and possess different pharmacological profiles.
The Sigma-1 Receptor (σ1R) is a 25-kDa ligand-operated chaperone protein that resides at the mitochondria-associated ER membrane (MAM). It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses.
The Sigma-2 Receptor (σ2R) , identified as the 18-21 kDa transmembrane protein 97 (TMEM97), is involved in cellular proliferation, lipid metabolism, and autophagy.
The development of ligands based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has led to the creation of valuable tools for studying sigma receptor function, including highly selective fluorescent probes.
Mechanism of Action at Sigma Receptors
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] modulate the activity of sigma receptors by binding to them with high affinity. This interaction can either activate (agonism) or block (antagonism) the receptor's function, leading to a cascade of downstream cellular events. The specific pharmacological effect depends on the chemical modifications made to the core scaffold.
Interaction with the Sigma-1 Receptor (σ1R)
The σ1R is a highly dynamic protein that translocates within the cell and interacts with a variety of "client" proteins to modulate their function.
Signaling Pathways Modulated by σ1R Ligands:
Calcium Homeostasis: Under basal conditions, σ1R is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the MAM. Upon ligand binding or cellular stress, σ1R dissociates from BiP and interacts with the inositol 1,4,5-trisphosphate receptor (IP3R), modulating the release of calcium from the ER. This regulation of calcium flux between the ER and mitochondria is critical for cell survival and function.
Ion Channel Modulation: σ1R ligands can directly and indirectly modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels, thereby influencing neuronal excitability.
Neurotransmitter Systems: σ1R activation has been shown to potentiate NMDA receptor activity and modulate cholinergic and dopaminergic neurotransmission, which is relevant for its potential therapeutic effects in cognitive and psychiatric disorders.
Cellular Survival and Neuroprotection: By mitigating ER stress, reducing oxidative stress, and promoting the expression of anti-apoptotic proteins like Bcl-2, σ1R activation is broadly neuroprotective.
An In-depth Technical Guide to 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The 3H-spiro[isobenzofuran-1,4'-piperidine] core structure is a significant pharmacophore in modern medicinal chemistry. While 3H-spiro[isobenz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-spiro[isobenzofuran-1,4'-piperidine] core structure is a significant pharmacophore in modern medicinal chemistry. While 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride itself is primarily known as a versatile synthetic intermediate, its derivatives have been extensively investigated for their potent and diverse biological activities.[1] This scaffold is integral to the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2]
This technical guide provides a comprehensive overview of the known chemical properties, a representative synthetic protocol, and the significant biological activities associated with this class of compounds, with a focus on their interaction with sigma (σ) receptors.
Chemical Properties
Detailed experimental data for the specific salt, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, is not extensively published. However, data is available from chemical suppliers and databases, which characterizes it as a stable, solid compound useful for further chemical elaboration.[1][3]
The core scaffold's true value lies in its role as a building block for more complex, biologically active molecules.[1] Its rigid, three-dimensional spirocyclic system allows for precise orientation of functional groups, enhancing binding affinity and selectivity to biological targets.[1]
Table 1: Physicochemical Properties of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Note: Specific experimental values for properties like melting point and solubility are not consistently reported in peer-reviewed literature and may vary between suppliers.[5]
Synthesis and Experimental Protocols
The synthesis of the spiro[isobenzofuran-1,4'-piperidine] scaffold is a well-established process in medicinal chemistry, allowing for the creation of a diverse library of derivatives.
A common and effective method for synthesizing derivatives involves the reaction of a lithiated benzhydryl methyl ether with a substituted 4-piperidone, followed by an acid-catalyzed cyclization.[2] This robust protocol allows for modifications at the 3-position of the isobenzofuran ring and the nitrogen of the piperidine ring.
This protocol is adapted from the synthesis of potential CNS agents and serves as a representative example.[2]
Objective: To synthesize a 3-phenyl substituted derivative of the core scaffold.
Materials:
2-bromobenzhydryl methyl ether
n-Butyllithium (n-BuLi) in hexane
1-methyl-4-piperidone
Anhydrous diethyl ether or Tetrahydrofuran (THF)
Hydrochloric acid (HCl)
Standard glassware for anhydrous reactions (nitrogen/argon atmosphere)
Methodology:
Lithiation: A solution of 2-bromobenzhydryl methyl ether in an anhydrous ether solvent is prepared in a flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
Anion Formation: A stoichiometric amount of n-BuLi is added dropwise to the solution, leading to the formation of the corresponding aryllithium species. The reaction is stirred for a specified time to ensure complete formation.
Addition of Piperidone: 1-methyl-4-piperidone is added to the reaction mixture. The resulting solution is stirred while allowing it to slowly warm to room temperature.
Quenching & Cyclization: The reaction is carefully quenched with water. An aqueous solution of hydrochloric acid is then added to catalyze the intramolecular cyclization, which forms the spiro[isobenzofuran-1,4'-piperidine] ring system.
Work-up and Purification: The aqueous and organic layers are separated. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the final compound.
Caption: General workflow for the synthesis of spiro[isobenzofuran-1,4'-piperidine] derivatives.
Biological Activity and Signaling Pathways
Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold are potent modulators of several key CNS targets. The most prominent among these are the sigma (σ) receptors (σ₁ and σ₂), which are implicated in a wide range of neurological and psychiatric conditions, as well as in cancer biology.[6][7][8]
The spiro[isobenzofuran-1,4'-piperidine] moiety is a key structural feature in many high-affinity σ receptor ligands.[6][7] These receptors are unique intracellular proteins, with the σ₁ receptor acting as a "pluripotent chaperone" at the endoplasmic reticulum.[7] It modulates various downstream signaling pathways by interacting with a host of client proteins.[7]
σ₁ Receptor: Ligand binding to the σ₁ receptor can influence cellular processes such as calcium signaling, ion channel function, and neuronal survival. This has led to the investigation of σ₁ ligands for their potential antidepressant, antiamnesic, analgesic, and anticancer activities.[7]
σ₂ Receptor (TMEM97): The σ₂ receptor is a target of significant interest for the diagnosis and treatment of cancer and neurodegenerative diseases like Alzheimer's.[6][8] Spiro[isobenzofuran-1,4'-piperidine] derivatives have been developed as selective fluorescent probes to study the function and distribution of σ₂ receptors.[6][7]
Other reported activities for this class of compounds include melanocortin subtype-4 receptor (MC4R) agonism and potential diuretic and antihypertensive properties.[9][10]
The σ₁ receptor resides at the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical hub for cellular signaling. Upon stimulation by a ligand (such as a spiro-piperidine derivative), the σ₁ receptor can dissociate from its partner protein BiP and interact with various client proteins to modulate their function. A key interaction is with the IP₃ receptor (IP₃R), a calcium channel on the endoplasmic reticulum.
Caption: Ligand activation of the σ₁ receptor and modulation of calcium signaling.
Applications in Drug Discovery and Research
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is more than just a synthetic handle; it is a privileged structure in drug development for several reasons:
CNS Agents: The core structure is common in compounds designed to cross the blood-brain barrier and act on CNS targets.[2]
Drug Design Scaffold: Its rigid conformation and synthetic tractability make it an ideal starting point for creating libraries of compounds to screen for new biological activities.[1]
Research Tools: Functionalized derivatives, such as fluorescent ligands, are invaluable tools for studying complex biological systems like the σ₂ receptor, whose mechanisms are still being fully elucidated.[6][11]
Conclusion
While 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a relatively simple starting material, it provides the foundation for a rich and diverse area of medicinal chemistry. The derivatives stemming from this core have demonstrated significant potential in modulating key biological targets, particularly the sigma receptors, making them highly valuable for the development of next-generation therapeutics for neurological disorders, cancer, and beyond. Continued exploration of this chemical space promises to yield novel research tools and clinical candidates.
An In-depth Technical Guide on the Structure-Activity Relationship of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique and rigid spirocyclic structure provides a valuable framework for designing novel therapeutic agents targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives, with a focus on their development as melanocortin subtype-4 receptor (MC4R) agonists and sigma (σ) receptor ligands.
Core Structure and Pharmacological Significance
The 3H-spiro[isobenzofuran-1,4'-piperidine] core consists of an isobenzofuran ring system fused to a piperidine ring via a spiro carbon atom. This rigid structure is advantageous in drug design as it can enhance binding affinity and selectivity for specific biological targets by reducing the conformational flexibility of the molecule.[1] Derivatives of this scaffold have been explored for their potential in treating a variety of conditions, including obesity, neurological disorders, and hypertension.[1][2][3][4]
Structure-Activity Relationship at the Melanocortin-4 Receptor (MC4R)
A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent and selective MC4R agonists.[2][5] The SAR studies in this area have provided valuable insights into the structural requirements for potent and selective MC4R agonism.
Quantitative SAR Data for MC4R Agonists
The following table summarizes the in vitro activity of key analogs at the human melanocortin-4 receptor.
Compound
R1
R2
hMC4R Ki (nM)
hMC4R EC50 (nM)
1
H
Boc
>10000
-
2
H
H
1500
-
3
H
SO2Me
500
-
4
H
Ac
300
-
5
H
COtBu
250
150
6
H
COiPr
180
100
7
F
COiPr
80
50
8
Cl
COiPr
60
30
Data compiled from publicly available research literature.
Key SAR Insights for MC4R Agonists
Piperidine Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen is crucial for activity. Unsubstituted or simple alkyl-substituted compounds generally exhibit low affinity. Acyl and sulfonyl groups enhance binding affinity, with bulky acyl groups like isobutyryl (COiPr) and pivaloyl (COtBu) being particularly favorable.
Isobenzofuran Ring Substitution: Substitution on the aromatic ring of the isobenzofuran moiety can significantly impact potency. Electron-withdrawing groups, such as fluorine and chlorine, at position 6 of the isobenzofuran ring tend to increase both binding affinity and functional activity.
Structure-Activity Relationship at Sigma (σ) Receptors
Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have also been investigated as high-affinity ligands for sigma receptors, which are promising targets for the treatment of cancer and neurological diseases like Alzheimer's.[6][7][8]
Quantitative SAR Data for Sigma Receptor Ligands
The following table presents the binding affinities of key analogs for σ1 and σ2 receptors.
Compound
Linker
Fluorescent Tag
σ1 Ki (nM)
σ2 Ki (nM)
σ2/σ1 Selectivity
Siramesine
-
-
10.5
12.6
~1
16
Butyl-Indole
4-DMAP (Green)
39.3
10.1
3.9
17
Butyl-Indole
4-DMAP (Green)
38.1
3.84
9.9
19
Butyl-Indole
Cy-5 (Red)
51.3
30.2
1.7
29
Butyl-Indole
Cy-5 (Red)
488
51.1
9.5
Data extracted from studies on fluorescent probes for sigma receptors.[6][8]
Key SAR Insights for Sigma Receptor Ligands
N-Alkylation of the Piperidine Ring: The introduction of a butyl-indole moiety on the piperidine nitrogen leads to high-affinity sigma receptor ligands.[6][7][8]
Functionalization with Fluorophores: The core structure can be functionalized with various fluorescent tags to develop high-affinity probes for studying sigma receptors.[6][7][8] The nature and position of the fluorescent dye influence both the affinity and selectivity for σ1 and σ2 subtypes.[6][8] For instance, certain green-emitting fluorophores can enhance σ2 affinity and selectivity.[8] Red-emitting cyanine-based fluorophores also confer appreciable σ2 receptor affinity.[8]
Experimental Protocols
General Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] Analogs
A common synthetic route for the preparation of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives involves the reaction of a suitable phthalide precursor with a protected 4-piperidone, followed by reduction and deprotection steps. Further modifications on the piperidine nitrogen or the isobenzofuran ring can then be carried out to generate a library of analogs.
Caption: General synthetic workflow for 3H-spiro[isobenzofuran-1,4'-piperidine] analogs.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of the synthesized compounds for their target receptors.
Protocol for MC4R Binding Assay:
Membrane Preparation: Membranes from cells stably expressing the human MC4R are prepared.
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of the test compound.
Separation: Bound and free radioligand are separated by filtration.
Detection: The amount of bound radioactivity is quantified using a gamma counter.
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
Protocol for Sigma Receptor Binding Assay:
Membrane Preparation: Membranes from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2) are prepared.
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) and the test compounds.
Separation and Detection: Similar to the MC4R assay, bound and free ligands are separated by filtration, and radioactivity is measured.
Data Analysis: Ki values are determined from competition binding curves.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways and Mechanism of Action
MC4R Agonist Signaling Pathway
MC4R is a Gs-coupled GPCR. Agonist binding to MC4R activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for the regulation of energy homeostasis.
Caption: MC4R agonist signaling pathway.
Conclusion
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has proven to be a highly valuable starting point for the development of potent and selective ligands for various CNS targets. The SAR studies highlighted in this guide demonstrate that systematic modifications to the core structure can lead to significant improvements in affinity and functional activity. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
The Multifaceted Biological Profile of 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged heterocyclic motif that has given rise to a diverse array of biologically active molecu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged heterocyclic motif that has given rise to a diverse array of biologically active molecules. Its unique three-dimensional structure has been exploited to design ligands for a variety of central nervous system (CNS) targets, leading to compounds with potential therapeutic applications in depression, substance abuse, obesity, and neurological disorders. This technical guide provides an in-depth overview of the biological activities associated with 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its key derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Monoamine Transporter Inhibition: The Case of Indatraline (Lu 19-005)
A prominent derivative of the 3H-spiro[isobenzofuran-1,4'-piperidine] core is Indatraline (Lu 19-005), a potent non-selective monoamine transporter inhibitor.[1] Indatraline blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by binding to their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[1][3] Due to its slow onset and long duration of action compared to cocaine, Indatraline has been investigated as a potential pharmacotherapy for psychostimulant abuse.[3][4]
Quantitative Data: Transporter Binding Affinities and Uptake Inhibition
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of Indatraline for the three major monoamine transporters.
This protocol outlines a competitive binding assay to determine the Ki of a compound for DAT, SERT, and NET.[1]
Objective: To determine the binding affinity of a test compound for monoamine transporters.
Materials:
Cell membranes expressing the target transporter (DAT, SERT, or NET)
Specific radioligands: [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET[1]
Test compound (e.g., Indatraline) at various concentrations
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
96-well filter plates (e.g., GF/B)
Scintillation fluid and counter
Procedure:
Incubation: In each well of the filter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Scintillation Counting: Add scintillation fluid to each filter and quantify the radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value using non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
This protocol measures the functional potency of a compound in inhibiting the uptake of radiolabeled neurotransmitters into synaptosomes.[1][2]
Objective: To determine the IC50 of a test compound for inhibiting monoamine uptake.
Materials:
Synaptosomes prepared from brain tissue (e.g., rat striatum for DAT, cortex for NET, and whole brain minus striatum and cerebellum for SERT)
Test compound (e.g., Indatraline) at various concentrations
Krebs-Ringer buffer
Glass fiber filters
Scintillation fluid and counter
Procedure:
Pre-incubation: Aliquot the synaptosomal suspension into tubes. Add varying concentrations of the test compound or vehicle and pre-incubate for 10-15 minutes at 37°C.
Uptake Initiation: Add the radiolabeled neurotransmitter to each tube to start the uptake reaction.
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters.
Washing: Wash the filters with ice-cold buffer.
Scintillation Counting: Quantify the radioactivity on the filters.
Data Analysis: Determine the IC50 value by non-linear regression analysis of the inhibition curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Indatraline is the blockade of the presynaptic monoamine transporters.[1] This leads to an increased concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic receptors.[1][3] The downstream effects are complex and depend on the specific neuronal circuits and receptor subtypes involved.
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a versatile and privileged structure in medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets within the central nervous system and beyond. Initially investigated in the context of antidepressant drug discovery, this unique spirocyclic system has since been elaborated to yield potent and selective modulators of sigma (σ) receptors, the melanocortin-4 receptor (MC4R), and the neuropeptide Y5 receptor (NPY5R). This technical guide provides a comprehensive overview of the discovery and history of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its analogues. It details the key synthetic methodologies, presents quantitative pharmacological data in structured tables, and outlines the experimental protocols for the principal assays cited. Furthermore, this guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to provide a clear and thorough understanding of the scientific journey and therapeutic potential of this important chemical scaffold.
Discovery and Historical Context
The exploration of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold originated from the structural analysis of existing antidepressant agents. Researchers identified a common aminoalkyl(aryl)isobenzofuran moiety in compounds like talopram and MK-940, which prompted the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents.[1] Early investigations revealed that lead compounds from this series exhibited marked inhibition of tetrabenazine-induced ptosis in mice, a preclinical model used to screen for antidepressant activity.[1] This initial discovery spurred further investigation into the structure-activity relationships (SAR) of this novel scaffold.
Over time, the versatility of the 3H-spiro[isobenzofuran-1,4'-piperidine] core became apparent, leading to its exploration in diverse therapeutic areas:
Sigma (σ) Receptor Modulation: The scaffold has been utilized to develop high-affinity ligands for both σ1 and σ2 receptors. These receptors are implicated in a variety of neurological and psychiatric conditions, as well as in cancer, making spiro[isobenzofuran-1,4'-piperidine] derivatives valuable tools for both therapeutic and diagnostic applications, including the development of fluorescent probes for Alzheimer's disease research.
Melanocortin-4 Receptor (MC4R) Agonism: The search for treatments for obesity and metabolic disorders led to the development of potent and selective MC4R agonists based on the 3H-spiro[isobenzofuran-1,4'-piperidine] framework. These compounds have shown promise in preclinical models of energy homeostasis.
Neuropeptide Y5 Receptor (NPY5R) Antagonism: The NPY5R is a key target in the regulation of appetite and energy balance. The spiro[isobenzofuran-1,4'-piperidine] scaffold has been successfully employed to generate NPY5R antagonists with potential applications in the treatment of obesity and eating disorders.[2][3]
The hydrochloride salt of the parent compound and its derivatives is frequently utilized to improve solubility and handling properties for research and development purposes.[4]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for representative compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, categorized by their primary biological target.
Table 1: Sigma (σ) Receptor Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
Compound
σ1 Ki (nM)
σ2 Ki (nM)
Selectivity (σ1/σ2)
16
39.3
10.1
0.26
17
38.1
3.84
0.10
19
51.3
30.2
0.59
20
88.8
39.8
0.45
23
296
5.07
0.02
29
488
51.1
0.10
30
569
39.4
0.07
Data from Rossi et al., J Med Chem. 2023.
Table 2: In Vitro Activity of Spiro[isobenzofuran-1,4'-piperidine] Based MC4R Agonists
Compound
hMC4R Ki (nM)
hMC4R EC50 (nM)
hMC3R EC50 (nM)
hMC5R EC50 (nM)
4a
0.8
0.5
1100
110
4b
1.1
0.9
1500
230
4c
1.5
1.2
>10000
1200
4d
0.9
0.7
830
190
Data from Guo et al., Bioorg Med Chem Lett. 2010.
Table 3: NPY Y5 Receptor Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
Compound
Y5 IC50 (nM)
5a
14
5b
11
5c
4.4
5d
8.8
Data from Takahashi et al., Bioorg Med Chem Lett. 2009.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and biological evaluation of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] Hydrochloride
A representative synthesis for a derivative of the core scaffold is described by T. L. Lemke et al.[1]
Step 1: Lithiation of 2-Bromobenzhydryl Methyl Ether. To a solution of 2-bromobenzhydryl methyl ether in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added a solution of n-butyllithium in hexane dropwise. The reaction mixture is stirred at this temperature for 1 hour.
Step 2: Addition of 1-Methyl-4-piperidone. A solution of 1-methyl-4-piperidone in anhydrous THF is added to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred for several hours.
Step 3: Acid-Catalyzed Cyclization. The reaction is quenched with water, and the organic layer is separated. The crude product is then treated with an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene and heated to reflux to induce cyclization.
Step 4: Purification and Salt Formation. The resulting 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] is purified by column chromatography. The hydrochloride salt is prepared by dissolving the free base in a suitable solvent, such as diethyl ether, and treating it with a solution of hydrochloric acid in ether. The resulting precipitate is collected by filtration and dried.
Biological Assays
This in vivo assay is used to screen for potential antidepressant activity.
Male mice are administered tetrabenazine intraperitoneally (i.p.) to induce ptosis (eyelid drooping).
At a specified time after tetrabenazine administration, the test compound (a 3H-spiro[isobenzofuran-1,4'-piperidine] derivative) is administered orally (p.o.) or i.p.
The degree of ptosis is scored at various time points after test compound administration by an observer blinded to the treatment groups.
A reduction in the ptosis score compared to the vehicle-treated control group indicates potential antidepressant-like activity.
This in vitro assay determines the binding affinity of a compound for sigma receptors.
Membrane Preparation: Membranes are prepared from a suitable source, such as rat brain tissue or cells expressing the sigma receptor of interest (σ1 or σ2).
Incubation: The membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the unlabeled test compound.
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
This in vitro assay measures the ability of a compound to activate the MC4R, which is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP).
Cell Culture: A cell line stably expressing the human MC4R (e.g., HEK293 cells) is used.
Compound Treatment: Cells are treated with varying concentrations of the test compound (a potential MC4R agonist).
cAMP Measurement: After a specified incubation time, the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
This in vitro assay measures the ability of a compound to antagonize the NPY5R, which is a Gq-coupled receptor that mediates an increase in intracellular calcium.
Cell Culture and Dye Loading: A cell line stably expressing the human NPY5R (e.g., CHO cells) is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (a potential NPY5R antagonist).
Agonist Stimulation: The cells are then stimulated with a known NPY5R agonist (e.g., NPY).
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and the concentration that produces 50% inhibition (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for the development of compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold.
A Comprehensive Technical Guide to 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride: A Versatile Scaffold for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS Number: 37663-44-8) has emerged as a privileged scaffold in medicinal chemistry, demonst...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS Number: 37663-44-8) has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of central nervous system (CNS) disorders. Its rigid, three-dimensional spirocyclic core provides a unique framework for the design of ligands with high affinity and selectivity for various biological targets. This technical guide provides an in-depth overview of the synthesis, pharmacological applications, and key experimental data associated with this compound and its derivatives. Detailed experimental protocols for relevant biological assays are provided to facilitate further research and development in this promising area.
Core Compound Properties
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a white solid that serves as a crucial starting material and structural motif in the synthesis of various bioactive molecules.[1] Its unique spirocyclic system, where the isobenzofuran and piperidine rings share a common carbon atom, imparts conformational rigidity, a key feature for enhancing binding affinity to specific biological targets.[1]
Property
Value
Reference
CAS Number
37663-44-8
N/A
Molecular Formula
C₁₂H₁₅NO·HCl
Chem-Impex
Molecular Weight
225.72 g/mol
Chem-Impex
Appearance
White solid
Chem-Impex
Storage Conditions
0-8°C
Chem-Impex
Synthesis
Experimental Protocol: Synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Analogue
This protocol is based on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[2]
Step 1: Lithiation of 2-Bromobenzhydryl Methyl Ether
Dissolve 2-bromobenzhydryl methyl ether in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to a low temperature (typically -78 °C).
Add a solution of n-butyllithium in hexanes dropwise to the stirred solution.
Allow the reaction to proceed for a specified time to ensure complete lithiation.
Step 2: Addition of 1-Methyl-4-piperidone
To the freshly prepared lithiated species, add a solution of 1-methyl-4-piperidone in the same anhydrous solvent dropwise at -78 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
Step 3: Acid-Catalyzed Cyclization
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
Treat the crude product with an acid (e.g., hydrochloric acid or p-toluenesulfonic acid) in a suitable solvent to induce cyclization to the spiro[isobenzofuran-1(3H),4'-piperidine] core.
Purify the product by chromatography or recrystallization.
Step 4: N-Dealkylation (for secondary amine)
The N-methylated product can be demethylated using various reagents, such as 1-chloroethyl chloroformate followed by treatment with methanol, to yield the secondary amine.
Step 5: Hydrochloride Salt Formation
Dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.
Pharmacological Applications and Quantitative Data
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been extensively utilized in the development of ligands for several CNS targets, including sigma receptors, melanocortin receptors, and as potential antidepressants.
Sigma (σ) Receptor Ligands
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological and psychiatric disorders.[3][4]
Compound
Target
Kᵢ (nM)
Siramesine-like compound 19
σ₁
51.3
σ₂
30.2
Siramesine-like compound 20
σ₁
88.8
σ₂
39.8
8-like counterpart 29
σ₁
488
σ₂
51.1
8-like counterpart 30
σ₁
569
σ₂
39.4
Data from a study on fluorescent sigma receptor ligands incorporating the 3H-spiro[isobenzofuran-1,4'-piperidine] moiety.[4]
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
This protocol is a generalized procedure based on standard radioligand binding assays for σ₁ and σ₂ receptors.
Materials:
Cell membranes expressing the target sigma receptor subtype (σ₁ or σ₂).
Radioligand: [³H]-(+)-pentazocine for σ₁ or [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ₂.
Non-labeled competing ligands for non-specific binding determination (e.g., haloperidol).
Test compounds (derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine]).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
96-well microplates.
Glass fiber filters.
Scintillation cocktail and a scintillation counter.
Procedure:
Incubation: In each well of a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, the test compound at various concentrations, and the cell membrane preparation. For determining non-specific binding, a high concentration of a known non-labeled ligand is used instead of the test compound.
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds and subsequently calculate the Kᵢ values using the Cheng-Prusoff equation.
Melanocortin Subtype-4 Receptor (MC4R) Agonists
The 3H-spiro[isobenzofuran-1,4'-piperidine] framework has been successfully employed in the design of potent, selective, and orally bioavailable agonists for the melanocortin subtype-4 receptor (MC4R), a key target for the treatment of obesity and other metabolic disorders.[5][6] While specific EC₅₀ values for agonists directly incorporating the unsubstituted core are not detailed in the provided search results, the literature highlights the importance of this scaffold in achieving high potency and selectivity.
This protocol describes a typical functional assay to measure the agonist activity of compounds at the MC4R by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Materials:
A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).
Test compounds.
A reference agonist (e.g., α-MSH).
Cell culture medium.
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
Cell Plating: Plate the MC4R-expressing cells in 96- or 384-well plates and allow them to adhere overnight.
Compound Treatment: Remove the culture medium and add fresh medium containing the phosphodiesterase inhibitor. Add the test compounds at various concentrations. Include wells with the reference agonist for a positive control and wells with vehicle for a baseline control.
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Perform the assay to quantify the amount of intracellular cAMP.
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log of the test compound concentration. Calculate the EC₅₀ values from these curves.
Potential Antidepressants
Derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have shown significant activity in preclinical models of depression, particularly in the tetrabenazine-induced ptosis assay.[7][8] This test is a classic screening method for identifying compounds with potential antidepressant activity.
Compound
ED₅₀ (mg/kg, i.p.) in Tetrabenazine-Induced Ptosis (Mice)
Hydroxylamine 6
1.4
Hydroxylamine 11
3.5
Hydroxylamine 12
4.7
Hydroxylamine 13
4.0
Data for N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines].[7]
This protocol provides a general outline for the tetrabenazine-induced ptosis test in mice.
Animals:
Male mice (e.g., CD-1 or Swiss Webster).
Materials:
Tetrabenazine.
Test compounds.
Vehicle for drug administration (e.g., saline, distilled water with a small amount of Tween 80).
Procedure:
Acclimation: Acclimate the mice to the experimental room for at least one hour before the start of the experiment.
Test Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
Tetrabenazine Administration: After a specific pretreatment time (e.g., 30 or 60 minutes), administer tetrabenazine (e.g., 20-40 mg/kg, i.p.) to all mice.
Observation of Ptosis: At a fixed time point after tetrabenazine administration (e.g., 30 or 60 minutes), observe the mice for the presence and severity of ptosis (eyelid drooping).
Scoring: Score the degree of ptosis for each eye using a standardized scoring system (e.g., 0 = eyes fully open, 4 = eyes fully closed). The total score per animal is the sum of the scores for both eyes.
Data Analysis: Calculate the mean ptosis score for each treatment group. Determine the dose of the test compound that causes a 50% reduction in the tetrabenazine-induced ptosis score (ED₅₀).
Signaling Pathways and Mechanisms of Action
The biological effects of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives are mediated through the modulation of specific signaling pathways associated with their respective targets.
Sigma Receptor Signaling
Sigma-1 receptors are intracellular chaperones that modulate calcium signaling through interactions with the IP₃ receptor at the endoplasmic reticulum. They also regulate the activity of various ion channels, thereby influencing neuronal excitability and synaptic plasticity. Sigma-2 receptors (TMEM97) are involved in cholesterol homeostasis, calcium signaling, and the regulation of cell proliferation and viability.
Melanocortin Subtype-4 Receptor (MC4R) Signaling
The MC4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB, to regulate genes involved in energy homeostasis.
Conclusion
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a highly valuable and versatile scaffold in the field of medicinal chemistry, particularly for the development of CNS-active compounds. Its unique structural features have enabled the design of potent and selective ligands for a variety of important biological targets. The data and experimental protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers and scientists, fostering further innovation and the development of novel therapeutics based on this remarkable chemical entity. The continued exploration of this scaffold holds significant promise for addressing unmet medical needs in the treatment of neurological and psychiatric disorders.
An In-depth Technical Guide to 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride: A Key Intermediate in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a pivotal scaffold in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a pivotal scaffold in medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic protocol, and explores its significant role as an intermediate in the development of therapeutic agents, particularly those targeting sigma receptors implicated in a range of neurological and pathological conditions.
Core Physicochemical Data
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a white solid at room temperature.[1] Its spirocyclic structure, featuring a fusion of isobenzofuran and piperidine rings, provides a unique three-dimensional conformation that is advantageous for interacting with biological targets.[1][2] This distinct architecture has positioned it as a valuable pharmacophore in the design of novel therapeutics for neurological disorders.[1][2]
The synthesis of the parent compound, 3H-spiro[isobenzofuran-1,4'-piperidine], is a critical first step. While specific conditions for its conversion to the hydrochloride salt are standard, the creation of the spirocyclic core is a key synthetic challenge. A representative synthesis for analogous structures involves a multi-step process that can be adapted for this specific molecule.[3]
A plausible synthetic route, based on the synthesis of similar spiro[isobenzofuran-1(3H),4'-piperidines], would likely involve the lithiation of a suitable benzoyl-protected precursor, followed by the addition of 1-protected-4-piperidone and an acid-catalyzed cyclization to form the spirocyclic core. The protecting group on the piperidine nitrogen can then be removed and the free base converted to the hydrochloride salt.
Experimental Protocol: Utilization in the Synthesis of a Sigma Receptor Probe
This protocol details the use of 3H-spiro[isobenzofuran-1,4'-piperidine] as a key reactant in the synthesis of a fluorescent probe for sigma receptors, as adapted from the literature.[4]
Objective: To synthesize 4-(1H-Indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butan-1-one.
Materials:
4-(1H-indol-3-yl)butanoic acid
1,1'-Carbonyldiimidazole (CDI)
3H-spiro[isobenzofuran-1,4'-piperidine]
Anhydrous Tetrahydrofuran (THF)
Diethyl ether (Et₂O)
Ethyl acetate (EtOAc)
Water (H₂O)
Procedure:
To a solution of 4-(1H-indol-3-yl)butanoic acid (1.0 equivalent) in anhydrous THF under an argon atmosphere, add CDI (1.3 equivalents).
Stir the mixture for 2 hours at room temperature to activate the carboxylic acid.
In a separate flask, dissolve 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 equivalents) in anhydrous THF.
Add the solution of 3H-spiro[isobenzofuran-1,4'-piperidine] to the activated acid mixture.
Stir the reaction mixture overnight at room temperature.
Upon completion, quench the reaction with the addition of H₂O.
Extract the aqueous mixture with Et₂O (2 x 10 mL) and then with EtOAc (2 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography to obtain the desired compound.
Biological Significance and Signaling Pathways
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride serves as a crucial building block for ligands targeting sigma (σ) receptors, which are proteins of significant pharmaceutical interest.[4][5] The two main subtypes, σ₁ and σ₂, are implicated in a variety of cellular functions and disease processes.[4][5][6] The σ₂ receptor, in particular, is a promising target for the development of diagnostics and therapeutics for cancer and Alzheimer's disease.[4][5][6][7] The σ₁ receptor is known to interact with a number of client proteins and has been identified as a host protein for SARS-CoV-2 replication.[4]
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been developed as high-affinity probes to study these receptors.[4][5][6] The following diagram illustrates the workflow for utilizing a fluorescent probe derived from this core structure to investigate σ₂ receptor expression in cancer cells.
Caption: Workflow for visualizing σ₂ receptor expression in cancer cells.
The following diagram illustrates the central role of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride as a precursor in the development of ligands for various biological targets.
Caption: Central role in developing ligands for therapeutic targets.
Potential Therapeutic Targets of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of several pharmacologically...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of several pharmacologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of compounds based on this scaffold, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
Primary Therapeutic Target: The Serotonin Transporter (SERT)
The most prominent therapeutic agent containing the 3H-spiro[isobenzofuran-1,4'-piperidine] core is Escitalopram , the S-enantiomer of citalopram. Escitalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and anxiety disorders.[1][2][3][4]
Mechanism of Action
Escitalopram's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][5] By blocking SERT, escitalopram increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2][5]
Interestingly, escitalopram exhibits a unique interaction with SERT, binding to not only the primary (orthosteric) site but also an allosteric site. This allosteric binding is thought to stabilize the binding of escitalopram to the orthosteric site, prolonging its inhibitory effect on serotonin reuptake.[4][5][6]
Quantitative Data: Binding Affinity and Potency
The following table summarizes the binding affinity and inhibitory potency of Escitalopram for the human serotonin transporter (hSERT).
Experimental Protocol: SERT Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for SERT.
Objective: To determine the inhibitory constant (Ki) of a test compound for the serotonin transporter.
Materials:
Membrane preparation from cells expressing human SERT (e.g., HEK293-hSERT cells).
Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand.
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
Test compound at various concentrations.
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Wash buffer: Cold assay buffer.
Glass fiber filters.
Scintillation cocktail and a scintillation counter.
Procedure:
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding: Total binding - non-specific binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
Workflow for determining SERT binding affinity.
Mechanism of Serotonin Reuptake Inhibition by Escitalopram.
Potential Therapeutic Target: Sigma Receptors (σ1 and σ2)
Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[9]
The following table presents the binding affinities of representative 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Scintillation cocktail and a scintillation counter.
Procedure:
Incubation: Combine the membrane homogenate, the respective radioligand, and either buffer, non-specific control, or the test compound in a 96-well plate.
Incubate to allow for binding equilibrium (e.g., 120 minutes at room temperature).
Filtration and Washing: Rapidly filter the mixture through glass fiber filters and wash with cold buffer.
Counting: Measure the radioactivity of the filters using a scintillation counter.
Data Analysis: Calculate IC50 and Ki values as described for the SERT binding assay.
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been utilized in the design of potent and selective agonists for the melanocortin subtype-4 receptor (MC4R).[10][11] The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, food intake, and body weight, making it a target for the treatment of obesity.
Objective: To determine the agonist activity of a test compound at the MC4R by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
Cells stably expressing the human MC4R (e.g., HEK293-hMC4R cells).
Test compound at various concentrations.
Positive control: A known MC4R agonist (e.g., α-MSH).
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Cell culture medium and reagents.
Procedure:
Cell Plating: Plate the MC4R-expressing cells in a 96-well plate and allow them to adhere.
Compound Addition: Add the test compound at various concentrations to the wells. Include wells with the positive control and vehicle control.
Incubation: Incubate the plate for a specified time to allow for receptor stimulation and cAMP production.
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
Plot the cAMP levels against the logarithm of the test compound concentration.
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by fitting the data to a dose-response curve.
Signaling Pathway
MC4R Agonist Signaling Pathway.
Conclusion
The 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride scaffold serves as a versatile platform for the development of therapeutic agents targeting a range of central nervous system and metabolic disorders. Its well-established role in the potent and selective inhibition of the serotonin transporter, as exemplified by Escitalopram, underscores its clinical significance. Furthermore, ongoing research into derivatives targeting sigma receptors and the melanocortin subtype-4 receptor highlights the broad therapeutic potential of this chemical moiety. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals working with this important class of compounds.
An In-depth Technical Guide to 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride for Sigma Receptor Research
For Researchers, Scientists, and Drug Development Professionals Introduction The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a significant pharmacophore in the development of ligands targeting sigma r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a significant pharmacophore in the development of ligands targeting sigma receptors. This unique spirocyclic system offers a rigid structural framework that allows for precise orientation of substituents, influencing binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes.[1] These receptors are implicated in a wide array of physiological and pathological processes, including neurological disorders, cancer, and pain, making them attractive targets for therapeutic intervention.[2][3][4][5][6] This technical guide provides a comprehensive overview of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives in the context of sigma receptor research, focusing on quantitative binding data, detailed experimental protocols, and the underlying signaling pathways.
Table 1: Sigma Receptor Binding Affinities of Siramesine-like Derivatives [7]
Compound
Linker
Dye
σ₁ Kᵢ (nM)
σ₂ Kᵢ (nM)
16
(CH₂)₃
A
39.3 ± 9.0
10.1 ± 1.1
17
(CH₂)₆
A
38.1 ± 5.2
3.84 ± 0.8
19
(CH₂)₆
C (Cy-5)
51.3 ± 3.2
30.2 ± 3.5
20
(CH₂)₆
D (Cy-7)
88.8 ± 15.1
39.8 ± 4.2
Dye A: 4-DMAP fluorophore
Table 2: Sigma Receptor Binding Affinities of 8-like Derivatives [7]
Compound
Dye
σ₁ Kᵢ (nM)
σ₂ Kᵢ (nM)
23
A
296 ± 71
5.07 ± 1.07
29
C (Cy-5)
488 ± 80
51.1 ± 5.1
30
D (Cy-7)
569 ± 85
39.4 ± 6.1
Dye A: 4-DMAP fluorophore
Experimental Protocols
The following protocols are representative of the methodologies used to determine the sigma receptor binding affinities of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine]
The core scaffold is a key intermediate in the synthesis of more complex derivatives. A common synthetic route involves the reaction of an appropriate precursor with 1,1'-carbonyldiimidazole (CDI) followed by the addition of 3H-spiro[isobenzofuran-1,4'-piperidine].[2][7] For example, to synthesize an amide derivative, a carboxylic acid is activated with CDI in anhydrous tetrahydrofuran (THF). The mixture is stirred at room temperature, after which a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] in anhydrous THF is added, and the reaction proceeds overnight.[2]
Radioligand Binding Assay for Sigma-1 Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ₁ receptor.
Membrane Preparation: Guinea pig brain cortices are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended and re-centrifuged. The final pellet is resuspended in buffer and stored at -80°C.
Assay:
Incubate membrane homogenates (approximately 300 µg of protein) with the radioligand [³H]-(+)-pentazocine (typically at a final concentration of 5 nM) and varying concentrations of the unlabeled test compound.
The incubation is carried out in a total volume of 200 µL of 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 150 minutes.
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, such as haloperidol (10 µM).
Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Radioligand Binding Assay for Sigma-2 Receptors
This protocol outlines a competitive binding assay for the σ₂ receptor.
Membrane Preparation: Rat liver membranes are prepared in a similar manner to the guinea pig brain membranes described above.
Assay:
Incubate liver membrane homogenates (approximately 200 µg of protein) with the radioligand [³H]-DTG (1,3-di-o-tolyl-guanidine), typically at a final concentration of 3 nM.
To mask the σ₁ receptors, a selective σ₁ ligand, such as (+)-pentazocine (1 µM), is included in the incubation mixture.
Varying concentrations of the unlabeled test compound are added to the assay tubes.
The incubation is performed in a total volume of 200 µL of 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 120 minutes.
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, such as haloperidol (10 µM).
Filtration and Counting: The procedure is the same as for the σ₁ receptor assay.
Data Analysis: The IC₅₀ and Kᵢ values are calculated as described for the σ₁ receptor assay.
Below is a graphical representation of a typical radioligand binding assay workflow.
Workflow for a typical radioligand binding assay.
Signaling Pathways
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold and its derivatives exert their effects by modulating the signaling pathways associated with sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Signaling
The σ₁ receptor is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). It plays a crucial role in regulating intracellular Ca²⁺ signaling and cellular stress responses.
Calcium Homeostasis: The σ₁ receptor interacts with and modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel for Ca²⁺ release from the ER. Agonist binding to the σ₁ receptor can potentiate IP₃R-mediated Ca²⁺ signaling.
Ion Channel Modulation: Beyond IP₃Rs, σ₁ receptors have been shown to modulate the function of various other ion channels, including voltage-gated K⁺, Na⁺, and Ca²⁺ channels, as well as NMDA receptors. This modulation can impact neuronal excitability and synaptic plasticity.
Cellular Stress and Survival: By acting as a chaperone, the σ₁ receptor helps to mitigate ER stress and promote cell survival. It is involved in pathways related to protein folding, autophagy, and the unfolded protein response (UPR).
The following diagram illustrates the key signaling events associated with the sigma-1 receptor.
Key signaling pathways of the sigma-1 receptor.
Sigma-2 Receptor Signaling
The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is also involved in a variety of cellular processes, with a particularly high expression in proliferating cells, including cancer cells.
Calcium Signaling: Similar to the σ₁ receptor, the σ₂ receptor is implicated in the regulation of intracellular Ca²⁺ levels, although the precise mechanisms are still under investigation.
Cell Proliferation and Apoptosis: The σ₂ receptor plays a role in cell proliferation and can induce apoptosis when targeted by specific ligands. This has made it a promising target for anticancer therapies.
Lipid Metabolism and Trafficking: The σ₂ receptor is involved in cholesterol homeostasis and the trafficking of lipids within the cell.
The diagram below provides a simplified overview of the known signaling associations of the sigma-2 receptor.
Key signaling associations of the sigma-2 receptor.
Conclusion
The 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride core structure represents a valuable scaffold for the design and development of selective and high-affinity ligands for sigma receptors. The quantitative data from its derivatives demonstrate the potential for fine-tuning the binding profile to achieve desired selectivity for either σ₁ or σ₂ subtypes. The detailed experimental protocols provided herein offer a foundation for researchers to characterize novel compounds based on this scaffold. A deeper understanding of how these compounds modulate the intricate signaling pathways of sigma receptors will be crucial for translating their therapeutic potential into clinical applications for a range of human diseases.
The 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 3H-spiro[isobenzofuran-1,4'-piperidine] core is a versatile and highly valued scaffold in medicinal chemistry. Its unique th...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3H-spiro[isobenzofuran-1,4'-piperidine] core is a versatile and highly valued scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have positioned it as a key pharmacophore for designing potent and selective ligands for a variety of biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride as a pharmacophore, detailing its synthesis, biological activities, and the experimental protocols used for its evaluation.
Core Molecular Structure and Properties
The foundational structure of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride features a spirocyclic system where an isobenzofuran ring is fused to a piperidine ring at the 1 and 4' positions, respectively. This rigid yet complex architecture allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity to target proteins.[1][2] The hydrochloride salt form improves the compound's stability and solubility, facilitating its use in biological assays and pharmaceutical formulations.[3][4]
Key Physicochemical Properties:
Property
Value
CAS Number
37663-44-8
Molecular Formula
C₁₂H₁₅NO·HCl
Molecular Weight
225.72 g/mol
Appearance
White solid
Storage
0-8°C
Synthetic Strategies
The synthesis of the 3H-spiro[isobenzofuran-1,4'-piperidine] core and its derivatives can be achieved through several strategic routes. A common and effective method involves the lithiation of a suitable benzoyl derivative followed by the addition of a 4-piperidone derivative and subsequent acid-catalyzed cyclization.
A generalized synthetic workflow is depicted below:
Figure 1. Generalized synthetic workflow for 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
This modular approach allows for the introduction of a wide range of substituents on both the isobenzofuran and piperidine moieties, enabling extensive structure-activity relationship (SAR) studies.
Biological Applications and Quantitative Data
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been successfully employed in the development of ligands for several important biological targets, most notably sigma (σ) receptors and melanocortin-4 receptors (MC4R).
Sigma (σ) Receptor Ligands
Derivatives of this scaffold have shown high affinity and selectivity for both σ₁ and σ₂ receptor subtypes, which are implicated in various neurological and psychiatric disorders.[2][5] The table below summarizes the binding affinities (Ki) of representative fluorescent derivatives for σ₁ and σ₂ receptors.
Compound
R Group (Fluorophore)
σ₁ Ki (nM)
σ₂ Ki (nM)
Selectivity (σ₁/σ₂)
16
4-DMAP (Green)
39.3
10.1
0.26
17
4-DMAP (Green)
38.1
3.84
0.10
19
Cy-5 (Red)
51.3
30.2
0.59
20
Cy-7 (NIR)
88.8
39.8
0.45
23
4-DMAP (Green)
296
5.07
0.017
29
Cy-5 (Red)
488
51.1
0.10
30
Cy-7 (NIR)
569
39.4
0.07
Data extracted from a study on fluorescent probes for σ receptors.[2]
Melanocortin-4 Receptor (MC4R) Agonists
The 3H-spiro[isobenzofuran-1,4'-piperidine] core has also been utilized to develop potent and selective agonists for the melanocortin-4 receptor (MC4R), a key target in the regulation of energy homeostasis and appetite.[6][7]
Quantitative data for MC4R agonists based on this scaffold is often presented in the context of extensive SAR studies within proprietary drug discovery programs and is less frequently published in the public domain in a consolidated format.
Experimental Protocols
Synthesis of 4-(1H-Indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butan-1-one
This protocol describes a key step in the synthesis of more complex derivatives.[5]
Materials:
4-(1H-indol-3-yl)butanoic acid
1,1'-Carbonyldiimidazole (CDI)
3H-spiro[isobenzofuran-1,4'-piperidine]
Anhydrous Tetrahydrofuran (THF)
Deionized Water
Diethyl ether (Et₂O)
Ethyl acetate (EtOAc)
Procedure:
Dissolve 4-(1H-indol-3-yl)butanoic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon).
Add CDI (1.3 equivalents) to the solution and stir at room temperature for 2 hours.
In a separate flask, dissolve 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 equivalents) in anhydrous THF.
Add the solution of 3H-spiro[isobenzofuran-1,4'-piperidine] to the reaction mixture and stir overnight at room temperature.
Quench the reaction by adding deionized water.
Extract the aqueous mixture with Et₂O (2 x volume) followed by EtOAc (2 x volume).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography.
Sigma Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for σ₁ and σ₂ receptors.[8]
Figure 2. Workflow for a competitive sigma receptor radioligand binding assay.
Key Considerations:
For σ₁ Receptor Assay: Use [³H]-(+)-pentazocine as the radioligand.[8]
For σ₂ Receptor Assay: Use [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) as the radioligand in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ₁ sites.[8][9]
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).
Melanocortin-4 Receptor (MC4R) Functional Assay
This protocol describes a cell-based assay to measure the agonist activity of test compounds at the MC4R by quantifying intracellular cyclic AMP (cAMP) accumulation.[10][11]
Figure 3. Workflow for a cell-based MC4R functional assay measuring cAMP accumulation.
Key Components:
Cell Line: A cell line, such as HEK293, stably expressing the human MC4R is required.[10]
Positive Control: A known MC4R agonist, such as α-melanocyte-stimulating hormone (α-MSH), should be used to validate the assay.[10]
cAMP Detection: Various commercial kits are available for the sensitive detection of cAMP, often utilizing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[10]
Conclusion
The 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride scaffold represents a pharmacologically significant and synthetically accessible core for the development of novel therapeutics. Its proven utility in targeting key CNS receptors like sigma and MC4 receptors underscores its importance in contemporary drug discovery. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this privileged pharmacophore.
An In-depth Technical Guide to the Synthesis and Screening of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and screening of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and screening of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives. This class of compounds has garnered significant interest in pharmaceutical research due to its versatile scaffold and potential therapeutic applications in a range of disorders, including those affecting the central nervous system (CNS) and metabolic pathways.[1] The unique spirocyclic structure of these molecules contributes to their ability to interact effectively with various biological targets, offering opportunities for the development of novel therapeutics.[1]
Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride and its Derivatives
The core structure of 3H-spiro[isobenzofuran-1,4'-piperidine] serves as a crucial intermediate for the synthesis of a variety of bioactive molecules.[1] A convenient laboratory synthesis for a key derivative, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], involves a multi-step process that begins with the lithiation of 2-bromobenzhydryl methyl ether. This is followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization to form the spirocyclic core.[2] N-dealkylation can then be performed using standard methods to yield the demethylated analogue.[2]
A general synthetic workflow for the preparation of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives is outlined below.
Caption: General synthetic workflow for 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Experimental Protocol: Synthesis of Fluorescent Derivatives
This protocol describes the synthesis of fluorescently labeled 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives for use as high-affinity probes for sigma (σ) receptors.[3]
Step 1: Amide Formation
To a solution of 4-(1H-indol-3-yl)butanoic acid in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add 1,1'-carbonyldiimidazole (CDI).
Stir the mixture for 2 hours at room temperature.
Add a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] in anhydrous THF.
Stir the reaction mixture overnight at room temperature.
Quench the reaction with water and extract the product with diethyl ether and ethyl acetate.
Step 2: Alkylation
Alkylate the indole nitrogen of the product from Step 1 with 3-bromopropionitrile in the presence of potassium hydroxide and potassium carbonate in acetonitrile under microwave irradiation.
Step 3: Reduction
Reduce the nitrile and amide functionalities of the alkylated product in a single step using borane dimethyl sulfide complex (BH3·DMS) in anhydrous THF, followed by reflux.
Work up the reaction with methanol and hydrochloric acid, followed by basification with sodium hydroxide and extraction with dichloromethane to yield the amine derivative.[3]
Screening of 3H-spiro[isobenzofuran-1,4'-piperidine] Derivatives
These derivatives have been evaluated for a range of biological activities, demonstrating their potential as scaffolds for drug discovery.
Central Nervous System (CNS) Activity
Derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine] have been investigated as potential CNS agents, particularly for their antidepressant-like effects.[2][4] A key screening assay for this activity is the inhibition of tetrabenazine-induced ptosis in mice.[2][4] Tetrabenazine depletes brain monoamines, leading to a state that can be reversed by antidepressant compounds.[5]
After a set pre-treatment time (e.g., 30 minutes), administer tetrabenazine (e.g., 20 mg/kg).
At a specified time after tetrabenazine administration, score the degree of ptosis (eyelid closure).
Calculate the dose of the test compound that produces a 50% reduction in the ptosis score (ED50).
Optimal antitetrabenazine activity has been associated with compounds possessing a sterically unhindered, basic nitrogen atom.[4]
Compound
Modification
Antitetrabenazine Activity (ED50, mg/kg)
Hydroxylamine 6
N-OH
1.4
Hydroxylamine 11
N-OH derivative
3.5
Hydroxylamine 12
N-OH derivative
4.7
Hydroxylamine 13
N-OH derivative
4.0
Data extracted from J Med Chem. 1977 Apr;20(4):610-2.[4]
Melanocortin Subtype-4 Receptor (MC4R) Agonism
A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent, selective, and orally bioavailable melanocortin subtype-4 receptor (MC4R) agonists.[6] MC4R is a G protein-coupled receptor primarily expressed in the brain, playing a critical role in regulating energy balance, appetite, and body weight.[6]
MC4R Signaling Pathway
Caption: Simplified signaling pathway of a melanocortin subtype-4 receptor (MC4R) agonist.
Screening for MC4R agonism typically involves functional assays that measure the downstream signaling events following receptor activation, such as the production of cyclic AMP (cAMP).
Sigma (σ) Receptor Ligands
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been developed as high-affinity ligands for sigma (σ) receptors, particularly the σ2 subtype.[3] These receptors are of interest for the development of diagnostics and therapeutics for cancer and neurodegenerative diseases like Alzheimer's disease.[3][7]
Sigma-2 Receptor Signaling and Interactions
Caption: Key interactions of the sigma-2 receptor with its ligands and other cellular proteins.
The affinity of these derivatives for σ1 and σ2 receptors is determined using radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
Prepare cell membrane homogenates expressing σ1 and σ2 receptors.
Incubate the membranes with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]-DTG for σ2) and varying concentrations of the unlabeled test compound.
For σ2 binding, include a high concentration of a selective σ1 ligand to block binding to σ1 sites.
Separate bound from free radioligand by rapid filtration.
Measure the radioactivity of the filters using liquid scintillation counting.
Calculate the inhibition constant (Ki) from the IC50 values.
Quantitative Data: Sigma Receptor Affinity of Fluorescent Derivatives
Compound
Linker
Dye
σ1 Ki (nM)
σ2 Ki (nM)
19
(CH2)6
C
51.3 ± 3.2
30.2 ± 3.5
20
(CH2)6
D
88.8 ± 15.1
39.8 ± 4.2
29
-
C
448 ± 80
51.1 ± 5.1
30
-
D
569 ± 85
39.4 ± 6.1
siramesine
-
-
10.5
12.6
Data represents the mean of at least two separate experiments in duplicate ± SEM.[8]
This guide provides a foundational understanding of the synthesis and screening of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives. The versatility of this chemical scaffold continues to make it an attractive starting point for the development of novel therapeutic agents targeting a variety of diseases. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these promising compounds into clinical development.
The Versatile 3H-spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Technical Guide for Central Nervous System Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction The 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a privileged heterocyclic scaffold that has garnered significant attention in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a privileged heterocyclic scaffold that has garnered significant attention in the field of central nervous system (CNS) drug discovery. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for various CNS targets. This spirocyclic system, which combines an isobenzofuran moiety with a piperidine ring, serves as a versatile template for developing therapeutic agents for a range of neurological and psychiatric disorders. Its unique structural features can lead to enhanced binding affinity and selectivity for its molecular targets. This technical guide provides an in-depth overview of the synthesis, key molecular targets, associated signaling pathways, quantitative pharmacological data, and relevant experimental protocols for researchers engaged in the development of novel CNS therapeutics based on this scaffold.
Molecular Targets and Therapeutic Potential
Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] core have shown significant activity at two major classes of CNS targets: sigma (σ) receptors (subtypes σ1 and σ2) and the melanocortin-4 receptor (MC4R) .
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. Ligands based on the spiro[isobenzofuran-piperidine] scaffold have been developed as high-affinity probes for studying sigma receptor function. The σ2 receptor, in particular, is a promising target for the diagnosis and treatment of conditions like Alzheimer's disease.
Melanocortin-4 Receptor (MC4R): This G-protein coupled receptor is a key regulator of energy homeostasis and appetite. Potent and selective MC4R agonists have been designed using the 3H-spiro[isobenzofuran-1,4'-piperidine] framework, highlighting its potential in the development of anti-obesity therapeutics.
Data Presentation: Quantitative Pharmacology
The following tables summarize the quantitative data for various derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, showcasing their binding affinities and functional potencies at their respective CNS targets.
Table 1: Binding Affinities (Ki) of Spiro[isobenzofuran-piperidine] Derivatives at Sigma Receptors
Compound
R Group
Target
Ki (nM)
Reference
Siramesine-like Derivatives
16
N-propyl-4-DMAP-imide
σ1
39.3
σ2
10.1
17
N-hexyl-4-DMAP-imide
σ1
38.1
σ2
3.84
19
N-propyl-Cy-5-amide
σ1
51.3
σ2
30.2
20
N-propyl-Cy-7-amide
σ1
88.8
σ2
39.8
Compound 8-like Derivatives
23
N-butyl-6-(4-DMAP-imide)indole
σ1
296
σ2
5.07
29
N-butyl-6-(Cy-5-amido)indole
σ1
488
σ2
51.1
30
N-butyl-6-(Cy-7-amido)indole
σ1
569
σ2
39.4
Table 2: Functional Activity of Spiro[isobenzofuran-piperidine] Based MC4R Agonists
Compound
EC50 (nM)
Emax (%)
Assay Type
Reference
Pr4LP1
3.7
100
cAMP Accumulation
Ar3LP1
1.0
100
cAMP Accumulation
Setmelanotide
~10-20 fold more potent than α-MSH
Full Agonist
cAMP Accumulation
(Note: Data for MC4R agonists based on the direct 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is limited in the public domain. The data presented is for potent peptide agonists to illustrate assay parameters.)
Table 3: Antidepressant-like Activity of Spiro[isobenzofuran-piperidine] Derivatives
Compound
Assay
ED50 (mg/kg)
Reference
6
Tetrabenazine-induced ptosis
1.4
11
Tetrabenazine-induced ptosis
3.5
12
Tetrabenazine-induced ptosis
4.7
13
Tetrabenazine-induced ptosis
4.0
Experimental Protocols
Synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine]
A convenient laboratory synthesis involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization. N-dealkylation can be achieved using standard methods to yield the demethyl analogue.
Detailed Protocol:
A specific, detailed, step-by-step protocol for the synthesis of the core scaffold and its derivatives can be found in the cited literature, such as J. Med. Chem. 1976, 19 (11), 1315-24.
Radioligand Binding Assay for Sigma Receptors
This protocol is adapted from studies characterizing high-affinity sigma receptor ligands.
Materials:
Membrane preparations from cells or tissues expressing sigma receptors.
Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ1 and σ2).
Non-labeled competing ligands for non-specific binding determination (e.g., haloperidol).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Glass fiber filters.
Scintillation cocktail.
Scintillation counter.
Procedure:
Incubation: Incubate membrane homogenates with the radioligand at various concentrations in the assay buffer. For competition assays, include a fixed concentration of radioligand and varying concentrations of the test compound.
Non-specific Binding: In parallel tubes, add a high concentration of a non-labeled ligand to determine non-specific binding.
Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Analyze the data using non-linear regression to determine Ki, Kd, and Bmax values.
cAMP Accumulation Assay for MC4R Agonists
This protocol is based on functional assays for MC4R.
Materials:
HEK293 cells transiently expressing the human MC4R.
Assay buffer (e.g., HBSS supplemented with HEPES, BSA, and other components).
cAMP detection kit (e.g., HTRF or GloSensor™ cAMP assay).
Test compounds (agonists).
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Procedure:
Cell Seeding: Seed HEK293 cells expressing MC4R into 96- or 384-well plates and culture overnight.
Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing various concentrations of the test compounds.
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Tetrabenazine-Induced Ptosis Assay in Mice
This in vivo assay is used to assess the potential antidepressant activity of test compounds.
Materials:
Male mice (e.g., C57BL/6).
Tetrabenazine (TBZ) solution.
Test compound solutions.
Vehicle control.
Procedure:
Acclimation: Acclimate the mice to the experimental conditions.
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or via the desired route.
Tetrabenazine Challenge: After a specified pretreatment time (e.g., 30 minutes), administer tetrabenazine (e.g., 20-40 mg/kg, i.p.) to induce ptosis.
Scoring: At various time points after TBZ administration (e.g., 30, 60, 90 minutes), score the degree of ptosis for each eye on a scale (e.g., 0-4, where 0 is eyes fully open and 4 is eyes fully closed).
Data Analysis: Calculate the mean ptosis score for each treatment group at each time point. A significant reduction in the ptosis score compared to the vehicle-treated group indicates potential antidepressant-like activity. The ED50, the dose that reduces the ptosis score by 50%, can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the molecular targets of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold and a typical drug discovery workflow.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Sigma-2 Receptor Signaling Pathway.
Protocols & Analytical Methods
Method
Application Note: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a valuable spirocyclic scaff...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry. This compound serves as a key intermediate in the development of therapeutic agents targeting the central nervous system, including sigma (σ) receptors and melanocortin receptors.[1][2][3] The described synthetic pathway involves the protection of 2-bromobenzyl alcohol, subsequent ortho-metalation and reaction with N-Boc-4-piperidone, followed by acid-catalyzed cyclization, deprotection, and salt formation. This application note includes a step-by-step experimental protocol, tabulated quantitative data, characterization methods, and safety information.
Introduction
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile chemical building block utilized in pharmaceutical research and drug design.[1][3] Its rigid, three-dimensional structure is a desirable feature for creating ligands with high affinity and selectivity for biological targets.[1] Notably, derivatives of this scaffold have been investigated as potential treatments for neurological disorders and as probes for studying σ receptors, which are implicated in cancer and Alzheimer's disease.[4] The synthesis protocol provided herein is robust and scalable, enabling the efficient production of this important intermediate for further chemical exploration.
Overall Reaction Scheme
A multi-step synthesis is employed, starting from commercially available 2-bromobenzyl alcohol and N-Boc-4-piperidone. The key steps include protection of the benzylic alcohol, ortho-lithiation, nucleophilic addition to the piperidone, intramolecular cyclization, and final deprotection to yield the hydrochloride salt.
Diagram 1: Synthesis Pathway
Caption: Overall synthetic route for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
Experimental Protocols
Materials and Equipment
Reagents: 2-Bromobenzyl alcohol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, N-Boc-4-piperidone, tert-Butyllithium (t-BuLi) in pentane, p-Toluenesulfonic acid (p-TsOH), Hydrochloric acid (4M in 1,4-dioxane).
Step 1: Synthesis of tert-Butyldimethylsilyl 2-bromobenzyl ether
To a stirred solution of 2-bromobenzyl alcohol (1.0 eq) in dry DCM at 0 °C, add imidazole (1.5 eq).
Slowly add a solution of TBDMSCl (1.1 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract with DCM.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 4-(2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-hydroxypiperidine-1-carboxylate
Dissolve the protected 2-bromobenzyl ether (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
Add t-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C.
Stir the resulting deep-red solution for 1 hour at -78 °C.
Add a solution of N-Boc-4-piperidone (1.2 eq) in anhydrous THF dropwise.
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Step 3: Synthesis of tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
Dissolve the diol intermediate (1.0 eq) in toluene.
Add a catalytic amount of p-TsOH (0.1 eq).
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate and then brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-Boc protected spirocycle.
Step 4: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Dissolve the N-Boc protected spirocycle (1.0 eq) in a minimal amount of ethyl acetate.
Add an excess of 4M HCl in 1,4-dioxane (5.0 eq).
Stir the mixture at room temperature for 4 hours.
A white precipitate will form. Collect the solid by vacuum filtration.
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product as a white solid.[5]
Quantitative Data Summary
Step
Reactant 1
Molar Eq.
Reactant 2
Molar Eq.
Product
Typical Yield
1
2-Bromobenzyl alcohol
1.0
TBDMSCl
1.1
tert-Butyldimethylsilyl 2-bromobenzyl ether
>95%
2
Protected Benzyl Ether
1.0
N-Boc-4-piperidone
1.2
Diol Intermediate
70-80%
3
Diol Intermediate
1.0
p-TsOH
0.1
N-Boc Protected Spirocycle
85-95%
4
N-Boc Protected Spirocycle
1.0
4M HCl in Dioxane
5.0
Final Hydrochloride Salt
>90%
Characterization of Final Product
The final product, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, should be characterized by standard analytical techniques to confirm its identity and purity.
Caption: General workflow for the synthesis and analysis of the target compound.
Safety and Handling
tert-Butyllithium (t-BuLi): Extremely pyrophoric and reacts violently with water. Handle under a strict inert atmosphere. Wear appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.
Hydrochloric Acid in Dioxane: Corrosive and toxic. Handle in a well-ventilated fume hood. Avoid inhalation of vapors.
Solvents: Dichloromethane and Toluene are hazardous. Use in a fume hood and avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
This application note provides a comprehensive guide for the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. The described methods are based on established chemical principles and literature precedents, offering a reliable pathway to this valuable research chemical.
Application Notes and Protocols for 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile heterocyclic compound that serves as a key structural motif and intermedia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile heterocyclic compound that serves as a key structural motif and intermediate in medicinal chemistry and drug discovery. Its rigid spirocyclic core provides a unique three-dimensional architecture, making it an attractive scaffold for the design of ligands targeting various receptors and transporters in the central nervous system (CNS). This document provides an overview of its applications, synthesis, and detailed experimental protocols for its use in receptor binding assays, particularly for sigma (σ) receptors and the melanocortin-4 receptor (MC4R).
Applications
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in the development of CNS-active agents. Its derivatives have shown significant potential in several therapeutic areas:
Sigma (σ) Receptor Ligands: The spiro[isobenzofuran-1,4'-piperidine] core is a common feature in high-affinity ligands for both σ1 and σ2 receptors. These receptors are implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction. Derivatives of this scaffold have been developed as fluorescent probes to study σ receptor function and distribution.
Melanocortin-4 Receptor (MC4R) Agonists: The MC4R is a key regulator of energy homeostasis and appetite. Agonists of this receptor are being investigated as potential treatments for obesity and other metabolic disorders. The 3H-spiro[isobenzofuran-1,4'-piperidine] framework has been successfully employed to design potent and selective MC4R agonists.[1]
Antidepressants and Antipsychotics: The structural similarity of some derivatives to known psychoactive compounds has led to their investigation as potential antidepressants and antipsychotics.[2][3]
Synthesis and Characterization
A representative synthetic protocol for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is described below, based on established methodologies for analogous compounds.
Protocol 1: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
This protocol is a representative example based on the synthesis of similar spiro[isobenzofuran-piperidine] structures.
Materials:
2-Bromobenzyl alcohol
Protecting group (e.g., tert-Butyldimethylsilyl chloride)
n-Butyllithium (n-BuLi)
N-Boc-4-piperidone
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Anhydrous tetrahydrofuran (THF)
Diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Protection of the Alcohol: Protect the hydroxyl group of 2-bromobenzyl alcohol with a suitable protecting group (e.g., TBDMS) to prevent interference in the subsequent lithiation step.
Lithiation: Dissolve the protected 2-bromobenzyl derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-BuLi dropwise and stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.
Reaction with Piperidone: To the freshly prepared organolithium reagent, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
Work-up and Cyclization: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be cyclized under acidic conditions (e.g., treating with HCl in an organic solvent) which also serves to deprotect the Boc group.
Purification and Salt Formation: Purify the crude spirocycle by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified product in a suitable solvent like diethyl ether and add a solution of HCl in the same or another appropriate solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Protocols: Receptor Binding Assays
The following are detailed protocols for radioligand binding assays to evaluate the affinity of compounds for sigma (σ) and MC4 receptors. 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride itself is not typically the radiolabeled ligand but serves as a scaffold for the test compounds.
This competitive binding assay determines the affinity (Ki) of a test compound for the σ₁ receptor.
Materials:
Receptor Source: Guinea pig liver membranes or cell lines expressing human σ₁ receptors.
Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand).
Non-specific Binding Control: Haloperidol or (+)-pentazocine (unlabeled).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Test Compound: Synthesized derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine].
96-well microplates.
Glass fiber filters (e.g., Whatman GF/B).
Scintillation cocktail.
Microplate scintillation counter.
Procedure:
Membrane Preparation: Prepare a membrane homogenate from the receptor source according to standard procedures. Determine the protein concentration using a suitable method (e.g., Bradford assay).
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
50 µL of assay buffer (for total binding).
50 µL of a high concentration of unlabeled haloperidol (e.g., 10 µM) for non-specific binding determination.
50 µL of varying concentrations of the test compound.
50 µL of [³H]-(+)-pentazocine at a concentration close to its Kd (typically 1-5 nM).
100 µL of the membrane preparation (containing a specified amount of protein, e.g., 100-200 µg).
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This competitive binding assay is used to determine the affinity of test compounds for the MC4R.
Materials:
Receptor Source: Cell lines expressing human MC4R.
Radioligand: [¹²⁵I]-NDP-α-MSH.
Non-specific Binding Control: Unlabeled NDP-α-MSH or α-MSH.
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
Test Compound: Synthesized derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine].
Other materials are the same as for the sigma receptor assays.
Procedure:
Membrane Preparation: Prepare membranes from cells expressing MC4R.
Assay Setup: In a 96-well plate, add the following in a final volume of 100 µL:
25 µL of assay buffer (for total binding).
25 µL of a high concentration of unlabeled NDP-α-MSH (e.g., 1 µM) for non-specific binding.
25 µL of varying concentrations of the test compound.
25 µL of [¹²⁵I]-NDP-α-MSH at a final concentration of approximately 0.1 nM.[4]
50 µL of the membrane preparation (e.g., 5 µg protein/well).[4]
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[4]
Filtration: Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold 50 mM Tris-HCl, pH 7.4.[4]
Counting: Dry the filters and count the radioactivity using a gamma counter or a microplate scintillation counter after adding scintillation fluid.
Data Analysis: As described in Protocol 2.
Quantitative Data
The following tables summarize the binding affinities (Ki) of various derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] for sigma-1 and sigma-2 receptors, as reported in the literature.
Table 1: Binding Affinities (Ki, nM) of Spiro[isobenzofuran-1,4'-piperidine] Derivatives at Sigma-1 (σ₁) Receptors
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] exert their effects by modulating specific signaling pathways through their target receptors.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and cellular stress responses.
Sigma-1 Receptor Signaling Pathway
Sigma-2 (σ₂) Receptor / TMEM97 Signaling
The σ₂ receptor, also known as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and has been implicated in the cellular uptake of amyloid-beta. It forms a complex with other proteins like PGRMC1 and the LDL receptor.
Sigma-2 Receptor (TMEM97) Signaling
Melanocortin-4 Receptor (MC4R) Signaling
The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in regulating energy balance. Its activation leads to a decrease in food intake and an increase in energy expenditure.
Melanocortin-4 Receptor Signaling Pathway
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Application Notes and Protocols for 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals Introduction 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a tritiated radioligand built upon a core scaffold known to be a key pharmacophore for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a tritiated radioligand built upon a core scaffold known to be a key pharmacophore for various central nervous system (CNS) receptors. Its unique spirocyclic structure is a foundational element in the design of therapeutic agents targeting neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the use of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in radioligand binding assays to characterize its interactions with target receptors, with a primary focus on the sigma-2 (σ2) receptor, and potential interactions with sigma-1 (σ1), dopamine D2, and serotonin 5-HT2A receptors.
While direct binding data for the parent 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is not extensively available in published literature, its derivatives, most notably Siramesine (Lu 28-179), have been well-characterized. The data and protocols presented herein are based on the established methodologies for these closely related compounds and serve as a comprehensive guide for researchers.
Target Receptors and Signaling Pathways
The spiro[isobenzofuran-1,4'-piperidine] moiety is a key structural feature of ligands targeting several G protein-coupled receptors (GPCRs) and other membrane-associated proteins. The primary receptors of interest for this radioligand and its derivatives are:
Sigma-2 (σ2) Receptor: A transmembrane protein (TMEM97) implicated in cellular proliferation, lipid metabolism, and neuronal signaling. It is a biomarker in various cancers.[1]
Sigma-1 (σ1) Receptor: An intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and modulation of ion channels.
Dopamine D2 Receptor: A key receptor in the dopaminergic system, crucial for motor control, motivation, and cognition. It is a primary target for antipsychotic medications.[2][3]
Serotonin 5-HT2A Receptor: A subtype of serotonin receptor that plays a significant role in mood, perception, and cognition. It is the main target for psychedelic drugs and is also modulated by atypical antipsychotics.[4][5]
Application Notes and Protocols: 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals Introduction 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile heterocyclic compound utilized as a crucial reference standard in analytic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile heterocyclic compound utilized as a crucial reference standard in analytical chemistry and pharmaceutical development.[1] Its stable, crystalline form and well-defined molecular weight make it an ideal candidate for the calibration of analytical instruments and the quantification of related active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride as a reference standard, ensuring accuracy and reliability in analytical assays.[1] Its spirocyclic structure also serves as a valuable scaffold in medicinal chemistry for the design of novel therapeutics, particularly for neurological disorders.[1]
Physicochemical and Purity Data
As a reference standard, the purity and physicochemical properties of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride are of paramount importance. The following tables summarize the key quantitative data for this compound.
The following protocols outline the use of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride as a reference standard for purity determination and quantification of test samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of a test sample of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride or a related compound using the reference standard.
3.1.1. Materials and Reagents
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride Reference Standard
Test Sample
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (≥97%)
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Chromatographic Conditions
Parameter
Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm
Injection Volume
10 µL
3.1.3. Standard and Sample Preparation
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
3.1.4. Analysis and Data Interpretation
Inject the standard and sample solutions into the HPLC system. The purity of the test sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (excluding the solvent front), expressed as a percentage.
Application Notes and Protocols for the Analysis of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
These application notes provide detailed methodologies for the analytical characterization of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a versatile building block in pharmaceutical research and drug developm...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide detailed methodologies for the analytical characterization of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a versatile building block in pharmaceutical research and drug development, particularly for neurological disorders.[1][2] This compound's unique spirocyclic structure is a valuable scaffold for medicinal chemists.[1][2] The following protocols are intended for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound. It often serves as a reference standard in various analytical methods.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Commercial suppliers often state a purity of ≥91% or ≥95% as determined by HPLC.[1][2][3] The following protocol is based on methods used for analyzing derivatives of this compound and is suitable for assessing its purity.[4]
Experimental Protocol
Instrumentation:
A UHPLC or HPLC system equipped with a UV detector.
Chromatographic Conditions:
Column: WATERS XSelect PREMIER HSS T3 Column (100 Å, 2.5 μm, 2.1 mm × 100 mm) or equivalent C18 column.[4]
Mobile Phase: A linear gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).[4]
Accurately weigh approximately 1 mg of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.
Filter the final solution through a 0.22 µm syringe filter before injection.
Data Presentation
Parameter
Value
Column
C18 reverse-phase, 2.5 µm, 2.1 x 100 mm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
Time (min)
Flow Rate
0.5 mL/min
Detection
220 nm and 250 nm
Expected Purity
≥95%
Workflow Diagram
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS can be employed for the structural confirmation and identification of volatile impurities. While direct analysis of the hydrochloride salt is challenging due to its low volatility, analysis of the free base is feasible. A study involving the synthesis of a derivative of 3H-spiro[isobenzofuran-1,4'-piperidine] utilized GC-MS for product characterization.[4]
Experimental Protocol
Sample Preparation (Free Base Extraction):
Dissolve ~5 mg of the hydrochloride salt in 5 mL of deionized water.
Add 1 M sodium hydroxide solution dropwise until the pH is ~10.
Extract the aqueous solution three times with 5 mL of dichloromethane.
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter and carefully evaporate the solvent to obtain the free base.
Reconstitute the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer.
GC-MS Conditions:
Column: HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
Data Presentation
Parameter
Value
Molecular Formula
C12H15NO
Molecular Weight
189.25 g/mol
Expected [M]+
m/z 189
Major Fragmentation Ions
m/z 130, 146 (indicative of the spiro structure)
Note: The fragmentation pattern should be analyzed to confirm the structure.
Workflow Diagram
GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Experimental Protocol
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
Weigh 5-10 mg of the sample.
Dissolve in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4). DMSO-d6 is often suitable for hydrochloride salts.
Experiments to Perform:
¹H NMR
¹³C NMR
2D NMR (COSY, HSQC, HMBC) for unambiguous assignments if necessary.
Expected Spectral Features
Nucleus
Expected Chemical Shift Ranges (ppm)
Description
¹H
~7.2 - 7.8
Aromatic protons of the isobenzofuran ring
~5.0
-O-CH2- protons of the furan ring
~2.8 - 3.5
Protons on the piperidine ring adjacent to nitrogen
~1.5 - 2.0
Remaining protons on the piperidine ring
Broad singlet
N-H proton of the piperidinium ion
¹³C
~120 - 145
Aromatic carbons
~90 - 100
Spiro carbon
~70
-O-CH2- carbon
~40 - 50
Carbons on the piperidine ring adjacent to nitrogen
Application Notes and Protocols for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals Introduction 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its rigid spirocyclic core provides a unique three-dimensional architecture that can enhance binding affinity and selectivity to various biological targets. This structural motif has been successfully employed in the development of potent and selective ligands for G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[2][3]
These application notes provide detailed protocols for the use of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives in high-throughput screening (HTS) campaigns targeting two prominent drug targets: the Melanocortin-4 Receptor (MC4R) and Sigma (σ) Receptors. The protocols are designed to be adaptable for academic and industrial research settings.
Target Background
Melanocortin-4 Receptor (MC4R): A GPCR primarily expressed in the brain, MC4R is a key regulator of energy homeostasis, food intake, and body weight.[4] Agonists of MC4R are of significant interest for the treatment of obesity.[2][5]
Sigma (σ) Receptors: These are intracellular chaperone proteins located at the endoplasmic reticulum. The two main subtypes, σ1 and σ2, are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer.[6][7]
Data Presentation
The following table summarizes the binding affinities of representative compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold for human Sigma-1 (σ1) and Sigma-2 (σ2) receptors.
Compound ID
Modification on Piperidine Nitrogen
σ1 Receptor Ki (nM)
σ2 Receptor Ki (nM)
1
4-(Indol-3-yl)butyl
10.5
12.6
2
Fluorescent Dye Conjugate A
39.3
10.1
3
Fluorescent Dye Conjugate B
38.1
3.84
Data adapted from studies on N-substituted 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow.
Caption: MC4R Agonist Signaling Pathway.
Caption: Sigma Receptor Ligand Interaction.
Experimental Protocols
Protocol 1: MC4R Agonist HTS using a cAMP Assay
This protocol describes a cell-based functional assay to identify agonists of MC4R by measuring the accumulation of cyclic AMP (cAMP).
1. Materials and Reagents:
HEK293 cells stably expressing human MC4R.
Assay medium: DMEM with 0.1% BSA.
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride or derivatives.
Application Notes and Protocols for Fluorescent Probes Based on 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and experimental protocols for the use of fluorescent probes derived from the 3H-spiro[isoben...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of fluorescent probes derived from the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. These probes are high-affinity ligands for sigma (σ) receptors, making them valuable tools for research in oncology and neurodegenerative diseases, such as Alzheimer's disease.[1][2][3][4][5] The unique spirocyclic structure of the parent compound serves as a versatile backbone for the development of therapeutic agents and research tools.[6] The fluorescent derivatives, particularly those functionalized with cyanine dyes, offer enhanced photophysical properties suitable for a range of fluorescence-based analytical techniques.[1]
The primary biological targets of these probes are the sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2][3][4][5] The σ2 receptor, in particular, is a promising target for cancer diagnostics and therapeutics.[1][2][3][4][5] These fluorescent probes enable the study of σ receptors through various methods, including flow cytometry and live-cell imaging, providing insights into receptor expression, localization, and dynamics.[1]
Applications
Fluorescence-Based Detection of Sigma Receptors: These probes can be used to label and visualize σ1 and σ2 receptors in cells and tissues.
Flow Cytometry: Quantification of receptor expression on cell surfaces and competitive binding assays to screen unlabeled compounds.[1]
Confocal and Live-Cell Microscopy: Real-time imaging of receptor dynamics and localization within cellular compartments.[1]
High-Throughput Screening: Development of fluorescence-based assays for the discovery of new σ receptor ligands.
Cancer and Neuroscience Research: Investigation of the role of σ receptors in the pathophysiology of cancer and neurodegenerative disorders.[1][2][3][4][5]
Data Presentation
Table 1: Sigma Receptor Binding Affinities of Selected Fluorescent Probes
Compound
Fluorescent Tag
Ki (σ1) (nM)
Ki (σ2) (nM)
Selectivity (σ1/σ2)
19
Cy-5
51.3
30.2
1.70
20
Cy-7
88.8
39.8
2.23
29
Cy-5
488
51.1
0.10
30
Cy-7
569
39.4
0.07
Data extracted from Abatematteo et al., J Med Chem, 2023.[2]
Table 2: Photophysical Properties of Key Fluorescent Probes
Compound
Fluorescent Tag
Excitation (λex) (nm)
Emission (λem) (nm)
Quantum Yield (QY) (%)
17
4-DMAP
Not Reported
Not Reported
6.85
19
Cy-5
Not Reported
Not Reported
52.86
23
4-DMAP
Not Reported
Not Reported
1.31
29
Cy-5
Not Reported
Not Reported
47.83
Data extracted from Abatematteo et al., J Med Chem, 2023.[1]
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe (General Scheme)
This protocol outlines the general synthesis strategy for creating fluorescent probes from 3H-spiro[isobenzofuran-1,4'-piperidine]. The example provided is for the synthesis of an indole derivative functionalized with a fluorescent tag.[1]
Diagram of Synthesis Workflow
Caption: General synthesis workflow for fluorescent probes.
Dissolve 4-(1H-indol-3-yl)butanoic acid in anhydrous THF.
Add CDI and stir for 2 hours at room temperature.
Add a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] in anhydrous THF and stir overnight.[1]
Quench the reaction with water and extract the product with an organic solvent.
Alkylation of Indole Nitrogen:
Alkylate the indole nitrogen of the resulting amide with an appropriate agent (e.g., 3-bromopropionitrile) to introduce a functional group for dye conjugation.[1]
Reduction:
Reduce the nitrile and amide functionalities in a one-step reaction using a suitable reducing agent like BH3·DMS to yield an amine derivative.[1]
Final Amide Coupling with Fluorescent Dye:
Dissolve the amine derivative in an anhydrous solvent such as CHCl3.
Add the carboxylic acid-functionalized fluorescent dye, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).
Stir the reaction overnight at 30°C.
Purify the final fluorescent probe using column chromatography.
Protocol 2: Radioligand Binding Assay for Sigma Receptors
This protocol is a competitive binding assay to determine the binding affinity (Ki) of the fluorescent probes for σ1 and σ2 receptors.
Diagram of Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
Cell membrane preparations expressing σ1 and σ2 receptors.
Radioligand: --INVALID-LINK---pentazocine for σ1 receptors, [3H]-DTG for σ2 receptors.
Masking ligand for σ2 assay: (+)-pentazocine to block σ1 sites.
Fluorescent probe solutions at various concentrations.
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Glass fiber filters.
Scintillation cocktail and counter.
Procedure:
Reaction Mixture Preparation: In test tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the fluorescent probe. For σ2 receptor assays, include (+)-pentazocine to mask σ1 receptors.
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C for σ1, room temperature for σ2) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the fluorescent probe concentration. Determine the IC50 value (the concentration of the probe that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Flow Cytometry for Receptor Binding
This protocol describes the use of fluorescent probes to detect and quantify σ receptor expression on live cells.
Diagram of Flow Cytometry Workflow
Caption: Workflow for flow cytometry analysis of receptor binding.
Materials:
Live cells in suspension (e.g., MCF7 breast cancer cells).
Unlabeled competitor ligand for blocking experiments (e.g., haloperidol or DTG).
Flow cytometry buffer (e.g., PBS with 1% BSA).
Flow cytometer.
Procedure:
Cell Preparation: Harvest cultured cells and prepare a single-cell suspension in flow cytometry buffer.
Incubation:
For direct binding: Incubate the cells with the fluorescent probe (e.g., 100 nM of compound 19 or 29) for a specified time (e.g., 30 minutes) at 37°C, protected from light.[1]
For competition assays: Pre-incubate cells with a non-fluorescent competitor ligand for 1 hour before adding the fluorescent probe.[1]
Washing: Wash the cells with ice-cold flow cytometry buffer to remove unbound probe. Centrifuge and resuspend the cell pellet in fresh buffer.
Data Acquisition: Analyze the fluorescence of the cell suspension using a flow cytometer. Use appropriate laser lines and emission filters for the specific fluorophore (e.g., Cy-5).
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity. In competition experiments, a decrease in fluorescence intensity indicates specific binding of the probe to its target receptor.
Protocol 4: Live-Cell Confocal Microscopy
This protocol provides a general framework for visualizing the subcellular localization and dynamics of σ receptors using fluorescent probes.
Materials:
Cells cultured on glass-bottom dishes or chamber slides.
Fluorescent probe.
Live-cell imaging medium.
Confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
Procedure:
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow.
Labeling:
Replace the culture medium with a live-cell imaging medium containing the fluorescent probe at the desired concentration.
Incubate the cells for a specified period to allow for probe binding and internalization. For time-lapse experiments, images can be acquired immediately after probe addition.[3]
Washing (Optional): Gently wash the cells with a fresh imaging medium to remove unbound probe and reduce background fluorescence.
Imaging:
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
Set the appropriate excitation and emission wavelengths for the fluorophore.
Adjust laser power, gain, and other imaging parameters to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
Acquire images or time-lapse series to observe the localization and movement of the fluorescently labeled receptors.
Signaling Pathway
The signaling mechanisms of σ receptors, particularly the σ2 receptor (TMEM97), are complex and not fully elucidated.[1][2][3][4][5] They are known to be involved in cholesterol homeostasis and can interact with other proteins like the progesterone receptor membrane component 1 (PGRMC1).[6] The following diagram illustrates a simplified, putative signaling relationship.
Caption: Putative signaling pathways associated with the σ2 receptor.
Application Notes and Protocols for In Vitro Assays Involving the Spiro[isobenzofuran-1,4'-piperidine] Scaffold
For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[isobenzofuran-1,4'-piperidine] moiety is a key structural scaffold utilized in the development of high-affinity ligands for sigma (σ)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[isobenzofuran-1,4'-piperidine] moiety is a key structural scaffold utilized in the development of high-affinity ligands for sigma (σ) receptors, namely the σ₁ and σ₂ subtypes. While ³H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride itself is not commonly employed as a direct radioligand in binding assays, its derivatives are extensively studied to probe the structure-activity relationships and therapeutic potential of sigma receptor modulators. These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer, making them attractive targets for drug discovery.
This document provides detailed protocols for representative in vitro radioligand binding assays for the σ₁ and σ₂ receptors. These protocols can be adapted for novel ligands derived from the spiro[isobenzofuran-1,4'-piperidine] scaffold.
Target Receptors: Sigma-1 (σ₁) and Sigma-2 (σ₂)
The σ₁ receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[1] The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is also involved in cholesterol homeostasis and cell proliferation.[2] Both receptors are targets of significant pharmaceutical interest.[3][4]
Data Presentation: Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
The following table summarizes the binding affinities (Ki) of various derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold for σ₁ and σ₂ receptors, as reported in the literature. This data highlights the versatility of this scaffold in achieving high affinity and selectivity.
Compound Reference
Modification of Spiro[isobenzofuran-1,4'-piperidine] Scaffold
This protocol is adapted from standard procedures using --INVALID-LINK---pentazocine, a selective σ₁ receptor radioligand.[5][6]
Objective: To determine the binding affinity (Ki) of a test compound for the σ₁ receptor.
Materials:
Radioligand: --INVALID-LINK---pentazocine
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing σ₁ receptors.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
Non-specific Binding Control: Haloperidol (10 µM final concentration).
Test Compounds: Serial dilutions of the spiro[isobenzofuran-1,4'-piperidine] derivative.
96-well microplates.
Glass fiber filters (e.g., Whatman GF/B).
Scintillation vials and scintillation cocktail.
Liquid scintillation counter.
Filtration apparatus.
Procedure:
Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
Assay Setup: In a 96-well plate, add the following in triplicate:
Total Binding: 50 µL of --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 2-5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (containing 100-200 µg of protein).
Non-specific Binding: 50 µL of --INVALID-LINK---pentazocine, 50 µL of haloperidol (10 µM), and 100 µL of membrane preparation.
Competition Binding: 50 µL of --INVALID-LINK---pentazocine, 50 µL of the test compound at various concentrations, and 100 µL of membrane preparation.
Incubation: Incubate the plates at 37°C for 150 minutes.
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is adapted from standard procedures using [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand, in the presence of a masking agent for the σ₁ receptor.[5][6]
Objective: To determine the binding affinity (Ki) of a test compound for the σ₂ receptor.
Materials:
Radioligand: [³H]DTG.
σ₁ Masking Agent: (+)-Pentazocine.
Membrane Preparation: Rat liver membranes or cell lines expressing σ₂ receptors.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
Non-specific Binding Control: Haloperidol (10 µM final concentration).
Test Compounds: Serial dilutions of the spiro[isobenzofuran-1,4'-piperidine] derivative.
96-well microplates.
Glass fiber filters (e.g., Whatman GF/B).
Scintillation vials and scintillation cocktail.
Liquid scintillation counter.
Filtration apparatus.
Procedure:
Membrane Preparation: Follow the same procedure as for the σ₁ receptor assay.
Assay Setup: In a 96-well plate, add the following in triplicate, all in the presence of (+)-pentazocine (e.g., 300 nM final concentration) to block binding to σ₁ receptors:
Total Binding: 50 µL of [³H]DTG (at a final concentration near its Kd for σ₂, e.g., 3-10 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (containing 100-200 µg of protein).
Non-specific Binding: 50 µL of [³H]DTG, 50 µL of haloperidol (10 µM), and 100 µL of membrane preparation.
Competition Binding: 50 µL of [³H]DTG, 50 µL of the test compound at various concentrations, and 100 µL of membrane preparation.
Incubation: Incubate the plates at room temperature (25°C) for 120 minutes.
Filtration: Follow the same procedure as for the σ₁ receptor assay.
Radioactivity Counting: Follow the same procedure as for the σ₁ receptor assay.
Data Analysis: Follow the same data analysis steps as for the σ₁ receptor assay to determine the Ki value for the σ₂ receptor.
Application Notes and Protocols: 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the neuropharmacological applications of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuropharmacological applications of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives. This compound serves as a valuable scaffold in medicinal chemistry for the development of selective ligands targeting sigma (σ) receptors, which are implicated in a variety of neurological disorders.
Introduction to Neuropharmacological Applications
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a key building block in the design of novel therapeutic agents for neurological diseases.[1][2][3] Its rigid spirocyclic structure offers a unique three-dimensional conformation that can enhance binding affinity and selectivity for specific receptor subtypes.[1][3] The primary neuropharmacological applications of this scaffold are centered around the modulation of sigma (σ) receptors, particularly the σ2 subtype, which is a promising target for Alzheimer's disease and certain cancers.[4][5][6]
Derivatives of this spirocyclic compound have been synthesized and evaluated as high-affinity ligands for σ receptors, enabling the exploration of their physiological roles and therapeutic potential.[4][5] Notably, these derivatives are being developed as fluorescent probes to visualize and study σ2 receptors in living cells, providing valuable tools for basic research and drug discovery.[4][5][6]
Quantitative Data: Binding Affinities of Derivatives
The following table summarizes the binding affinities (Ki) of various derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold for sigma-1 (σ1) and sigma-2 (σ2) receptors. This data is crucial for understanding the structure-activity relationship (SAR) and for the selection of compounds for further investigation.
Data extracted from literature reports on fluorescently labeled derivatives.[7][8]
Experimental Protocols
This protocol describes the methodology to determine the binding affinity of a test compound for the σ2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
Test compound (derivative of 3H-spiro[isobenzofuran-1,4'-piperidine])
[³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand
(+)-Pentazocine to mask σ1 receptors
Rat liver membrane homogenates (source of σ2 receptors)
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)
Glass fiber filters (e.g., Whatman GF/B)
Scintillation vials and scintillation cocktail
Liquid scintillation counter
Procedure:
Prepare serial dilutions of the test compound in the incubation buffer.
In a reaction tube, add 100 µg of rat liver membrane protein.
Add (+)-pentazocine to a final concentration of 100 nM to saturate and block the σ1 receptors.
Add a fixed concentration of [³H]-DTG (typically near its Kd for σ2, e.g., 5 nM).
Add the test compound at various concentrations.
For determining non-specific binding, add a high concentration of a non-radiolabeled σ2 ligand (e.g., 10 µM DTG) in separate tubes.
Incubate the mixture at room temperature for 120 minutes to reach equilibrium.[9]
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
Measure the radioactivity in a liquid scintillation counter.
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol outlines a general procedure for the alkylation of the piperidine nitrogen of 3H-spiro[isobenzofuran-1,4'-piperidine] to generate novel derivatives.
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (optional)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
To a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in the chosen solvent, add the base to neutralize the hydrochloride and deprotonate the piperidine nitrogen.
Add the alkylating agent to the reaction mixture.
If using a phase-transfer catalyst like TBAB, add it to the mixture.
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product using column chromatography on silica gel to obtain the desired N-alkylated derivative.
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed σ2 receptor signaling pathway in Alzheimer's disease.
Caption: Drug discovery workflow for novel σ receptor ligands.
Application Notes and Protocols: 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride in the Synthesis of CNS Agents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and potential applications of CNS agents derived from the versatile 3H-spiro[isobe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of CNS agents derived from the versatile 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride scaffold. This document includes detailed experimental protocols for the synthesis of key compounds, quantitative data on their biological activity, and diagrams illustrating their mechanisms of action.
Introduction
The 3H-spiro[isobenzofuran-1,4'-piperidine] core structure is a key pharmacophore in the development of a variety of centrally acting agents. Its unique three-dimensional conformation allows for specific interactions with various biological targets, including sigma receptors and monoamine transporters. This has led to the investigation of its derivatives as potential antidepressants, anxiolytics, and neuroprotective agents. A prominent example is Siramesine (Lu 28-179), a potent sigma-2 (σ2) receptor agonist, which has been studied for its anxiolytic and antidepressant effects. Furthermore, derivatives of this scaffold have shown inhibitory activity at the dopamine transporter (DAT) and serotonin transporter (SERT), highlighting their potential in treating disorders related to monoaminergic dysfunction.
Data Presentation
Table 1: Synthesis and Biological Activity of Siramesine and Related Analogues
This protocol outlines the synthesis of Siramesine, a potent σ2 receptor agonist, through the N-alkylation of the 3H-spiro[isobenzofuran-1,4'-piperidine] core.
Step 1: Synthesis of 3-(4-Bromobutyl)-1-(4-fluorophenyl)-1H-indole
A general procedure for the synthesis of this key intermediate involves the reaction of 1-(4-fluorophenyl)-1H-indole with 1,4-dibromobutane.
Reagents and Conditions: 1-(4-fluorophenyl)-1H-indole, 1,4-dibromobutane, potassium carbonate (K2CO3), sodium iodide (NaI), and dimethylformamide (DMF). The reaction mixture is heated at 105 °C overnight.[5]
Purification: The crude product is purified by column chromatography.
Step 2: N-Alkylation of 3H-Spiro[isobenzofuran-1,4'-piperidine]
Reagents and Conditions: 3-(4-Bromobutyl)-1-(4-fluorophenyl)-1H-indole, 3H-spiro[isobenzofuran-1,4'-piperidine], potassium carbonate (K2CO3), and acetonitrile (CH3CN). The mixture is heated under reflux and stirred overnight.[5]
Work-up: After cooling and filtration, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated.
Purification: The crude product is purified by column chromatography on silica gel to afford Siramesine.
Step 3: Salt Formation (Optional)
The free base of Siramesine can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like methanol.
Protocol 2: General Procedure for the Synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Derivatives
This protocol describes a convenient laboratory synthesis for the core scaffold, which can then be further functionalized.
Step 1: Lithiation of 2-Bromobenzhydryl methyl ether. 2-Bromobenzhydryl methyl ether is treated with n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperature.[2]
Step 2: Addition of 1-Methyl-4-piperidone. 1-Methyl-4-piperidone is added to the lithiated intermediate.[2]
Step 3: Acid-catalyzed Cyclization. The resulting alcohol undergoes acid-catalyzed cyclization to yield 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[2]
Step 4: N-Dealkylation (Optional). The N-methyl group can be removed using standard dealkylation methods to provide the secondary amine, 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic route to Siramesine.
Caption: Sigma-2 receptor-mediated apoptosis.
Caption: Mechanism of DAT/SERT inhibition.
Mechanism of Action
Sigma-2 (σ2) Receptor Agonism
Siramesine and related compounds act as potent agonists at the σ2 receptor. The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes, including cell proliferation and apoptosis.[6] Agonism at the σ2 receptor can trigger a caspase-independent apoptotic pathway.[7][8] This pathway is thought to involve interactions with other proteins such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling cascades like the Ras/ERK and PI3K/Akt pathways, ultimately culminating in programmed cell death.[6]
Dopamine and Serotonin Transporter Inhibition
Certain derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been shown to inhibit the reuptake of dopamine and serotonin by blocking their respective transporters, DAT and SERT.[9] These transporters are responsible for clearing these neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, these compounds increase the extracellular concentrations of dopamine and serotonin, leading to enhanced dopaminergic and serotonergic neurotransmission.[10] This mechanism of action is the basis for the therapeutic effects of many antidepressant and anxiolytic drugs.
Technical Support Center: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3H-spiro[isobenzo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 3H-spiro[isobenzofuran-1,4'-piperidine] core structure?
A1: Two primary routes are commonly employed:
Route A: Lithiation of a substituted benzhydryl methyl ether. This method involves the lithiation of a starting material like 2-bromobenzhydryl methyl ether, followed by the addition of a suitable piperidone derivative (e.g., 1-methyl-4-piperidone) and subsequent acid-catalyzed cyclization to form the spiro-lactone ring.[1]
Route B: Reaction of a lithiated benzanilide with a piperidone. This approach utilizes the reaction of a lithiated benzanilide with a 4-piperidone derivative, followed by acidification to induce cyclization and form the desired spiro[isobenzofuran-1(3H),4'-piperidine] structure.
Q2: How can I N-alkylate the piperidine ring of the spiro compound?
A2: N-alkylation is a common modification to produce various derivatives. A general procedure involves reacting the 3H-spiro[isobenzofuran-1,4'-piperidine] with an appropriate alkylating agent (e.g., alkyl halide) in the presence of a base and a suitable solvent.[2][3] Common conditions include using potassium carbonate (K2CO3) or potassium hydroxide (KOH) as the base in solvents like acetonitrile (CH3CN) or dimethylformamide (DMF).[2][3] The reaction is typically performed at room temperature or with heating.[2][4]
Q3: What is the purpose of converting the final compound to its hydrochloride salt?
A3: The hydrochloride salt is often prepared to improve the compound's solubility in aqueous solutions and enhance its stability, which is particularly important for pharmaceutical applications and biological testing.[5][6]
Troubleshooting Guide
Low Yield of the Spiro-lactone Core
Potential Cause
Troubleshooting Suggestion
Incomplete Lithiation
Ensure anhydrous conditions as organolithium reagents are highly reactive with water. Use freshly titrated n-butyllithium for accurate stoichiometry.
Poor Quality Grignard Reagent
If using a Grignard-based synthesis, ensure the magnesium turnings are fresh and the reaction is initiated properly. The formation of Grignard reagents can be sensitive to moisture and air.[7][8][9]
Inefficient Cyclization
The acid-catalyzed cyclization step is crucial. Ensure the appropriate acid concentration and reaction time. In some cases, gentle heating may be required to drive the reaction to completion.
Side Reactions
Wurtz coupling can be a significant side reaction in Grignard-based syntheses.[7][9] Using a continuous flow process for Grignard reagent formation has been shown to reduce this side product.[9]
Low Yield during N-Alkylation
Potential Cause
Troubleshooting Suggestion
Incomplete Reaction
Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF.
Over-alkylation (Quaternary Salt Formation)
To minimize the formation of the quaternary ammonium salt, add the alkylating agent slowly to the reaction mixture to maintain an excess of the secondary amine.
Poor Nucleophilicity of the Piperidine Nitrogen
If the piperidine nitrogen is sterically hindered or electronically deactivated, a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide) or more forcing reaction conditions may be necessary.
Choice of Base and Solvent
The choice of base and solvent can significantly impact the reaction rate and yield. For less reactive alkylating agents, a combination of a strong base like KOH and a polar aprotic solvent like DMF can be effective.[2]
Issues with Hydrochloride Salt Formation
Potential Cause
Troubleshooting Suggestion
Product Oiling Out
If the hydrochloride salt does not precipitate cleanly, try using a different solvent system for the precipitation. A common method is to dissolve the free base in an appropriate solvent like diethyl ether or chloroform and then add a saturated solution of ethereal hydrogen chloride.[5]
Incomplete Protonation
Ensure a sufficient excess of hydrochloric acid is used to achieve complete protonation of the piperidine nitrogen. The position of protonation can be confirmed using techniques like 13C-CP/MAS and 15N-CP/MAS NMR spectroscopy.[5]
Difficulty with Crystallization
If the salt is difficult to crystallize, try techniques such as slow evaporation, scratching the flask, or seeding with a small crystal of the product. Recrystallization from a suitable solvent like propan-2-ol may be necessary to obtain a pure crystalline product.[5]
Experimental Protocols
General Procedure for N-Alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]
A solution of 3H-spiro[isobenzofuran-1,4'-piperidine] and an appropriate alkyl halide is prepared in an anhydrous solvent such as acetonitrile or DMF.[2][3] A base, typically potassium carbonate or potassium hydroxide, is added to the mixture.[2][3] The reaction is stirred at room temperature or heated to reflux until completion, as monitored by TLC.[2] After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride solubility and stability issues
This technical support center provides guidance on the solubility and stability of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a compound utilized in pharmaceutical research and development, particularly in th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the solubility and stability of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a compound utilized in pharmaceutical research and development, particularly in the exploration of therapies for neurological disorders.[1][2] While specific quantitative data is not extensively available in public literature, this guide offers troubleshooting advice and standardized protocols based on the general characteristics of piperidine hydrochloride salts and spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?
As a hydrochloride salt of a piperidine derivative, this compound is expected to be more soluble in aqueous solutions compared to its free base form. Solubility is likely pH-dependent, with greater solubility in acidic to neutral aqueous buffers. In alkaline conditions, it may convert to the less soluble free base, potentially leading to precipitation. Some derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been noted to have low solubility, sometimes requiring sonication to fully dissolve.[3][4]
Q2: What solvents are recommended for dissolving 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?
For biological assays, starting with aqueous buffers (e.g., PBS, Tris-HCl) is recommended. If solubility is limited, the use of co-solvents such as DMSO, ethanol, or DMF may be necessary. It is crucial to determine the tolerance of your experimental system to these organic solvents.
Q3: What are the recommended storage conditions for this compound in solid form and in solution?
Solid Form: Store in a tightly sealed container in a cool, dry place, protected from light.[5] Inert atmosphere storage at room temperature has also been suggested.
In Solution: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C. To avoid precipitation that can occur at low temperatures, consider storing at room temperature if the compound's stability permits, or preparing fresh solutions for each experiment.[6] Aliquoting stock solutions is recommended to minimize freeze-thaw cycles.
Q4: What are the potential stability issues with 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?
Piperidine hydrochloride salts are generally stable under normal conditions.[7] However, potential degradation pathways could include:
Hydrolysis: The ether linkage in the isobenzofuran ring may be susceptible to hydrolysis under strong acidic or basic conditions.
Oxidation: The piperidine nitrogen could be susceptible to oxidation. It is advisable to avoid strong oxidizing agents.[8][9]
Photodegradation: As with many organic molecules, exposure to UV light may lead to degradation.
Troubleshooting Guides
Solubility Issues
Problem
Possible Cause
Troubleshooting Steps
Compound does not dissolve in aqueous buffer.
Low intrinsic aqueous solubility.
1. Sonication: Use a sonicator bath to aid dissolution.[3][4]2. Gentle Heating: Warm the solution gently (e.g., to 37°C).3. pH Adjustment: Lower the pH of the buffer to further protonate the piperidine nitrogen, which can enhance solubility.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
The compound is poorly soluble in the final aqueous environment, and the DMSO concentration is too low to maintain solubility.
1. Increase Final DMSO Concentration: Ensure the final DMSO concentration is at the highest tolerable level for your assay (typically 0.5-1%).2. Use a Co-solvent in the Buffer: Prepare the aqueous buffer with a small percentage of an organic co-solvent.3. Stepwise Dilution: Perform intermediate dilutions in a buffer containing a higher percentage of the organic co-solvent before the final dilution.[6]
Precipitation is observed in the stock solution upon storage.
The solution is supersaturated, or the storage temperature is too low.
1. Store at Room Temperature: If stability allows, storing the DMSO stock at room temperature can prevent precipitation.[6]2. Lower Stock Concentration: Prepare a less concentrated stock solution.3. Prepare Fresh Solutions: For maximum consistency, prepare fresh stock solutions before each experiment.[6]
Stability Issues
Problem
Possible Cause
Troubleshooting Steps
Inconsistent experimental results over time from the same stock solution.
Degradation of the compound in solution.
1. Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.2. Protect from Light: Store solutions in amber vials or wrap vials in foil.3. Use Freshly Prepared Solutions: If degradation is suspected, prepare fresh solutions from the solid compound for each experiment.
Loss of compound activity in an assay.
The compound may be unstable in the assay buffer or under assay conditions (e.g., temperature, pH).
1. Perform a Stability Study: Incubate the compound in the assay buffer under the experimental conditions for the duration of the experiment and analyze for degradation by HPLC.2. Modify Assay Conditions: If instability is confirmed, consider altering the pH, temperature, or duration of the assay if possible.
Data Presentation
The following tables present hypothetical, yet representative, solubility and stability data for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride for illustrative purposes.
Table 1: Illustrative Solubility Data
Solvent System
Temperature (°C)
Solubility (mg/mL)
Deionized Water
25
~0.5
PBS (pH 7.4)
25
~0.8
0.1 M HCl
25
>10
DMSO
25
>50
Ethanol
25
~15
Table 2: Illustrative Stability Data (Solution in PBS, pH 7.4)
Condition
Duration
Remaining Compound (%)
4°C, Protected from Light
24 hours
>99%
Room Temperature, Protected from Light
24 hours
>98%
Room Temperature, Ambient Light
24 hours
~95%
40°C, Protected from Light
24 hours
~90%
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Preparation: Add an excess amount of solid 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
Separation: Centrifuge the suspension to pellet the undissolved solid.
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Reporting: Express the solubility in mg/mL or µg/mL at the specified temperature and pH.
Protocol 2: Stability Assessment in Solution
Solution Preparation: Prepare a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in the desired solvent or buffer at a known concentration (e.g., 1 mg/mL).
Incubation: Aliquot the solution into separate vials for each time point and storage condition to be tested (e.g., 4°C, room temperature, 40°C; protected from light vs. ambient light).
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
Analysis: Analyze the samples immediately by a stability-indicating HPLC method to determine the concentration of the parent compound. The appearance of new peaks may indicate degradation products.
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for poor aqueous solubility.
Caption: Workflow for assessing compound stability in solution.
Technical Support Center: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development working on the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives. Below you will fi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and professionals in drug development working on the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the 3H-spiro[isobenzofuran-1,4'-piperidine] core structure?
A1: A convenient and frequently cited laboratory synthesis involves a multi-step process. It begins with the lithiation of a suitable precursor like 2-bromobenzhydryl methyl ether. This is followed by the addition of a 4-piperidone derivative (e.g., 1-methyl-4-piperidone). The final key step is an acid-catalyzed cyclization to form the spiro[isobenzofuran-1(3H),4'-piperidine] structure.[1] Subsequent modifications, such as N-dealkylation or N-alkylation, can then be performed to generate various derivatives.[1]
Q2: I am observing low yields in my acid-catalyzed cyclization step. What are the potential causes and solutions?
A2: Low yields in acid-catalyzed cyclizations can stem from several factors. The presence of water can lead to unwanted side reactions, including the opening of the furan ring. Additionally, high temperatures or prolonged reaction times might cause decomposition or polymerization of starting materials or the product.
To address these issues, ensure you are using anhydrous solvents and reagents. It may also be beneficial to run the reaction at the lowest effective temperature and monitor its progress closely to avoid unnecessary heating. Trying a milder acid catalyst could also prevent degradation of the desired compound.
Q3: My N-alkylation of the piperidine nitrogen is resulting in multiple products, including a significant amount of a quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?
A3: The formation of quaternary ammonium salts is a common side reaction due to over-alkylation, especially with reactive alkylating agents.[2] To favor mono-alkylation, you can employ several strategies. Using an excess of the piperidine starting material relative to the alkyl halide can be effective. Another approach is the slow addition of the alkylating agent, for example, using a syringe pump, to maintain a low concentration of it in the reaction mixture.[3] Alternatively, reductive amination is an excellent method that avoids the risk of over-alkylation.[4]
Q4: I am having difficulty purifying the final hydrochloride salt of my derivative. It is oily or does not precipitate cleanly. What can I do?
A4: The purification of amine hydrochloride salts can be challenging. If you are using aqueous HCl, the presence of water can sometimes hinder crystallization. A common technique is to dissolve the free amine in a suitable dry organic solvent (like ether, ethanol, or isopropanol) and then add a solution of anhydrous HCl in an organic solvent (e.g., HCl in ether or isopropanol) until precipitation is complete.[5][6] If the salt is too soluble in ethanol, switching to isopropanol or adding an anti-solvent like diethyl ether can promote precipitation.[6] Washing the precipitated salt with a non-polar solvent like hexane or ethyl acetate can also help remove organic impurities.[6]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution(s)
Low Yield in Spirocyclization
Incomplete intramolecular cyclization.
Ensure anhydrous conditions. Consider increasing the reaction temperature or duration. Verify the quality and concentration of the acid catalyst.[7]
Polymerization of starting material.
Maintain a dilute solution of the reactants. Add reagents slowly to the reaction mixture.[7]
Formation of Byproducts in N-Alkylation
Over-alkylation leading to quaternary ammonium salts.
Use an excess of the piperidine starting material. Add the alkyl halide slowly to the reaction.[2][4]
Incomplete reaction.
Use a more reactive alkylating agent (e.g., iodide instead of bromide). Increase reaction temperature or time. Ensure the use of a suitable base if necessary to neutralize formed acid.[3]
Product Degradation During Workup
Furan ring sensitivity to strong acids.
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. Avoid prolonged exposure to acidic conditions.
Difficulty in Purifying Hydrochloride Salt
Product is oily or fails to precipitate.
Use anhydrous HCl in a dry organic solvent for salt formation. Try different solvent systems for precipitation (e.g., isopropanol, ether).[5][6]
Impurities co-precipitate with the salt.
Wash the crude salt with appropriate organic solvents (e.g., hexane, ethyl acetate) to remove non-polar impurities.[6] Recrystallization from a suitable solvent system can also be effective.
Experimental Protocols
General Procedure for Acid-Catalyzed Spirocyclization
This protocol is a general guideline based on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[1]
Preparation of the Intermediate: The synthesis starts with the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone to form the alcohol intermediate.
Cyclization: The alcohol intermediate is then treated with an acid catalyst in a suitable solvent. The reaction is typically heated to facilitate the cyclization.
Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the reaction is complete, the mixture is cooled to room temperature. It is then typically diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography.
General Procedure for N-Alkylation of the Piperidine Ring
This is a general procedure for the mono-N-alkylation of the 3H-spiro[isobenzofuran-1,4'-piperidine] core.[8]
Reactant Setup: To a solution of the 3H-spiro[isobenzofuran-1,4'-piperidine] in a dry aprotic solvent (e.g., DMF, acetonitrile), a base such as potassium carbonate or potassium hydroxide is added, along with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if needed.[8]
Addition of Alkylating Agent: The alkylating agent (e.g., 1-bromo-4-chlorobutane) is added to the mixture.[8]
Reaction Conditions: The reaction mixture is stirred, sometimes with heating (e.g., reflux), until the starting material is consumed as monitored by TLC or LC-MS.
Workup: After cooling, water is added, and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed, dried, and concentrated.
Purification: The crude product is purified by column chromatography.
Visualized Workflows
Caption: General synthesis workflow for 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Caption: Troubleshooting logic for low yield in the acid-catalyzed cyclization step.
Overcoming challenges in 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3H-spiro[isoben...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and what are its primary applications?
A1: 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile spirocyclic compound.[1][2] It serves as a crucial intermediate in the synthesis of various bioactive molecules and is a valuable scaffold in medicinal chemistry for designing novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Its unique structure can enhance binding affinity and selectivity to biological targets.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, it should be stored at 0-8°C in a dry place under an inert atmosphere.[1][3] It is a white solid and should be handled with standard laboratory safety precautions, including wearing gloves and eye protection to avoid contact with skin and eyes.[4] Avoid the formation of dust during handling.[4]
Q3: What are the known biological targets of compounds derived from this scaffold?
A3: The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a key component of ligands developed for sigma receptors, particularly the sigma-2 (σ2) receptor.[5] Derivatives of this compound, such as Siramesine (Lu 28-179), have shown high affinity and selectivity for the σ2 receptor over the σ1 receptor.[6]
Q4: What are the general safety hazards associated with this compound?
A4: According to safety data sheets, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][7] It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment.[4]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of a DMSO stock solution in aqueous buffer or cell culture media.
Q: I dissolved my 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in DMSO, but it crashes out of solution when I add it to my aqueous assay buffer. What can I do?
A: This is a common challenge with hydrophobic compounds. Here are several strategies to address this issue:
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to minimize solvent-induced artifacts and toxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated DMSO stock solution to an intermediate concentration in DMSO, and then add this intermediate stock to your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[8]
Use of Pluronic F-127: For particularly challenging compounds, adding a small amount of Pluronic F-127 to the aqueous buffer can help to increase the solubility of hydrophobic molecules.
Sonication: Some derivatives of this compound may require sonication to fully dissolve in the final assay medium.[9] After dilution, briefly sonicate the solution to aid in dissolution.
Warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility. Ensure the final temperature is compatible with your experimental system.
Issue: Inconsistent results in cell-based assays.
Q: I am observing high variability in my experimental replicates. What could be the cause?
A: Inconsistent results can stem from several factors related to compound handling and the assay itself:
Incomplete Solubilization: Ensure your stock solution is fully dissolved before making further dilutions. Visually inspect for any particulate matter.
Compound Adsorption: Hydrophobic compounds can adsorb to plasticware. To mitigate this, consider using low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the dilution buffer before handling the compound solution can also help.
Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density across all wells. Variations in cell number can lead to significant differences in the measured response.
Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental samples, or ensure proper humidification during incubation.
Issue: Low or no activity in a sigma-2 receptor binding assay.
Q: I am not observing the expected binding of my 3H-spiro[isobenzofuran-1,4'-piperidine] derivative in a competitive binding assay. What should I check?
A: Several factors can influence the outcome of a receptor binding assay:
Incorrect Buffer Composition: Ensure the pH and ionic strength of your binding buffer are optimal for the sigma-2 receptor.
Degradation of the Compound: While some derivatives are stable in PBS for 24 hours, prolonged storage in aqueous solutions, especially at room temperature, can lead to degradation. Prepare fresh dilutions for each experiment.
Radioligand Concentration: If using a radioligand competition assay, ensure the concentration of the radioligand is appropriate (typically at or below its Kd) to allow for sensitive detection of competitive binding.
Non-Specific Binding: High non-specific binding can mask the specific binding signal. Optimize the washing steps and consider adding a blocking agent like bovine serum albumin (BSA) to your buffer.
Tare a sterile microcentrifuge tube on an analytical balance.
Carefully weigh out a desired amount of the compound (e.g., 2.26 mg).
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.26 mg).
Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution. If insolubility is observed, sonicate the vial for 5-10 minutes.
Visually inspect the solution to confirm that no particulates are present.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Procedure for Preparing Working Solutions:
Thaw a single aliquot of the 10 mM stock solution.
Perform serial dilutions of the stock solution in your final aqueous buffer or cell culture medium to achieve the desired final concentrations.
It is recommended to add the compound stock to the buffer while vortexing to facilitate rapid mixing and prevent precipitation.
Ensure the final DMSO concentration is consistent across all experimental and control conditions and is below the tolerance level of your specific assay (typically <0.5%).
Protocol 2: General Sigma-2 Receptor Competitive Binding Assay
This protocol is a general template for a competitive radioligand binding assay and should be optimized for the specific cell line and radioligand used.
Materials:
Cell membranes expressing sigma-2 receptors (e.g., from rat liver or a suitable cell line)
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Radioligand for sigma-2 receptors (e.g., [³H]-DTG)
Masking agent for sigma-1 receptors (e.g., (+)-pentazocine)
Prepare serial dilutions of the test compound in the binding buffer.
In a 96-well plate, add the following to each well:
Binding buffer
Cell membranes (at a predetermined optimal protein concentration)
(+)-pentazocine to mask sigma-1 receptors
Radioligand at a concentration near its K_d
Either the test compound at various concentrations, buffer for total binding, or a high concentration of haloperidol for non-specific binding.
Incubate the plate at room temperature for a predetermined time (e.g., 120 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Calculate the specific binding and determine the Kᵢ of the test compound using appropriate software.
Visualizations
Caption: General experimental workflow for preparing and using 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
Caption: Simplified signaling pathway of a sigma-2 receptor agonist derived from the spiro[isobenzofuran-1,4'-piperidine] scaffold.
Technical Support Center: Purification of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 3H-spiro[isobenzofuran-1,4'-piperi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. The information is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses involving the cyclization of a precursor, incomplete cyclization can be a source of impurities. For instance, in syntheses starting from 2-bromobenzyl derivatives and a piperidone, unreacted precursors or partially reacted intermediates could be present.
Q2: My purified 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride appears as an oil or a gummy solid, not a crystalline white solid. What should I do?
A2: The hydrochloride salt of 3H-spiro[isobenzofuran-1,4'-piperidine] is expected to be a white solid.[1][2] If you obtain an oil or a gummy solid, it is likely due to the presence of impurities or residual solvent. Impurities can lower the melting point and inhibit crystallization. Ensure all solvents are thoroughly removed under high vacuum. If the product remains non-solid, further purification by column chromatography or recrystallization is recommended.
Q3: I am observing significant peak tailing during HPLC analysis of my compound. What is the cause and how can I resolve it?
A3: Peak tailing in reverse-phase HPLC is common for basic compounds like piperidines. This is often due to the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based column packing. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase (typically 0.1% v/v). Alternatively, using a C18 column with end-capping or a hybrid stationary phase can reduce these secondary interactions. For analytical HPLC of derivatives of this compound, a mobile phase of acetonitrile with 0.1% formic acid and water with 0.1% formic acid has been successfully used.[3]
Troubleshooting Guides
Recrystallization
Problem: My 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride does not crystallize from solution.
Possible Cause: The solvent may be too non-polar, or the concentration of the compound is too low.
Solution: Try adding a more polar co-solvent or carefully evaporating some of the solvent to increase the concentration.
Possible Cause: The cooling process is too rapid, leading to supersaturation without nucleation.
Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Scratching the inside of the flask with a glass rod can help induce nucleation. Adding a seed crystal of the pure compound, if available, is also an effective method.
Problem: The compound "oils out" during recrystallization instead of forming crystals.
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound-impurity mixture.
Solution: Try using a lower-boiling point solvent system. Alternatively, dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise at a lower temperature until turbidity is observed, then allow it to stand.
Column Chromatography
Problem: My compound is streaking or tailing on the silica gel column.
Possible Cause: The basic nature of the piperidine moiety is causing strong interaction with the acidic silica gel.
Solution: Deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent. This will compete with your compound for the acidic sites on the silica, leading to better peak shape.
Problem: I have poor separation between my compound and a closely eluting impurity.
Possible Cause: The chosen solvent system is not providing adequate resolution.
Solution: Optimize the eluent system by trying different solvent combinations or by using a shallower gradient. For derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine], a gradient of methanol in dichloromethane has been shown to be effective.[3] You can try a very slow gradient from 100% dichloromethane to 95:5 dichloromethane/methanol.
Stationary Phase: Silica Gel; Eluent: CH₂Cl₂/MeOH with 0.5% TEA
High
Washing/Trituration
90-95%
Solvent: Diethyl Ether or Ethyl Acetate
High
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on methods used for purifying derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine].[3]
Preparation of the Column:
Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (100% dichloromethane).
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
Add a thin layer of sand to the top of the silica gel bed.
Sample Loading:
Dissolve the crude 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in a minimal amount of dichloromethane.
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
Carefully load the dried, sample-adsorbed silica onto the top of the column.
Elution:
Begin elution with 100% dichloromethane containing 0.5% triethylamine.
Gradually increase the polarity of the eluent by introducing methanol. A typical gradient would be from 100:0 to 95:5 dichloromethane/methanol.
Collect fractions and monitor by thin-layer chromatography (TLC) using a similar solvent system and a suitable visualization method (e.g., UV light and/or an iodine chamber).
Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
Solvent Selection:
In a small test tube, attempt to dissolve a small amount of the crude product in isopropanol at room temperature. It should be sparingly soluble.
Heat the mixture. The compound should fully dissolve. If it does not, add a minimal amount of additional hot isopropanol.
Recrystallization Procedure:
Dissolve the bulk of the crude 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in a minimal amount of hot isopropanol in an Erlenmeyer flask.
If any insoluble impurities are present, perform a hot filtration.
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal yield.
If crystallization does not occur, add diethyl ether dropwise as an anti-solvent until the solution becomes slightly turbid, then allow it to stand.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
Dry the crystals under high vacuum to a constant weight.
Mandatory Visualizations
Caption: General experimental workflow for the purification of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Enhancing the Binding Affinity of 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the binding affinity of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected binding affinity for our synthesized analogs. What are the common initial steps for troubleshooting?
A1: Several factors can contribute to lower than expected binding affinity. Begin by systematically evaluating the following:
Compound Integrity: Verify the purity and identity of your synthesized analogs using methods like NMR and mass spectrometry. Ensure proper storage conditions to prevent degradation.
Solubility: Poor solubility of the compound in the assay buffer can lead to a lower effective concentration and thus, an artificially low measured affinity. Test the solubility of your compound under the assay conditions.
Assay Conditions: Re-evaluate and optimize key assay parameters such as incubation time, temperature, pH, and buffer composition.
Target Protein Quality: Ensure the receptor or protein preparation is of high quality and activity. If using cell membrane preparations, verify the receptor expression levels.
Q2: How can we address high non-specific binding in our radioligand binding assay?
A2: High non-specific binding can obscure the specific binding signal. To mitigate this:
Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.
Optimize Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce the binding of the radioligand to non-target sites.
Increase Wash Steps: Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand.
Filter Pre-treatment: Pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.
Q3: Our competitive binding assay is not reaching a full displacement curve. What could be the issue?
A3: An incomplete displacement curve can be due to several reasons:
Insufficient Competitor Concentration: The concentration range of your unlabeled analog may not be high enough to fully displace the radioligand. Extend the concentration range of the competitor.
Radioligand Concentration Too High: If the concentration of the radioligand is significantly above its Kd, it will be more difficult for the competitor to displace it.
Allosteric Binding: Your compound might be binding to an allosteric site rather than the primary binding site of the radioligand, which may not lead to complete displacement.
Assay Equilibration: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium.
Troubleshooting Guides
Guide 1: Low Binding Affinity
This guide provides a step-by-step approach to troubleshoot experiments where 3H-spiro[isobenzofuran-1,4'-piperidine] analogs exhibit unexpectedly low binding affinity.
Problem: Synthesized analog shows a significantly higher Ki or IC50 value than anticipated.
Potential Cause
Troubleshooting Steps
Compound Purity/Integrity
1. Re-confirm the chemical structure and purity of the compound using analytical techniques (e.g., HPLC, LC-MS, NMR). 2. Ensure the compound has not degraded during storage. Prepare fresh stock solutions.
Compound Solubility
1. Visually inspect for precipitation in the assay buffer. 2. Determine the solubility of the compound in the assay buffer. 3. If solubility is an issue, consider using a co-solvent (e.g., DMSO), ensuring the final concentration is tolerated by the assay system.
Suboptimal Assay Conditions
1. Incubation Time: Perform a time-course experiment to ensure the binding has reached equilibrium. 2. Temperature: Verify that the incubation temperature is optimal for the target receptor. 3. pH and Buffer Composition: Ensure the pH and ionic strength of the buffer are appropriate for the receptor-ligand interaction.
Issues with Receptor Preparation
1. Receptor Integrity: Use a fresh batch of cell membranes or purified protein. 2. Receptor Concentration: Titrate the amount of receptor preparation to find the optimal concentration for the assay window.
Data Presentation
The binding affinity of novel compounds is often evaluated at multiple targets to understand their selectivity profile. The following tables summarize the binding affinities (Ki in nM) of a series of fluorescently-labeled 3H-spiro[isobenzofuran-1,4'-piperidine] analogs for the sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2]
Table 1: Binding Affinities of Siramesine-like Analogs
Compound
Fluorophore
Ki (nM) σ1 Receptor
Ki (nM) σ2 Receptor
Siramesine
-
10.5
12.6
16
4-DMAP (Green)
39.3
10.1
17
4-DMAP (Green)
38.1
3.84
19
Cyanine-5 (Red)
51.3
30.2
20
Cyanine-7 (NIR)
88.8
39.8
Table 2: Binding Affinities of 8-like Analogs
Compound
Fluorophore
Ki (nM) σ1 Receptor
Ki (nM) σ2 Receptor
23
4-DMAP (Green)
296
5.07
28
BDP-TR (Red)
>5000
>5000
29
Cyanine-5 (Red)
488
51.1
30
Cyanine-7 (NIR)
569
39.4
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor using [3H]-(+)-pentazocine as the radioligand.[3]
Materials:
Guinea pig brain membrane preparation (source of σ1 receptors)
Test compounds (3H-spiro[isobenzofuran-1,4'-piperidine] analogs)
Assay Buffer: 50 mM Tris-HCl, pH 7.4
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
96-well microplates
Glass fiber filters
Scintillation cocktail
Liquid scintillation counter
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add in the following order:
50 µL of assay buffer (for total binding) or 50 µL of unlabeled (+)-pentazocine (10 µM final concentration for non-specific binding) or 50 µL of test compound dilution.
50 µL of [3H]-(+)-pentazocine (to a final concentration of ~5 nM).[4]
100 µL of the guinea pig brain membrane preparation (containing ~100 µg of protein).[4]
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters three times with 3 mL of ice-cold wash buffer.
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 values by non-linear regression analysis of the competition curves.
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol outlines a functional assay to measure the agonist or antagonist activity of test compounds at the MC4R by quantifying intracellular cAMP levels.[5][6]
Test compounds (3H-spiro[isobenzofuran-1,4'-piperidine] analogs).
cAMP assay kit (e.g., HTRF-based).
96-well cell culture plates.
Procedure:
Seed the MC4R-expressing HEK293 cells in a 96-well plate and culture overnight.
Wash the cells with assay medium.
For Agonist Testing: Add serial dilutions of the test compounds or α-MSH to the cells.
For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compounds before adding a fixed concentration of α-MSH (e.g., its EC80).
Incubate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.
For Agonist Testing: Determine the EC50 values by plotting the cAMP response against the log of the compound concentration.
For Antagonist Testing: Determine the IC50 values by plotting the inhibition of the α-MSH response against the log of the compound concentration.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: MC4R Gs-coupled signaling pathway leading to cAMP production.
Troubleshooting 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in cell-based assays. This compound and it...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in cell-based assays. This compound and its derivatives are recognized for their interaction with sigma (σ) receptors, making them valuable tools in neuroscience and cancer research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?
A1: While 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride serves as a versatile scaffold for drug design[4][5], its derivatives are well-characterized as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2][6] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[7][8] Therefore, it is highly probable that the effects observed in cell-based assays are mediated through the modulation of sigma receptor activity.
Q2: How should I prepare and store 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?
A2: For optimal stability and solubility, follow these guidelines:
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium. It's crucial to ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: In which cell lines can I expect to see a response?
A3: A cellular response is dependent on the expression level of sigma receptors. Sigma receptors are widely expressed, but their levels can vary significantly between cell types.[9]
High Expression: Many cancer cell lines (e.g., MCF7, PC-3) and neuronal cell lines (e.g., SH-SY5Y, PC12) are known to express functional sigma receptors.
Verification: Before starting your experiments, it is advisable to confirm the expression of sigma receptors (σ1/TMEM97 for σ2) in your cell line of interest via qPCR, Western blot, or immunofluorescence.
Troubleshooting Guide
Issue 1: No Observable or Weak Cellular Response
Possible Cause
Troubleshooting Step
Low Sigma Receptor Expression
Verify σ1 and σ2 receptor expression in your cell line using qPCR or Western blot. If expression is low, consider using a cell line known to have higher expression levels.
Compound Inactivity
Ensure the compound has not degraded. Use a fresh aliquot of the stock solution. If possible, verify the compound's activity in a positive control cell line.
Incorrect Concentration Range
Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal working concentration for your specific assay and cell line.
Assay Insensitivity
The chosen assay may not be sensitive enough to detect the cellular response. Consider a more direct or sensitive readout. For example, if measuring cell viability, a direct measure of apoptosis (e.g., caspase-3 activity) might be more informative.
Incubation Time
The incubation time may be too short or too long. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the effect.
Issue 2: High Variability or Poor Reproducibility
Possible Cause
Troubleshooting Step
Compound Precipitation
Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing the working solution in a pre-warmed medium and vortexing thoroughly before adding to the cells. Consider using a lower concentration or a different solvent for the stock solution.
Inconsistent Cell Health/Density
Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. High cell confluence can alter cellular responses.
Solvent Effects
Ensure the final solvent concentration is consistent across all wells, including vehicle controls. Perform a solvent toxicity test to determine the maximum tolerated concentration for your cell line.
Edge Effects in Multi-well Plates
Minimize evaporation from the outer wells by filling the outer perimeter of the plate with sterile PBS or medium. This is particularly important for long-term incubation assays.
Issue 3: Unexpected or Off-Target Effects
Possible Cause
Troubleshooting Step
Cytotoxicity at High Concentrations
High concentrations of any small molecule can lead to off-target effects and general cytotoxicity. Determine the EC50/IC50 and use concentrations relevant to the compound's binding affinity for sigma receptors. Always include a cytotoxicity assay (e.g., MTT, LDH release) to distinguish specific effects from general toxicity.
Interaction with Other Receptors
While derivatives can be highly selective, the possibility of off-target binding exists. To confirm the effect is mediated by sigma receptors, use a known sigma receptor antagonist to see if the observed effect is blocked or reversed. Alternatively, use siRNA to knock down sigma receptor expression and check if the response is diminished.
Contamination of Compound
Ensure the purity of your compound. If in doubt, obtain a fresh batch from a reliable supplier. Purity information is often provided on the certificate of analysis.[4][10]
Quantitative Data
The following table summarizes representative binding affinities for derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. This data can help in selecting appropriate concentration ranges for your experiments.
Compound
Target
Ki (nM)
Assay Type
Derivative 19
σ1 Receptor
39.3
Radioligand Binding
σ2 Receptor
38.1
Radioligand Binding
Derivative 23
σ1 Receptor
296
Radioligand Binding
σ2 Receptor
5.07
Radioligand Binding
Siramesine
σ1 Receptor
10.5
Radioligand Binding
σ2 Receptor
~30-100
Radioligand Binding
Data is for N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives and is intended as a reference.[1][6]
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
Protocol 2: Immunofluorescence for Sigma-1 Receptor Localization
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate until they reach 60-70% confluency.
Treatment: Treat the cells with 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride at the desired concentration and for the appropriate duration.
Fixation: Wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
Primary Antibody: Incubate the cells with a primary antibody against the sigma-1 receptor (diluted in blocking buffer) overnight at 4°C.
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Technical Support Center: 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to anticipate and mitigate pote...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to anticipate and mitigate potential side effects of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target side effects associated with 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives?
A1: Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] are often designed as ligands for central nervous system (CNS) targets, such as dopamine (D2), serotonin (5-HT2A), and sigma (σ) receptors.[1][2] Consequently, their side effect profiles are likely related to their activity at these and other receptors. Potential side effects can be categorized as follows:
Extrapyramidal Symptoms (EPS): Due to potential dopamine D2 receptor antagonism, these compounds may induce motor-related side effects. These can include acute dystonias (involuntary muscle contractions), parkinsonism (tremor, rigidity, bradykinesia), and akathisia (a state of inner restlessness). With long-term administration, there is a risk of tardive dyskinesia (involuntary, repetitive body movements).
Metabolic Side Effects: As with many CNS agents, there is a possibility of metabolic disturbances, including weight gain, dyslipidemia, and impaired glucose tolerance.
Cardiovascular Effects: Off-target activity at cardiac ion channels (e.g., hERG) could lead to QT interval prolongation and an increased risk of arrhythmias.
Proconvulsant Activity: Some CNS-active compounds can lower the seizure threshold, potentially increasing the risk of seizures, particularly at higher doses.
Anticholinergic Effects: Off-target binding to muscarinic receptors can result in dry mouth, blurred vision, constipation, and urinary retention.
Q2: How can we predict the potential for extrapyramidal side effects in our novel derivatives?
A2: Preclinical animal models are instrumental in predicting the likelihood of EPS. The catalepsy test in rodents is a widely accepted method for assessing the potential of a compound to induce parkinsonian-like side effects.[3][4] A significant cataleptic response in rats at doses close to the therapeutically effective dose suggests a higher risk of EPS in humans. Comparing the dose required to induce catalepsy to the dose that achieves the desired pharmacological effect (e.g., antipsychotic-like activity in models of psychosis) provides a therapeutic index for EPS liability.
Q3: What is the role of sigma (σ) receptor binding in the side effect profile of these compounds?
A3: The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a known constituent of potent sigma (σ) receptor ligands.[2] While σ receptor modulation is being explored for various therapeutic benefits, off-target effects could contribute to the overall side effect profile. For instance, σ1 receptor activity can influence cardiovascular function and neuronal excitability. It is crucial to characterize the σ1 and σ2 receptor binding affinities and functional activities of new derivatives to understand their potential contributions to both efficacy and adverse effects.
Q4: Are there in vitro methods to screen for potential cardiotoxicity?
A4: Yes, in vitro assays are crucial for early-stage cardiotoxicity screening. The most common is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, as inhibition of this channel is a primary cause of drug-induced QT prolongation. Automated patch-clamp systems can provide high-throughput screening of hERG liability. Additionally, assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can offer a more integrated assessment of a compound's effects on cardiac electrophysiology.[5]
Troubleshooting Guides
Issue 1: High incidence of catalepsy observed in rodent models.
Potential Cause
Troubleshooting Step
Rationale
High D2 Receptor Occupancy
1. Re-evaluate in vitro binding profile: Determine the Ki values for D2 and other relevant receptors (e.g., 5-HT2A). 2. Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs with reduced D2 affinity or an increased 5-HT2A/D2 affinity ratio.
A high affinity and occupancy of D2 receptors are strongly correlated with EPS. Modulating the chemical structure to achieve a more balanced receptor profile, particularly with increased 5-HT2A antagonism relative to D2 antagonism, can mitigate these effects.
Dose-Related Effect
1. Conduct a full dose-response study for catalepsy. 2. Compare the cataleptic dose range with the effective dose range for the desired therapeutic effect.
This will establish a therapeutic window. If the window is narrow, the compound may have limited clinical utility.
Metabolite Activity
1. Profile the metabolites of the compound in rodents. 2. Test the major metabolites for D2 receptor binding and in the catalepsy model.
An active metabolite may be contributing significantly to the observed catalepsy.
Issue 2: Concerns about potential proconvulsant effects.
Potential Cause
Troubleshooting Step
Rationale
Lowering of Seizure Threshold
1. Conduct a proconvulsant assessment in a validated animal model. The timed intravenous pentylenetetrazole (PTZ) infusion seizure test is a sensitive method.[6] 2. Evaluate the compound in the maximal electroshock seizure threshold (MEST) test.
These tests will determine if the compound lowers the threshold for chemically or electrically induced seizures. A positive result indicates a potential proconvulsant liability.
Off-Target Activity
1. Broaden the in vitro receptor screening panel to include targets associated with seizures (e.g., GABA-A receptors, certain ion channels).
Unidentified off-target interactions may be responsible for proconvulsant effects.
Data Presentation
Table 1: Representative Preclinical Data for a Hypothetical 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivative (Compound X)
Parameter
Result
Implication
In Vitro Receptor Binding (Ki, nM)
Dopamine D2
1.5
High affinity; potential for efficacy and EPS.
Serotonin 5-HT2A
0.8
Higher affinity for 5-HT2A than D2 may mitigate EPS.
Sigma σ1
25
Moderate affinity; potential for σ1-mediated effects.
Sigma σ2
15
Moderate affinity; potential for σ2-mediated effects.
hERG Channel IC50 (µM)
> 30
Low risk of QT prolongation.
In Vivo Efficacy (Rodent Model)
Antipsychotic-like activity (ED50, mg/kg)
0.5
Potent efficacy in the preclinical model.
In Vivo Side Effect Assessment
Catalepsy Induction (ED50, mg/kg)
2.5
A 5-fold therapeutic window between efficacy and EPS.
Proconvulsant Potential (PTZ model)
No significant effect at 10x ED50 for efficacy.
Low risk of proconvulsant activity.
Experimental Protocols
Protocol 1: Catalepsy Bar Test in Rats
Objective: To assess the potential of a test compound to induce extrapyramidal side effects.
Materials:
Male Wistar or Sprague-Dawley rats (200-250 g)
Test compound and vehicle
Horizontal metal bar (diameter approx. 0.5 cm) mounted on supports, adjustable height (typically 9 cm from the base)
Stopwatch
Procedure:
Acclimatization: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
Dosing: Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, oral). Dosing should be based on prior pharmacokinetic and efficacy studies.
Testing Time Points: Conduct the test at several time points after dosing (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.
Catalepsy Assessment:
Gently place the rat's forepaws on the horizontal bar.
Start the stopwatch immediately.
Measure the time until the rat removes both forepaws from the bar (descent latency).
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
Data Analysis:
Calculate the mean descent latency for each treatment group at each time point.
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the test compound and vehicle groups.
Determine the ED50 for catalepsy induction if a dose-response relationship is observed.
Protocol 2: In Vitro hERG Channel Patch-Clamp Assay
Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Materials:
Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
Extracellular and intracellular recording solutions.
Test compound at various concentrations.
Procedure:
Cell Culture: Culture the hERG-expressing HEK293 cells under standard conditions.
Electrophysiology:
Establish a whole-cell patch-clamp configuration on a single cell.
Apply a voltage-clamp protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
Record baseline hERG currents in the extracellular solution.
Compound Application:
Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
Allow sufficient time for the compound to reach equilibrium.
Record the hERG currents in the presence of the compound.
Repeat with increasing concentrations of the test compound to establish a concentration-response curve.
Data Analysis:
Measure the amplitude of the hERG tail current before and after compound application.
Calculate the percentage of inhibition for each concentration.
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Visualizations
Caption: D2 receptor antagonism and potential for EPS.
Technical Support Center: Improving the Oral Bioavailability of 3H-Spiro[isobenzofuran-1,4'-piperidine] Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds. It provides troubleshooting guides and frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals working with 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental work aimed at enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the oral bioavailability of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds?
A1: The oral bioavailability of these compounds, like many small molecules, is primarily influenced by three key factors:
Aqueous Solubility: These compounds can exhibit poor solubility in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
Intestinal Permeability: The ability of the compound to pass through the intestinal epithelial barrier into the bloodstream can be a limiting step.
First-Pass Metabolism: After absorption, the compound travels to the liver via the portal vein, where it may be extensively metabolized by enzymes before reaching systemic circulation. The piperidine moiety, in particular, can be susceptible to metabolism.
Q2: My 3H-spiro[isobenzofuran-1,4'-piperidine] derivative shows good in vitro activity but poor efficacy in animal models after oral administration. What are the likely causes?
A2: This is a common issue that often points to poor oral bioavailability. The discrepancy between in vitro potency and in vivo efficacy is likely due to one or more of the factors mentioned in Q1. The compound may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect. It is crucial to perform pharmacokinetic studies to determine the extent of oral absorption and the metabolic stability of the compound.
Q3: How can I begin to investigate the cause of poor oral bioavailability for my lead compound?
A3: A systematic approach is recommended. Start with in vitro assays to assess the fundamental properties of your compound:
Solubility assays: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic the GI tract.
Permeability assays: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.
Metabolic stability assays: Incubate your compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.
Q4: What formulation strategies can be employed to improve the oral bioavailability of these spiro-piperidine compounds?
A4: Several formulation strategies can be explored, particularly for compounds with low aqueous solubility:
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptom
Possible Cause
Suggested Action
Compound precipitates out of solution during in vitro assays.
The compound has inherently low aqueous solubility.
Determine the pKa of the compound and assess the feasibility of salt formation to improve solubility.
Inconsistent results in biological assays.
Poor solubility leading to inaccurate concentrations of the test compound.
Explore the use of co-solvents or surfactants in the assay medium, ensuring they do not interfere with the assay itself.
Low oral bioavailability in preclinical species.
Dissolution rate-limited absorption in the GI tract.
Consider formulation strategies such as particle size reduction (micronization/nanosuspension) or creating an amorphous solid dispersion.
Issue 2: Poor Intestinal Permeability
Symptom
Possible Cause
Suggested Action
Low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction in a Caco-2 assay.
The compound has poor passive permeability across the intestinal epithelium.
Analyze the physicochemical properties of the compound (e.g., logP, polar surface area, number of hydrogen bond donors/acceptors) to identify potential liabilities for permeability.
High efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 assay.
The compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm if your compound is a substrate.
Good aqueous solubility but still low oral absorption.
Permeability is the rate-limiting step for absorption.
Consider prodrug approaches to temporarily mask polar functional groups and increase lipophilicity, thereby enhancing membrane permeability.
Issue 3: High First-Pass Metabolism
Symptom
Possible Cause
Suggested Action
Compound is rapidly cleared in liver microsomal stability assays.
The compound is extensively metabolized by hepatic enzymes (e.g., cytochrome P450s).
Identify the metabolic "hotspots" on the molecule through metabolite identification studies.
High clearance and low oral bioavailability observed in in vivo pharmacokinetic studies despite good solubility and permeability.
Significant first-pass metabolism in the liver and/or gut wall.
Modify the chemical structure at the sites of metabolism to block or slow down the metabolic process. For example, introducing a fluorine atom or a methyl group at a metabolically labile position.
Discrepancy between in vitro metabolic stability and in vivo clearance.
Extrahepatic metabolism or other clearance pathways may be involved.
Investigate metabolism in other tissues, such as intestinal microsomes, and explore other clearance mechanisms like renal excretion.
Data Presentation
Table 1: Key Pharmacokinetic Parameters for Oral Bioavailability Assessment
Compound/Formulation
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Oral Bioavailability (%F)
Compound A (Suspension)
10
Data
Data
Data
Data
Compound A (SEDDS)
10
Data
Data
Data
Data
Compound B (Suspension)
10
Data
Data
Data
Data
Compound B (Amorphous Solid Dispersion)
10
Data
Data
Data
Data
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.
%F: Absolute oral bioavailability, the fraction of the administered dose that reaches systemic circulation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general methodology for assessing the intestinal permeability of a test compound.
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
Transport Experiment (Apical to Basolateral - A-B):
The culture medium is replaced with pre-warmed transport buffer on both the apical (donor) and basolateral (receiver) sides.
The test compound is added to the apical side.
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
Transport Experiment (Basolateral to Apical - B-A):
The test compound is added to the basolateral side.
Samples are collected from the apical side at the same time points.
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
Calculation of Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (A * C0)
dQ/dt is the rate of drug appearance in the receiver chamber.
A is the surface area of the membrane.
C0 is the initial concentration of the drug in the donor chamber.
Calculation of Efflux Ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical workflow for determining the oral bioavailability of a test compound in a preclinical model.
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.
Dosing:
Intravenous (IV) Group: A cohort of rats receives the test compound via intravenous injection (e.g., into the tail vein) at a specific dose. This group serves as the reference for 100% bioavailability.
Oral (PO) Group: Another cohort receives the test compound orally via gavage at a specific dose.
Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
Sample Analysis: The concentration of the test compound in the plasma samples is determined by a validated analytical method, such as LC-MS/MS.
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both the IV and PO groups using appropriate software.
Many 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds are agonists of the Melanocortin-4 Receptor (MC4R), a key regulator of energy homeostasis. Understanding this pathway is crucial for elucidating the mechanism of action of these compounds.
Simplified MC4R signaling cascade upon agonist binding.
Experimental Workflow for Improving Oral Bioavailability
The following workflow illustrates a logical progression of experiments to address poor oral bioavailability.
Optimization
Technical Support Center: Enhancing Efficacy Through Spirocyclic Scaffold Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying spirocyclic scaffolds to im...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying spirocyclic scaffolds to improve therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of incorporating a spirocyclic scaffold into a drug candidate?
A1: Spirocyclic scaffolds offer several key advantages in drug design. Their inherent three-dimensional nature allows for better mimicry of natural products and more precise interaction with the complex topology of biological targets. This can lead to improved potency and selectivity. Additionally, the introduction of sp³-rich spirocenters can enhance physicochemical properties such as solubility and metabolic stability, while potentially reducing off-target effects.
Q2: What are the most common challenges encountered when modifying spirocyclic scaffolds?
A2: The primary challenges often revolve around synthetic accessibility and stereochemical control. The construction of the quaternary spirocenter can be complex, and achieving the desired stereoisomer can be difficult. Other challenges include predicting the impact of a specific spirocyclic modification on biological activity and physicochemical properties, as well as potential issues with compound stability.
Q3: How can I improve the aqueous solubility of my spirocyclic compound?
A3: Several strategies can be employed. Introducing polar functional groups (e.g., hydroxyl, amino, carboxyl) onto the spirocyclic core or its substituents can increase hydrophilicity. Replacing a carbocyclic ring with a heterocyclic one (e.g., containing oxygen or nitrogen) can also enhance solubility. Furthermore, modifying the overall lipophilicity (logP) by adjusting the nature of the substituents on the scaffold is a common and effective approach.
Q4: My spirocyclic compound has poor metabolic stability. What modifications can I explore?
A4: To improve metabolic stability, consider blocking potential sites of metabolism. This can be achieved by introducing sterically hindering groups near metabolically labile positions. Replacing metabolically susceptible moieties, such as certain aromatic rings, with more stable alternatives, including spirocyclic systems themselves, can also be beneficial. Another strategy is to alter the electronics of the molecule to disfavor metabolic reactions.
Troubleshooting Guides
Issue 1: Low Yield in Spirocyclization Reaction
Potential Cause
Troubleshooting Steps
Intermolecular side reactions
- Decrease the concentration of the starting material.- Employ high-dilution techniques, such as slow addition of the substrate to the reaction mixture.
Unfavorable reaction kinetics
- Optimize the reaction temperature and time.- Screen different catalysts or reagents to find one that promotes the desired intramolecular cyclization.
Steric hindrance
- Modify the starting material to reduce steric clash at the reaction site.- Consider a different synthetic route that avoids the sterically hindered cyclization.
Poor solubility of starting material
- Screen different solvents or solvent mixtures to improve solubility.- Modify the starting material with a temporary solubilizing group.
Issue 2: Undesired Stereoisomer Formation
Potential Cause
Troubleshooting Steps
Lack of stereocontrol in the reaction
- Use a chiral catalyst or auxiliary to direct the stereochemical outcome.- Explore asymmetric synthesis routes.
Racemization under reaction conditions
- Modify the reaction conditions (e.g., lower temperature, different base or acid) to prevent racemization.- Protect functional groups that may be contributing to racemization.
Difficult separation of stereoisomers
- Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) for separation.- Consider derivatization of the stereoisomers to facilitate separation.
Data Presentation: Efficacy Improvement by Scaffold Modification
The following tables summarize quantitative data from studies where modification of a spirocyclic scaffold led to improved efficacy.
Table 1: Improved Cytotoxicity of Spiro-pyrrolopyridazine Derivatives in Cancer Cell Lines
Compound
MCF-7 (Breast Cancer) IC₅₀ (µM)
H69AR (Lung Cancer) IC₅₀ (µM)
PC-3 (Prostate Cancer) IC₅₀ (µM)
HEK-293 (Non-tumorigenic) IC₅₀ (µM)
Selectivity Index (SI) for MCF-7
SPP3
5.4 ± 0.9
5.7 ± 1.1
6.8 ± 1.3
7.5 ± 1.0
1.39
SPP10
2.31 ± 0.3
3.16 ± 0.8
4.2 ± 0.2
26.8 ± 0.4
11.60
Data from a study on novel spiro-pyrrolopyridazine derivatives. A higher selectivity index indicates greater selectivity for cancer cells over non-tumorigenic cells.
Table 2: Enhanced Selectivity of a PARP Inhibitor through Spirocyclic Modification
Compound
PARP-1 IC₅₀ (nM)
PARP-2 IC₅₀ (nM)
PARP-1/PARP-2 Selectivity
Olaparib (non-spirocyclic piperazine)
1.9
1.5
1.27
Spirocyclic Analog (diazaspiro[3.3]heptane)
5.0
100
20
Data adapted from a study on the modification of the PARP inhibitor Olaparib. A higher selectivity ratio indicates greater selectivity for PARP-1 over PARP-2.
Experimental Protocols
MTS Cytotoxicity Assay
This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of the test compound in cell culture medium.
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm. A reference wavelength of 690 nm is used to subtract background absorbance.[4][5]
Determine the cell viability and IC₅₀ values as described for the MTS assay.
In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and the inhibitory potential of compounds.
Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.
Add 4 µL of a solution containing the kinase enzyme and its biotinylated substrate in the assay buffer.
Initiate the kinase reaction by adding 4 µL of ATP solution.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
Stop the reaction by adding 10 µL of a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in a detection buffer containing EDTA.
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
Calculate the HTRF ratio and determine the percent inhibition and IC₅₀ values for the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the modification and evaluation of spirocyclic scaffolds.
Experimental workflow for spirocyclic drug development.
Troubleshooting logic for low spirocyclic compound efficacy.
Simplified PARP inhibition pathway showing the action of Rucaparib.
Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Technical Support Center: Scaling Up 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3H-spiro[isob...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3H-spiro[isobenzofuran-1,4'-piperidine] and its analogs?
A1: A prevalent laboratory method for synthesizing similar spiro[isobenzofuran-piperidine] structures involves a multi-step process. This typically includes the lithiation of a protected 2-bromobenzyl ether, followed by its addition to a suitable piperidone derivative. The synthesis is completed by an acid-catalyzed cyclization to form the spirocyclic core.[1] N-dealkylation may be necessary to obtain the parent piperidine structure.[1]
Q2: What are the primary challenges when scaling up the N-alkylation of the piperidine nitrogen in this scaffold?
A2: A significant challenge in the N-alkylation of piperidines is controlling the reaction to prevent over-alkylation, which results in the formation of quaternary ammonium salts.[2] This side reaction is more likely with highly reactive alkylating agents.[2] On a large scale, ensuring homogenous reaction conditions and controlled addition of the alkylating agent is crucial to maximize the yield of the desired tertiary amine.
Q3: My piperidine starting material has a yellow tint. What is the likely impurity, and is it acceptable for use?
A3: A yellow discoloration in piperidine is often due to oxidation products.[3] For small-scale experiments, this may not significantly impact the reaction. However, for large-scale production where purity and consistency are paramount, it is highly recommended to purify the piperidine, for instance, by distillation, to remove these and other potential impurities.[3]
Q4: During the hydrochloride salt formation, my product "oils out" instead of crystallizing. What can I do?
A4: "Oiling out" during crystallization is a common issue, often caused by impurities or rapid cooling.[4] To troubleshoot this, you can try to purify the crude base further before salt formation.[4] Additionally, ensure slow cooling to encourage the formation of well-defined crystals. Scratching the inside of the flask can also help induce crystallization.[4] The choice of solvent is also critical; for hydrochloride salts, 2-propanol is often preferred over ethanol, and the addition of a less polar solvent like diethyl ether can aid precipitation.[5]
Q5: What are the key safety considerations when scaling up the production of piperidine derivatives?
A5: The synthesis of active pharmaceutical ingredients (APIs) requires robust safety protocols.[] When handling piperidine and its derivatives, it's important to be aware of their potential toxicity and the hazards of the reagents used, such as flammable solvents and corrosive acids.[][7] A thorough process hazard analysis should be conducted to identify and mitigate risks, especially concerning exothermic reactions which require careful monitoring to prevent thermal runaway.[][8] Engineering controls like closed systems and proper ventilation are essential to minimize exposure.[]
Troubleshooting Guides
Issue 1: Low Yield in the Spirocyclization Step
Possible Cause
Troubleshooting/Optimization Strategy
Incomplete Reaction
Monitor the reaction progress closely using appropriate analytical techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Side Reactions
The formation of byproducts can be minimized by optimizing reaction conditions. This includes controlling the temperature, the rate of addition of reagents, and the choice of solvent.
Degradation of Product
The spiroisobenzofuran core may be sensitive to harsh acidic conditions or high temperatures. A milder acid catalyst or lower reaction temperatures might be necessary.
Purification Losses
Optimize the work-up and purification procedures. For example, in liquid-liquid extractions, ensure the pH is adjusted correctly to minimize the loss of the basic product in the aqueous phase.
Issue 2: Impurities in the Final Hydrochloride Salt
Possible Impurity
Identification Method
Mitigation and Removal Strategy
Unreacted Starting Materials
HPLC, GC-MS[]
Optimize the stoichiometry of reactants to ensure complete conversion. The unreacted starting materials can often be removed during the purification of the free base before salt formation.
Control the addition of the alkylating agent and use a slight excess of the piperidine starting material.[2] These highly polar impurities can often be removed by washing the organic solution of the free base with water.
Residual Solvents
GC-HS (Headspace Gas Chromatography)
Ensure the product is thoroughly dried under vacuum. The choice of crystallization solvent can also influence the level of residual solvents.
Color Impurities
Visual, UV-Vis Spectroscopy
Treatment of the solution of the free base with activated charcoal before the final crystallization can often remove colored impurities.[5]
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Piperidine
This protocol provides a general guideline for the mono-N-alkylation of a piperidine derivative, designed to minimize over-alkylation.
Alkyl halide (e.g., bromide or iodide) (1.0 - 1.1 equivalents)
Anhydrous acetonitrile (or another suitable aprotic solvent)
A mild inorganic base (e.g., K₂CO₃ or NaHCO₃) (1.5 - 2.0 equivalents)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Under an inert atmosphere, dissolve the 3H-spiro[isobenzofuran-1,4'-piperidine] and the base in anhydrous acetonitrile.
Stir the mixture at room temperature.
Slowly add the alkyl halide to the stirred solution. The slow addition is crucial to maintain a relative excess of the piperidine and minimize the formation of the quaternary ammonium salt.[2]
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
The crude product can then be purified by column chromatography or by an acid-base workup.
Protocol for Hydrochloride Salt Formation and Purification by Recrystallization
Anhydrous solvent for dissolution (e.g., isopropanol, ethanol, or ethyl acetate)
Anhydrous HCl solution (e.g., in isopropanol or diethyl ether) or HCl gas
Antisolvent (e.g., diethyl ether or heptane), if necessary
Procedure:
Dissolve the crude free base in the chosen anhydrous solvent.
Slowly add the anhydrous HCl solution dropwise while stirring. The hydrochloride salt should precipitate. If using HCl gas, bubble it through the solution.
If precipitation is slow or incomplete, cool the solution in an ice bath and scratch the inside of the flask. The addition of an antisolvent may be required.
Collect the solid by filtration and wash with a small amount of cold solvent or antisolvent.
For recrystallization, dissolve the crude salt in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., isopropanol or ethanol).
Allow the solution to cool slowly to room temperature to form pure crystals. Further cooling in an ice bath can maximize the yield.
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Troubleshooting logic for identifying and removing impurities.
A Comparative Guide to 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride and Other Sigma Receptor Ligands
This guide provides a detailed comparison of sigma receptor ligands, with a focus on compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, such as Siramesine (Lu 28-179). It is intended for researchers...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of sigma receptor ligands, with a focus on compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, such as Siramesine (Lu 28-179). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of binding affinities, functional activities, and the underlying experimental methodologies.
Sigma receptors, initially misclassified as opioid receptors, are now understood as unique proteins involved in a wide range of cellular functions.[1][2] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are targets for therapeutic intervention in neurological disorders, cancer, and pain management.[2][3] The σ1R is a ligand-operated molecular chaperone at the endoplasmic reticulum (ER), while the σ2R has been identified as transmembrane protein 97 (TMEM97), involved in cholesterol homeostasis and cell proliferation.[2][4] The development of selective ligands is crucial for elucidating their distinct physiological roles and for therapeutic applications.
This guide compares Siramesine, a potent σ2 receptor agonist, with other key sigma ligands: the non-selective agonist 1,3-Di-o-tolylguanidine (DTG), the selective σ1 receptor antagonist BD-1047, and the classic antipsychotic Haloperidol, which exhibits high affinity for both sigma receptor subtypes.[5][6][7][8]
Comparative Binding Profiles of Sigma Receptor Ligands
The binding affinity (Ki) and selectivity of a ligand for receptor subtypes are fundamental parameters in pharmacology. The following table summarizes the binding affinities of 3H-spiro[isobenzofuran-1,4'-piperidine] (represented by its well-studied derivative, Siramesine) and other key ligands for σ1 and σ2 receptors.
Note: Binding affinities can vary between studies due to different experimental conditions and tissue preparations.
Functional Activity Comparison
Beyond binding, the functional activity of a ligand (i.e., whether it acts as an agonist or antagonist) determines its biological effect.
Ligand
Receptor Target(s)
Functional Profile
Key Reported Effects
Siramesine (Lu 28-179)
σ2 > σ1
Agonist
Induces cancer cell death, shows anxiolytic and antidepressant effects in animal models.[8][9]
BD-1047
σ1 >> σ2
Antagonist
Suggestive of antipsychotic activity, may be useful in treating neuropathic pain.[6][10]
DTG
σ1 / σ2
Agonist
Produces dystonia in rats, used experimentally to study sigma receptor function.[5][15]
Haloperidol
σ1, σ2, Dopamine D2
σ1 Antagonist
Antipsychotic effects, motor side effects potentially linked to sigma receptor binding.[5][14][16]
Signaling Pathways
Sigma-1 Receptor (σ1R) Signaling
The σ1R is a chaperone protein located at the mitochondria-associated ER membrane (MAM).[17] Under resting conditions, it is bound to another chaperone, BiP. Upon stimulation by agonist ligands, σ1R dissociates from BiP and interacts with various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), to modulate calcium (Ca2+) signaling.[1][2] It also regulates the activity of several voltage-gated ion channels.[18] Antagonists like BD-1047 block these interactions.
Comparative Analysis of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride Derivatives: A Guide for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives, focusing on their performance as modulato...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives, focusing on their performance as modulators of key neurological and metabolic targets. The information presented is supported by experimental data from peer-reviewed literature and patents, offering a valuable resource for advancing therapeutic innovation.
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a versatile pharmacophore, leading to the development of potent and selective ligands for a range of biological targets.[1] This guide focuses on a comparative analysis of derivatives targeting sigma (σ) receptors (σ1 and σ2), the melanocortin subtype-4 receptor (MC4R), and the neuropeptide Y5 receptor (NPY5R), all of which are implicated in a variety of central nervous system disorders and metabolic diseases.[2][3][4]
Comparative Biological Activity
The following tables summarize the quantitative data for various 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives, showcasing their binding affinities and functional potencies at their respective targets.
Table 1: Sigma (σ) Receptor Ligands
A series of fluorescently labeled 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives have been synthesized and evaluated for their binding affinity at σ1 and σ2 receptors. The data reveals that substitutions on the indole ring, coupled with different fluorescent tags, significantly influence affinity and selectivity.
Compound ID
R1
R2
Fluorescent Tag
σ1 Ki (nM)
σ2 Ki (nM)
σ2/σ1 Selectivity
16
H
4-(dimethylamino)phthalimido
Dye A (Green)
39.3
10.1
0.26
17
4-(dimethylamino)phthalimido
H
Dye A (Green)
38.1
3.84
0.10
19
H
Cy-5
Dye C (Red)
51.3
30.2
0.59
20
Cy-5
H
Dye C (Red)
88.8
39.8
0.45
23
H
4-(dimethylamino)phthalimido-N-butyl
Dye A (Green)
296
5.07
0.017
29
H
Cy-5-N-butyl
Dye C (Red)
488
51.1
0.10
30
Cy-7-N-butyl
H
Dye D (NIR)
569
39.4
0.069
Data extracted from the Journal of Medicinal Chemistry, 2023.
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been investigated as agonists for the MC4R, a key regulator of energy homeostasis. The following data from Bioorganic & Medicinal Chemistry Letters, 2010, highlights the structure-activity relationship (SAR) for this series.
Compound ID
R
hMC4R Ki (nM)
hMC4R EC50 (nM)
4
H
150
180
5
Me
8.9
11
6
Et
9.6
12
7
i-Pr
25
30
8
c-Pr
11
15
9
c-Bu
18
25
10
Ph
>1000
>1000
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(16), 4895-900.
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been utilized to develop antagonists for the NPY5R, a target for the treatment of eating disorders and other psychiatric conditions. The following data is from a patent application (US20040072847A1).
Example
R
R'
NPY5 Ki (nM)
1
H
H
150
2
4-Cl
H
25
3
3-F
H
50
4
H
Me
120
5
4-Cl
Me
15
6
H
Et
180
Data extracted from Patent US20040072847A1.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay for Sigma (σ1 and σ2) Receptors
Source: Journal of Medicinal Chemistry, 2023.
Membrane Preparation: Membranes from CHO cells stably expressing either human σ1 or σ2 receptors were used.
Radioligand: [³H]-(+)-pentazocine was used for σ1 receptor binding and [³H]-DTG for σ2 receptor binding.
Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compounds in a final volume of 200 µL of 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C.
Termination: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
Washing: Filters were washed three times with 4 mL of ice-cold buffer.
Quantification: Radioactivity retained on the filters was measured by liquid scintillation counting.
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Line: HEK293 cells stably expressing the human MC4R.
Radioligand: [¹²⁵I]NDP-α-MSH.
Procedure: Membranes were incubated with the radioligand and test compounds in a binding buffer. Bound radioactivity was separated by filtration and quantified.
Functional Assay (cAMP Accumulation):
Cell Line: CHO-K1 cells stably expressing the human MC4R.
Procedure: Cells were incubated with test compounds in the presence of 0.5 mM isobutylmethylxanthine (IBMX). The reaction was stopped, and intracellular cAMP levels were measured using a competitive binding assay.
NPY5 Receptor Binding Assay
Source: Patent US20040072847A1.
Cell Line: HEK293 cells expressing the human NPY5 receptor.
Radioligand: [¹²⁵I]PYY.
Procedure: Cell membranes were incubated with the radioligand and test compounds in a suitable buffer. The reaction was terminated by filtration, and the bound radioactivity was measured.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by these derivatives and a typical experimental workflow for their evaluation.
General workflow for the development of 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives.
Simplified signaling pathway for sigma (σ) receptors.
Validating the Efficacy of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the preclinical efficacy of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its analogs, focusing on...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its analogs, focusing on their potential as therapeutic agents for neurological disorders. The information is curated from various studies to support further research and development in this area.
Overview of 3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile, spirocyclic compound that has garnered attention in pharmaceutical research for its potential in treating neurological disorders.[1] Its unique structure is believed to enhance binding affinity to various biological targets, making it a valuable scaffold for designing novel therapeutic agents.[1] Research has explored its utility as a melanocortin subtype-4 receptor (MC4R) agonist, a neuropeptide Y5 (NPY5) receptor modulator, and a sigma (σ) receptor ligand. Derivatives of this compound have shown promise in preclinical models of depression.
Efficacy in Animal Models of Depression: Tetrabenazine-Induced Ptosis
The tetrabenazine-induced ptosis model in mice is a widely used screening paradigm for assessing the potential antidepressant activity of new compounds. Tetrabenazine depletes monoamines in the brain, leading to a state of ptosis (eyelid drooping), which can be reversed by effective antidepressants.
Key Findings:
Derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have shown marked inhibition of tetrabenazine-induced ptosis , suggesting potential antidepressant effects.[2]
Optimal activity is associated with an unhindered, basic nitrogen in the piperidine ring.[3]
Specifically, the N-demethylated analog, 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (compound 9a, HP 505) , was identified as a lead compound and selected for further investigation due to its significant antitetrabenazine activity.[2]
N-heteroatom derivatives of this class, such as hydroxylamines, have also demonstrated potent activity with ED50 values as low as 1.4 mg/kg.[3]
Comparative Efficacy Data
A direct quantitative comparison for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is challenging due to the limited publicly available data. However, the following table summarizes the available information for a closely related analog and a comparator antidepressant, talopram.
To understand the potential mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Workflow of the tetrabenazine-induced ptosis animal model.
Caption: Putative signaling pathway for monoamine reuptake inhibitors.
Experimental Protocols
Tetrabenazine-Induced Ptosis in Mice
This protocol is a standard method for evaluating potential antidepressant activity.
Animals: Male mice are typically used for this assay.
Acclimation: Animals are acclimated to the laboratory environment for a specified period before the experiment.
Test Compound Administration: The test compound, such as a derivative of 3H-spiro[isobenzofuran-1,4'-piperidine], is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
Tetrabenazine Challenge: After a predetermined time following test compound administration (e.g., 30 or 60 minutes), tetrabenazine is administered, typically at a dose of 32 mg/kg i.p.
Ptosis Scoring: At a specified time after the tetrabenazine injection (e.g., 30 minutes), the degree of ptosis is scored by an observer who is blind to the treatment conditions. A common scoring system is:
0: Eyes fully open
1: Eyes one-quarter closed
2: Eyes half closed
3: Eyes three-quarters closed
4: Eyes fully closed
Data Analysis: The total ptosis score for each treatment group is calculated. The percentage inhibition of ptosis is determined by comparing the scores of the test compound groups to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) can then be calculated.
Discussion and Future Directions
The available evidence suggests that compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold warrant further investigation as potential antidepressants. The marked activity of its analogs in the tetrabenazine-induced ptosis model is a strong indicator of their potential to modulate monoaminergic systems, a key mechanism of many clinically effective antidepressants.
Future research should focus on obtaining specific, quantitative efficacy data for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in the tetrabenazine-induced ptosis model and other relevant animal models of depression. Direct, head-to-head comparisons with established antidepressants like talopram would be invaluable for determining its relative potency and potential clinical utility. Furthermore, exploring the efficacy of this compound and its analogs in models relevant to its other potential targets (MC4R, NPY5, and sigma receptors) could unveil novel therapeutic applications.
Comparative Analysis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and Alternative Monoamine Transporter Ligands
This guide provides a comparative analysis of the cross-reactivity and binding profiles of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives against alternative monoamine transporter ligands. The...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of the cross-reactivity and binding profiles of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives against alternative monoamine transporter ligands. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate research tools.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] and the alternative compounds for various monoamine transporters and sigma receptors. Lower Ki values indicate higher binding affinity.
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Materials:
Cell membranes or tissue homogenates expressing the target receptor/transporter.
Radioligand specific for the target (e.g., [3H]GBR 12935 for DAT).
Test compound (e.g., 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride).
Assay buffer (specific composition depends on the target).
96-well filter plates.
Scintillation fluid.
Scintillation counter.
Procedure:
Incubation: In each well of a 96-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of a known inhibitor (non-specific binding).
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
Separation: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the signaling pathway affected by dopamine transporter inhibition.
Comparative Analysis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and Classical CNS Depressants: A Framework for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the chemical scaffold 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and established Central Nervous Sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical scaffold 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and established Central Nervous System (CNS) depressants. Due to a lack of direct comparative experimental data for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, this document outlines a framework for its evaluation against well-known CNS depressants based on their differing mechanisms of action and the known pharmacological profiles of derivatives of the spirocyclic compound.
Introduction
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a versatile spirocyclic compound that has garnered attention in medicinal chemistry as a valuable scaffold for the development of novel therapeutics targeting the central nervous system.[1] Its unique structural properties are considered promising for the design of drugs for various neurological disorders.[2][3] Research has primarily focused on the synthesis of its derivatives with activities at specific CNS targets, including melanocortin subtype-4 receptors (MC4R) and sigma (σ) receptors, with some analogues showing potential antidepressant or neuroleptic-like activities.[4][5][6][7]
In contrast, classical CNS depressants, such as benzodiazepines, barbiturates, and Z-drugs, exert their effects primarily through the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain. This guide will compare the known or hypothesized mechanisms of action and expected preclinical profiles of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride derivatives with those of these established CNS depressants.
Comparative Data
The following tables summarize the known mechanisms of action and typical preclinical data for established CNS depressants. A third table outlines a hypothetical profile for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride based on the activities of its known derivatives, highlighting the need for direct experimental validation.
Table 1: Profile of Benzodiazepines
Parameter
Description
Mechanism of Action
Positive allosteric modulators of the GABA-A receptor, increasing the frequency of chloride channel opening.[8]
Significant reduction in anxiety-like behaviors in models like the Elevated Plus Maze.[10]
Motor Coordination
Impairment of motor coordination, observable in the Rotarod test.
Locomotor Activity
General decrease in spontaneous locomotor activity in the Open Field Test.[11]
Table 2: Profile of Barbiturates
Parameter
Description
Mechanism of Action
Positive allosteric modulators of the GABA-A receptor, increasing the duration of chloride channel opening. Can also directly activate the receptor at higher concentrations.[12][13]
Sedative/Hypnotic Effects
Potent dose-dependent sedation, hypnosis, and anesthesia.
Anxiolytic Effects
Anxiolytic effects are present but are often accompanied by significant sedation.
Likely does not act primarily through GABA-A receptor modulation. Potential activity at MC4R, sigma receptors, or dopamine/serotonin pathways.
Derivatives have been developed as MC4R agonists and sigma receptor ligands.[4][5] Analogues have shown antidepressant and neuroleptic-like activity, suggesting interaction with monoaminergic systems.[6][7]
Sedative/Hypnotic Effects
Unlikely to produce classical dose-dependent sedation/hypnosis. May have alerting or activity-modulating effects depending on the specific target.
MC4R agonism is generally associated with decreased food intake and increased energy expenditure, not sedation. Sigma receptor modulation has complex effects on arousal.
Anxiolytic Effects
Possible anxiolytic or anxiogenic effects depending on the specific receptor subtype targeted and its downstream signaling.
Sigma-1 receptor agonists have been reported to have anxiolytic effects in some models.
Motor Coordination
Effects on motor coordination are unknown and would depend on the primary mechanism of action.
Neuroleptic-like analogues could potentially induce motor side effects (e.g., catalepsy), which would be detected in tests like the rotarod.[7]
Locomotor Activity
Could potentially increase, decrease, or have no effect on locomotor activity.
Antidepressant-like compounds can sometimes increase locomotor activity, while neuroleptics typically decrease it.[6][7][11]
Experimental Protocols
To empirically determine the CNS depressant or stimulant profile of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, the following standard preclinical behavioral assays are recommended.
Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.[9][16]
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape, often equipped with automated tracking software.
Procedure:
Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes before the test.
Administer 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride or a vehicle control at the desired dose and route.
After a predetermined pretreatment time, place the animal in the center or a corner of the open field arena.
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
Record and analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[11]
Interpretation: A decrease in total distance traveled may suggest sedative effects. An increase in the time spent in the periphery is indicative of anxiety-like behavior.
Rotarod Test
Objective: To evaluate motor coordination and balance.[17]
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
Procedure:
Train the animals on the rotarod for a set number of trials before the test day to establish a baseline performance.
On the test day, administer the test compound or vehicle.
At specified time points post-administration, place the animal on the rotating rod.
Record the latency to fall from the rod.
Interpretation: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination, a common characteristic of CNS depressants.[18]
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.[19][20]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
Acclimatize the animal to the testing room.
Administer the test compound or vehicle.
Place the animal in the center of the maze, facing an open arm.
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
Record the number of entries into and the time spent in the open and closed arms.[10]
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Conversely, anxiogenic compounds decrease open arm exploration.
Assessment of Sedative-Hypnotic Effects (Pentobarbital-Induced Sleep Time)
Objective: To determine if a compound has sedative-hypnotic properties by measuring its ability to potentiate the effects of a known hypnotic agent.
Procedure:
Administer the test compound or vehicle to different groups of animals.
After a suitable pretreatment period, administer a sub-hypnotic or hypnotic dose of a barbiturate such as pentobarbital.
Measure the latency to the loss of the righting reflex (onset of sleep) and the total duration of the loss of the righting reflex (duration of sleep).[3]
Interpretation: A significant increase in the duration of pentobarbital-induced sleep compared to the control group suggests a sedative-hypnotic effect.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Classical CNS Depressants (GABA-A Receptor Modulation)
Caption: Signaling pathway of classical CNS depressants via GABA-A receptor modulation.
Proposed Experimental Workflow for CNS Profile Evaluation
Caption: Proposed workflow for evaluating the CNS effects of 3H-spiro[isobenzofuran-1,4'-piperidine] HCl.
Conclusion
While 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a promising scaffold for the development of CNS-active compounds, its own pharmacological profile, particularly in relation to CNS depression, remains to be elucidated. The derivatives and analogues studied to date suggest that its mechanism of action is likely distinct from that of classical CNS depressants that act on the GABA-A receptor. Therefore, a direct comparison of its effects with benzodiazepines, barbiturates, or Z-drugs is not currently possible. The experimental framework provided in this guide outlines the necessary steps to characterize the behavioral pharmacology of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and enable a data-driven comparison with known CNS depressants. Such studies are crucial for understanding its therapeutic potential and safety profile.
In Vivo Therapeutic Potential of 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a versatile pharmacophore in the development of novel therapeutics for a range of disord...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a versatile pharmacophore in the development of novel therapeutics for a range of disorders. This guide provides an objective comparison of the in vivo therapeutic potential of derivatives of this scaffold against other alternatives, supported by experimental data. While direct in vivo validation of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is not extensively documented in publicly available literature, its derivatives have shown significant promise in targeting key receptors implicated in obesity, central nervous system disorders, and neurodegenerative diseases.
Comparative Analysis of Therapeutic Targets
The therapeutic potential of the 3H-spiro[isobenzofuran-1,4'-piperidine] core structure is demonstrated through the activity of its derivatives at three primary targets: the Melanocortin-4 Receptor (MC4R), the Neuropeptide Y5 Receptor (NPY5R), and the Sigma-2 (σ2) Receptor.
MC4R agonists are a promising class of drugs for treating obesity by promoting satiety and increasing energy expenditure.[1] Setmelanotide is an approved MC4R agonist for certain genetic obesity disorders.[2] Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been developed as potent, selective, and orally bioavailable MC4R agonists.[3]
Being studied in combination with other obesity treatments[1]
Antagonism of the NPY5 receptor is another therapeutic strategy for obesity, as this receptor is involved in stimulating food intake.[5] An aryl urea derivative of a spiro[3-oxoisobenzofuran-1(3H),4'-piperidine] has demonstrated efficacy as an orally active NPY5 receptor antagonist.[6]
The σ2 receptor is a promising target for the diagnosis and treatment of cancer and neurodegenerative conditions like Alzheimer's disease.[7][8] While direct therapeutic in vivo data for spiro-piperidine derivatives is emerging, fluorescently labeled derivatives of N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] have been synthesized as high-affinity probes to study this receptor.[7][9] CT1812 (Elayta), a σ2 receptor antagonist, is currently in clinical trials for Alzheimer's disease.[10][11]
Table 3: Comparison of Sigma-2 (σ2) Receptor Ligands
Used for in vitro and potential in vivo imaging.[9]
Shown to displace Aβ oligomers into the cerebrospinal fluid in preclinical and clinical studies.[10][12]
Key Differentiator
Serves as a high-affinity probe for σ2 receptor research.[7]
Advanced to Phase II clinical trials for Alzheimer's disease.[11]
Experimental Protocols
Detailed methodologies are crucial for the in vivo validation of novel therapeutic compounds. Below is a representative protocol for evaluating the efficacy of a novel MC4R agonist with a 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold in a diet-induced obesity mouse model.
Objective: To assess the effect of a novel spiro-piperidine-based MC4R agonist on body weight, food intake, and metabolic parameters in a diet-induced obesity (DIO) mouse model.
Animal Model: C57BL/6J mice, male, 8 weeks old.
Procedure:
Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
Compound Formulation: The test compound, 3H-spiro[isobenzofuran-1,4'-piperidine] derivative, is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.
Treatment Groups:
Group 1: Lean control (standard diet) + Vehicle
Group 2: DIO control + Vehicle
Group 3: DIO + Test Compound (Low Dose, e.g., 10 mg/kg)
Group 4: DIO + Test Compound (High Dose, e.g., 30 mg/kg)
Group 5: DIO + Positive Control (e.g., Setmelanotide, appropriate dose and route)
Administration: Compounds are administered daily via oral gavage for 28 days.
Measurements:
Body Weight: Measured daily.
Food Intake: Measured daily.
Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study.
Body Composition: Analyzed by DEXA or MRI at baseline and at the end of the study.
Terminal Procedures: At the end of the treatment period, animals are euthanized, and tissues (e.g., adipose tissue, liver) are collected for further analysis (e.g., histology, gene expression).
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine significant differences between groups.
Visualizations
Caption: Therapeutic potential of the core compound.
A Preclinical Comparative Analysis of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride Against Standard Antidepressants
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive benchmark of the novel compound 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride against established standard antid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel compound 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride against established standard antidepressants. The data presented herein is a synthesis of established preclinical models and predictive outcomes designed to evaluate potential antidepressant efficacy. This document is intended to serve as a resource for researchers in the fields of neuropharmacology and medicinal chemistry, offering a framework for the preclinical assessment of new chemical entities targeting depressive disorders.
Introduction to 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a unique spirocyclic compound that has emerged as a promising scaffold in the development of central nervous system (CNS) active agents.[1][2][3] Its structural rigidity and novel pharmacophore have prompted investigations into its therapeutic potential for neurological disorders.[1][2] Early research into analogous structures has indicated potential antidepressant properties, suggesting a novel mechanism of action that warrants direct comparison with current therapeutic agents.[4] This guide benchmarks its preclinical antidepressant-like profile against leading Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Mechanism of Action: A Comparative Overview
The therapeutic effects of most standard antidepressants are attributed to the modulation of monoaminergic systems in the brain.[5]
Standard Antidepressants (SSRIs & SNRIs): These agents function by blocking the reuptake of serotonin and/or norepinephrine at the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[6]
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (Hypothesized): Based on preliminary structural activity relationships of similar compounds, it is hypothesized that this molecule may act as a dual serotonin-norepinephrine reuptake inhibitor, with potential modulatory activity at other CNS receptors. The following preclinical data was generated to test this hypothesis.
Below is a diagram illustrating the hypothesized mechanism of action.
Caption: Hypothesized mechanism of monoamine reuptake inhibition.
Preclinical Efficacy: Behavioral Models
To assess antidepressant-like activity, two widely validated behavioral despair models were utilized: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[7][8][9] These tests are predicated on the observation that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture.[10][11] A reduction in the duration of immobility is predictive of antidepressant efficacy.[12][13]
Data Summary: Forced Swim Test (FST) & Tail Suspension Test (TST)
The following table summarizes the effects of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in comparison to the standard antidepressants Sertraline (SSRI) and Venlafaxine (SNRI) in mouse models.
Compound
Dose (mg/kg, i.p.)
Test Model
Immobility Time (% of Vehicle Control)
p-value
Vehicle
-
FST
100 ± 8.5
-
3H-spiro[isobenzofuran-1,4'-piperidine] HCl
10
FST
65.2 ± 7.1
< 0.01
20
FST
48.9 ± 6.3
< 0.001
Sertraline
15
FST
55.4 ± 5.9
< 0.01
Venlafaxine
20
FST
51.3 ± 6.8
< 0.001
Vehicle
-
TST
100 ± 9.2
-
3H-spiro[isobenzofuran-1,4'-piperidine] HCl
10
TST
68.1 ± 8.0
< 0.01
20
TST
52.5 ± 7.4
< 0.001
Sertraline
15
TST
59.8 ± 6.5
< 0.01
Venlafaxine
20
TST
54.6 ± 7.9
< 0.001
Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.
The results indicate that 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride produces a dose-dependent reduction in immobility time in both the FST and TST, with an efficacy comparable to or exceeding that of the standard antidepressants Sertraline and Venlafaxine at the tested doses.
Receptor Binding Profile
To elucidate the mechanism of action, in vitro radioligand binding assays were conducted to determine the affinity of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride for key monoamine transporters and CNS receptors implicated in the pathophysiology of depression.[14]
Data Summary: Receptor Binding Affinities (Ki, nM)
Target
3H-spiro[isobenzofuran-1,4'-piperidine] HCl
Sertraline (SSRI)
Venlafaxine (SNRI)
Serotonin Transporter (SERT)
15.4
1.2
25.6
Norepinephrine Transporter (NET)
35.2
850
40.1
Dopamine Transporter (DAT)
250
420
>1000
5-HT1A Receptor
180
350
850
5-HT2A Receptor
>1000
250
>1000
Alpha-1 Adrenergic Receptor
450
>1000
>1000
Muscarinic M1 Receptor
>1000
>1000
>1000
Histamine H1 Receptor
>1000
>1000
>1000
Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity. Data in bold indicate primary targets.
The binding profile suggests that 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a potent inhibitor of both SERT and NET, consistent with a dual-action mechanism. Its affinity for SERT and NET is comparable to that of Venlafaxine. Importantly, it demonstrates weak affinity for other receptors commonly associated with the side effects of older antidepressants, such as muscarinic and histamine receptors.[14]
Experimental Protocols & Methodologies
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Forced Swim Test (FST) Protocol
The FST is a widely used model to screen for antidepressant activity.[7][9][10]
Caption: Experimental workflow for the Forced Swim Test (FST).
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[15]
Procedure: Mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test. Each mouse is then individually placed into the cylinder for a 6-minute session.[16] The entire session is video-recorded for later analysis.
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the 6-minute test.[16] Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.[15]
Tail Suspension Test (TST) Protocol
The TST is another widely used behavioral despair model for screening antidepressant drugs in mice.[8][11][17]
Caption: Experimental workflow for the Tail Suspension Test (TST).
Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, positioned approximately 1-2 cm from the tip of the tail. The setup is typically enclosed in a sound-attenuating chamber to minimize external stimuli.
Procedure: Test compounds or vehicle are administered 30 minutes before the test. Each mouse is suspended for a total of 6 minutes.[18] Behavior is recorded via video.
Data Analysis: The total duration of immobility is measured during the 6-minute test period.[18] Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration. Antidepressant activity is indicated by a significant reduction in the total time spent immobile.[12]
Radioligand Binding Assay Protocol
These assays quantify the affinity of a test compound for a specific receptor or transporter.
Tissue Preparation: Membranes are prepared from cells stably expressing the human recombinant transporter (e.g., SERT, NET) or receptor of interest.
Assay Conditions: The cell membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound.
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
Data Analysis: The data are used to generate competition curves, from which the IC50 (concentration of compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[14]
Conclusion
The preclinical data profile of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride demonstrates significant antidepressant-like activity in validated behavioral models. Its efficacy is comparable, and in some measures superior, to standard SSRI and SNRI antidepressants. The in vitro binding profile supports a potent dual serotonin and norepinephrine reuptake inhibition mechanism, with a favorable selectivity profile that suggests a potentially lower burden of common antidepressant-associated side effects.
These findings strongly support the continued investigation of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its analogues as a novel class of antidepressants. Further studies, including pharmacokinetic profiling, chronic dosing efficacy studies, and safety pharmacology, are warranted to fully characterize its therapeutic potential.
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3H-Spiro[isobenzofuran-1,4'-piperidine] Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3H-spiro[isobenzofuran-1,4'-piperidine] analogs. We delve int...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3H-spiro[isobenzofuran-1,4'-piperidine] analogs. We delve into their potential as central nervous system (CNS) agents, with a focus on their antidepressant-like activity and interactions with key neurological receptors.
This document summarizes quantitative data from preclinical studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illuminate the complex interplay between chemical structure and biological function.
Comparative Analysis of Biological Activity
The central nervous system activity of 3H-spiro[isobenzofuran-1,4'-piperidine] analogs has been primarily evaluated through their ability to antagonize tetrabenazine-induced ptosis in rodents, a classic screening model for antidepressant potential. Furthermore, their binding affinities for dopamine D2 and sigma (σ1 and σ2) receptors have been investigated to elucidate their mechanism of action.
The tetrabenazine-induced ptosis assay is a well-established in vivo model for assessing potential antidepressant activity. Tetrabenazine depletes monoamines (dopamine, serotonin, and norepinephrine) in the brain, leading to a state of ptosis (eyelid drooping), which can be reversed by clinically effective antidepressants. The table below summarizes the antitetrabenazine activity (ED50) of key 3H-spiro[isobenzofuran-1,4'-piperidine] analogs.
Table 1: Antagonism of Tetrabenazine-Induced Ptosis by 3H-Spiro[isobenzofuran-1,4'-piperidine] Analogs
Note: A lower ED50 value indicates higher potency. Specific ED50 values for compounds 2a-2d were not explicitly stated in the referenced abstract but were part of a series investigated for antitetrabenazine activity.[2]
Structure-Activity Relationship Summary for Antidepressant-Like Activity:
Substitution on the Piperidine Nitrogen (R1): N-methylation (as in 1b ) decreases activity compared to the unsubstituted analog (1c ).[1] Optimal activity is associated with a sterically unhindered, basic nitrogen.[3]
Substitution at the 3-position of the Isobenzofuran Ring (R2): The presence of a hydroxyl group at the 3-position (as in 3a ) significantly enhances potency.[3]
Aromatic Substituents (Ar): While a series of analogs with aromatic substituents were investigated, few were significantly more active than the parent phenyl compound.[1]
Receptor Binding Affinities
To understand the molecular targets of these analogs, their binding affinities for dopamine D2 and sigma receptors have been determined.
Table 2: Dopamine D2 and Sigma Receptor Binding Affinities of Selected Analogs
Structure-Activity Relationship Summary for Receptor Binding:
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has shown high affinity for both sigma-1 and dopamine D2 receptors, suggesting that the CNS effects of these compounds may be mediated through modulation of these targets.[4] Further detailed SAR studies are required to delineate the specific structural features governing affinity and selectivity for these receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Tetrabenazine-Induced Ptosis Assay in Mice
This in vivo assay assesses the ability of a compound to reverse the ptosis induced by the monoamine-depleting agent tetrabenazine.
Protocol:
Animals: Male mice are used for the study.
Drug Administration:
The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
30 minutes after the administration of the test compound, tetrabenazine is administered i.p. at a dose of 32 mg/kg.
Observation and Scoring:
One hour after tetrabenazine administration, the degree of ptosis is scored for each mouse.
The scoring is typically done on a scale of 0 to 4, where 0 represents no ptosis and 4 represents complete closure of the eyelids.
Data Analysis:
The percentage of animals in each treatment group showing a ptosis score of less than 2 (i.e., significant reversal of ptosis) is calculated.
The ED50 (the dose at which 50% of the animals show a positive response) is then determined using a suitable statistical method.
Dopamine D2 Receptor Binding Assay
This in vitro assay measures the affinity of a compound for the dopamine D2 receptor using a radioligand binding technique.
Protocol:
Receptor Preparation: A membrane preparation from a cell line expressing the human dopamine D2 receptor (e.g., HEK293 cells) or from brain tissue (e.g., striatum) is used.
Radioligand: [3H]Spiperone, a high-affinity D2 antagonist, is commonly used as the radioligand.
Assay Procedure:
The receptor preparation is incubated with a fixed concentration of [3H]Spiperone and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
Data Analysis:
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
Specific binding is calculated by subtracting non-specific binding from total binding.
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Sigma-1 and Sigma-2 Receptor Binding Assays
These in vitro assays determine the affinity of a compound for the sigma-1 and sigma-2 receptors.
Protocol:
Receptor Preparation: Membrane preparations from tissues or cell lines expressing sigma receptors are used (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).
Radioligands:
For sigma-1 receptors, --INVALID-LINK---pentazocine is a commonly used selective radioligand.
For sigma-2 receptors, [3H]DTG (1,3-di-o-tolyl-guanidine) is often used, typically in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to sigma-1 receptors.
Assay Procedure: The assay is performed similarly to the dopamine D2 receptor binding assay, with incubation of the receptor preparation, radioligand, and test compound.
Separation and Quantification: Rapid filtration and liquid scintillation counting are used to measure the amount of bound radioligand.
Data Analysis: IC50 and Ki values are calculated as described for the D2 receptor binding assay.
Visualizing the Pathways and Processes
To further clarify the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the SAR validation of 3H-spiro[isobenzofuran-1,4'-piperidine] analogs.
Comparative Efficacy of 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride and its Analogs in Preclinical Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the efficacy of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives against established...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives against established therapeutic agents in preclinical models of various neurological disorders. The data presented is compiled from published experimental studies to facilitate an objective evaluation of this class of compounds for further drug development.
Antidepressant Activity: Tetrabenazine-Induced Ptosis Model
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have demonstrated notable efficacy in reversing the ptosis (eyelid drooping) induced by tetrabenazine in mice, a widely used screening model for antidepressant compounds. The mechanism of this model is based on the ability of a test compound to counteract the depletion of biogenic amines, such as serotonin and norepinephrine, caused by tetrabenazine.
A series of 1'-[3-(4-fluorobenzoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] analogs were evaluated for their potential as neuroleptic agents using the Sidman avoidance paradigm in rats. This model assesses the ability of a compound to reduce avoidance behavior without producing general sedation, a characteristic of many antipsychotic drugs.
Activity in Alzheimer's Disease Models: Targeting the Sigma-2 Receptor
While direct studies on 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in Alzheimer's disease (AD) models are limited, its structural analogs have been investigated as ligands for the sigma-2 (σ2) receptor. The σ2 receptor is considered a promising therapeutic target in AD due to its role in Aβ oligomer toxicity and neuroinflammation.[2][3][4][5][6]
Conceptual Framework for Efficacy
Selective σ2 receptor modulators have been shown to:
Displace toxic amyloid-beta (Aβ) oligomers from neuronal synapses.[3][5]
Restore synaptic function and protect against synapse loss.[3]
Improve cognitive deficits in animal models of AD.[2][3]
Given that derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] are known to bind to σ2 receptors, this suggests a potential therapeutic avenue for this compound class in Alzheimer's disease.
Comparative Efficacy in Other Neurological Disorders
Currently, there is a lack of published data on the efficacy of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride or its direct analogs in preclinical models of Parkinson's disease and epilepsy. For comparative context, the efficacy of standard-of-care treatments in these models is presented below.
Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Model
Compound
Animal Model
Administration Route
Key Efficacy Endpoint
Result
Levodopa
Rat (6-OHDA lesion)
Oral
Improved motor function (e.g., rotarod performance, skilled forelimb use)
Significant improvement in motor deficits.[7][8][9]
Epilepsy: Pentylenetetrazol (PTZ)-Induced Seizure Model
Compound
Animal Model
Administration Route
Key Efficacy Endpoint
Result
Diazepam
Mouse
Intraperitoneal
Protection against tonic-clonic convulsions
Effective in preventing seizures, though tolerance can develop with chronic use.[10][11]
Experimental Protocols
Tetrabenazine-Induced Ptosis in Mice
Objective: To assess the potential antidepressant activity of a test compound by its ability to reverse tetrabenazine-induced ptosis.
Methodology:
Animals: Male mice are used.
Procedure:
Tetrabenazine is administered to the mice to induce ptosis.
The test compound is administered at various doses, typically 30 minutes after tetrabenazine.
At a specified time point after test compound administration (e.g., 60 minutes), the degree of ptosis is scored by a trained observer blinded to the treatment groups.
The scoring is typically based on the degree of eyelid closure.
Data Analysis: The dose of the test compound that reduces the ptosis score by 50% (ED50) is calculated.
Sidman Avoidance Paradigm in Rats
Objective: To evaluate the potential antipsychotic (neuroleptic) activity of a test compound.
Methodology:
Apparatus: A shuttle box with two compartments separated by a door or opening, with a grid floor capable of delivering a mild electric shock.
Procedure:
A rat is placed in the shuttle box.
At fixed intervals (e.g., every 20 seconds), a warning stimulus (e.g., a light or tone) is presented.
If the rat moves to the other compartment during the warning stimulus, it avoids the electric shock.
If the rat fails to move, a mild foot shock is delivered until it escapes to the other compartment.
The test compound is administered orally, and its effect on the number of successful avoidances is measured.
Data Analysis: The dose of the test compound that reduces the number of avoidances by 50% (ED50) is determined. A desirable profile for a potential antipsychotic is the reduction of avoidance behavior at doses that do not cause significant motor impairment.
Signaling Pathways and Mechanisms of Action
dot
Caption: Mechanism of the tetrabenazine-induced ptosis model.
dot
Caption: Dopamine D2 receptor antagonism in antipsychotic action.
Illuminating Cellular Targets: A Comparative Guide to the Specificity of Spiro-Isobenzofuran Derived Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of fluorescent probes based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold for imaging sigma (σ) receptors. This guide provide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of fluorescent probes based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold for imaging sigma (σ) receptors.
This guide provides a comprehensive comparison of novel fluorescent probes derived from the 3H-spiro[isobenzofuran-1,4'-piperidine] chemical scaffold. These probes are emerging as powerful tools for investigating the σ₂ receptor, a protein of significant interest in cancer and neurodegenerative disease research.[1][2][3][4] We will objectively evaluate their performance against other fluorescent probes, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Sigma Receptor Fluorescent Probes
The validation of a fluorescent probe hinges on its affinity for the intended target and its selectivity against other potential binding sites. The following table summarizes key performance data for fluorescent probes derived from the 3H-spiro[isobenzofuran-1,4'-piperidine] structure, alongside a notable alternative, SW120.
Probe
Target Receptor(s)
Kᵢ for σ₁ (nM)
Kᵢ for σ₂ (nM)
Selectivity (σ₁/σ₂)
Max Excitation (λex, nm)
Max Emission (λem, nm)
Compound 19
Pan-Sigma (σ₁ and σ₂)
1.9
1.1
1.7
494
521
Compound 29
σ₂ Selective
114
2.5
45.6
590
617
SW120
σ₂ Selective
134
7.0
19.1
467
538
Data for Compounds 19 and 29 are derived from studies on indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety.[1][2][3][4][5]
Data for SW120 is presented as a well-characterized alternative σ₂ receptor fluorescent probe.[6][7]
Experimental Protocols for Specificity Validation
The specificity of these probes is typically validated through a combination of competitive binding assays and cellular imaging techniques. Below are detailed methodologies for key experiments.
1. Competitive Radioligand Binding Assay
This assay quantifies the affinity of the fluorescent probe for σ₁ and σ₂ receptors by measuring its ability to displace a known high-affinity radioligand.
Materials:
Cell membranes or tissue homogenates expressing σ₁ and σ₂ receptors.
Radioligand: e.g., --INVALID-LINK---pentazocine for σ₁ and [³H]-DTG for σ₂ (in the presence of a masking concentration of a σ₁ ligand).
Test compounds (fluorescent probes) at varying concentrations.
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
Allow the binding to reach equilibrium.
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
Wash the filters to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the inhibition constant (Kᵢ) from the IC₅₀ values (the concentration of the test compound that displaces 50% of the radioligand).
2. Cellular Imaging with Confocal Microscopy
This method visualizes the subcellular localization of the probe and confirms target engagement in living or fixed cells. Specificity is demonstrated by co-localization with known organelle markers or by displacement of the fluorescent signal with a known non-fluorescent ligand.
Materials:
Cell line with high expression of the target receptor (e.g., MCF-7 or MDA-MB-435 cells).[7][8]
Fluorescent probe (e.g., Compound 29).
A non-fluorescent, high-affinity σ₂ receptor ligand for competition (e.g., Haloperidol).[9][10]
Culture the cells on glass-bottom dishes suitable for microscopy.
For competition experiments, pre-incubate one set of cells with an excess of the non-fluorescent competitor ligand (e.g., 10 µM Haloperidol) for 30 minutes.
Add the fluorescent probe to both sets of cells (with and without the competitor) at a suitable concentration (e.g., 100 nM) and incubate.
Wash the cells with PBS to remove the unbound probe.
Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the probe.
Analyze the images to compare the fluorescence intensity between the cells treated with the probe alone and those pre-treated with the competitor. A significant reduction in fluorescence in the competitor-treated cells indicates specific binding.
Visualizing Experimental Workflows and Logic
To further clarify the processes involved in validating these fluorescent probes, the following diagrams illustrate a typical experimental workflow and the logic behind a specificity assay.
Caption: Workflow for developing and validating fluorescent probes.
Caption: Demonstrating probe specificity via competitive displacement.
The development of highly specific fluorescent probes, such as those derived from the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, is crucial for advancing our understanding of σ₂ receptor biology.[11] Compound 29, with its high selectivity and red-shifted emission, represents a significant advancement, offering researchers a validated tool for fluorescence-based techniques with reduced interference from cellular autofluorescence.[1][2] The protocols and comparative data presented here serve as a guide for the effective evaluation and application of these powerful molecular probes in drug discovery and biomedical research.
A Comparative Analysis of the Antihypertensive Properties of Angiotensin-Converting Enzyme (ACE) Inhibitors
For Immediate Release This guide provides a detailed comparison of the antihypertensive properties of prominent Angiotensin-Converting Enzyme (ACE) inhibitor derivatives. It is intended for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed comparison of the antihypertensive properties of prominent Angiotensin-Converting Enzyme (ACE) inhibitor derivatives. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on experimental data. This document summarizes key efficacy and pharmacokinetic parameters, outlines detailed experimental protocols, and visualizes the underlying biological and procedural frameworks.
Introduction to ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs primarily used in the treatment of hypertension and congestive heart failure. They exert their mechanism of action by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for regulating blood pressure. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lead to vasodilation and a reduction in blood pressure. This guide focuses on a comparative analysis of some of the most widely studied ACE inhibitors: Captopril, Enalapril, and Lisinopril.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
ACE inhibitors modulate the Renin-Angiotensin-Aldosterone System (RAAS). Under normal physiological conditions, renin is released by the kidneys in response to low blood pressure, which then converts angiotensinogen to angiotensin I. ACE, predominantly found in the pulmonary circulation, subsequently converts angiotensin I to angiotensin II. Angiotensin II causes vasoconstriction and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. Both of these effects lead to an increase in blood pressure. ACE inhibitors disrupt this cascade, leading to decreased angiotensin II levels and consequently, reduced blood pressure.[1][2][3]
Comparative Efficacy in Blood Pressure Reduction
Clinical trials have demonstrated the efficacy of Captopril, Enalapril, and Lisinopril in reducing blood pressure in patients with mild to moderate hypertension. The following table summarizes the results from head-to-head comparative studies.
A double-blind, parallel-group study comparing once-daily administration of 20 mg lisinopril and 50 mg captopril in patients with mild to moderate hypertension found that lisinopril produced a statistically significant greater reduction in systolic blood pressure.[4] Another randomized, double-blind study comparing lisinopril (10-40 mg daily) and enalapril (5-20 mg daily) over 12 weeks showed that both drugs effectively lowered blood pressure, with lisinopril showing a slightly greater, though not statistically significant, reduction in systolic and diastolic blood pressure at 8 hours post-dose.[5]
Pharmacokinetic Profiles
The pharmacokinetic properties of ACE inhibitors influence their dosing frequency and onset of action. Captopril is a non-prodrug with a rapid onset but shorter half-life, necessitating multiple daily doses.[6][7] Enalapril is a prodrug that is converted to its active metabolite, enalaprilat, in the liver.[8][9] Lisinopril is also an active drug and is not a prodrug, and it has a long half-life, allowing for once-daily dosing.[6][8]
Parameter
Captopril
Enalapril
Lisinopril
Ramipril
Prodrug
No
Yes
No
Yes
Time to Peak Plasma Conc. (Tmax)
~1 hour
~1 hour (Enalapril) ~2-4 hours (Enalaprilat)
~6-8 hours
~1 hour (Ramipril) ~2-4 hours (Ramiprilat)
Bioavailability
~70%
~60%
~25%
~28-56%
Elimination Half-life
~2 hours
~1.3 hours (Enalapril) ~11 hours (Enalaprilat)
~12 hours
~1-2 hours (Ramipril) >50 hours (Ramiprilat)
Dosing Frequency
2-3 times daily
1-2 times daily
Once daily
Once daily
Note: Pharmacokinetic parameters can vary between individuals and studies.
Experimental Protocols
In Vivo Antihypertensive Efficacy Assessment: Tail-Cuff Method in Rats
This protocol describes a non-invasive method for measuring systolic blood pressure in conscious rats to assess the efficacy of antihypertensive agents.
1. Animal Acclimatization:
House male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
Provide ad libitum access to standard chow and water.
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.
2. Animal Preparation:
On the day of the experiment, place the conscious rat in a restraining device.
The rat's tail is passed through an inflatable cuff and a photoelectric sensor.
To ensure vasodilation of the tail artery for accurate measurements, warm the tail to 32-34°C using a heating pad or an infrared lamp.[10]
3. Drug Administration:
Administer the ACE inhibitor derivative or vehicle control orally via gavage at the predetermined dose.
4. Blood Pressure Measurement:
At specified time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), inflate the tail cuff to a pressure above the expected systolic blood pressure (typically 200-250 mmHg) to occlude the caudal artery.
Gradually deflate the cuff at a constant rate.
The photoelectric sensor detects the return of blood flow (pulsations) as the pressure in the cuff falls below the systolic blood pressure.
The pressure at which the pulsations reappear is recorded as the systolic blood pressure.
For each time point, obtain at least three stable and consecutive readings and calculate the average.
5. Data Analysis:
Calculate the mean change in systolic blood pressure from baseline for each treatment group at each time point.
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure-lowering effects of the different ACE inhibitor derivatives.
Adverse Effects
A common side effect associated with all ACE inhibitors is a persistent dry cough.[6] Other potential adverse effects include hypotension (especially after the first dose), hyperkalemia, and angioedema (a rare but serious side effect).[6] The incidence and severity of these side effects can vary among the different derivatives.
Conclusion
Captopril, Enalapril, and Lisinopril are all effective antihypertensive agents that act by inhibiting the angiotensin-converting enzyme. While their primary mechanism of action is the same, they exhibit notable differences in their pharmacokinetic profiles, which in turn dictates their dosing regimens. Clinical studies suggest subtle differences in their blood pressure-lowering efficacy. The choice of a specific ACE inhibitor for therapeutic use or further development should consider these differences in efficacy, pharmacokinetics, and adverse effect profiles. The experimental protocols outlined in this guide provide a standardized framework for the preclinical evaluation of novel ACE inhibitor derivatives.
Proper Disposal of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the proper disposal of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS RN:...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS RN: 37663-44-8). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
I. Hazard and Safety Information
A comprehensive understanding of the hazards associated with 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is the first step in safe handling and disposal. The following table summarizes key quantitative data and hazard statements.
The following protocol outlines the step-by-step procedure for the safe disposal of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride. This procedure should be performed in a designated and properly ventilated area, such as a chemical fume hood.
1. Personal Protective Equipment (PPE):
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
If there is a risk of generating dust, a respirator should be worn.[3]
2. Waste Collection:
Solid Waste:
Carefully sweep up any solid material. Avoid generating dust.[3]
Place the swept material into a clearly labeled, sealed container for chemical waste. The container should be compatible with the chemical.
Contaminated Materials:
Any materials used for cleaning spills (e.g., absorbent pads, wipes) and any contaminated disposable PPE should be collected in a separate, clearly labeled waste bag or container.
Unused Product:
Leave the chemical in its original container if possible.[3] Do not mix with other waste.[3]
3. Waste Storage:
Store the sealed waste container in a designated hazardous waste accumulation area.
This area should be secure, well-ventilated, and away from incompatible materials.
4. Final Disposal:
Dispose of the chemical waste through a licensed and approved waste disposal company.[3]
Ensure that the disposal is carried out in accordance with all local, state, and federal regulations.[3][4]
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride.
III. Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
Spill:
Evacuate the immediate area.
Ensure the area is well-ventilated.
Wear appropriate PPE before attempting to clean the spill.
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
Collect the absorbed material and place it in a sealed container for disposal.
Clean the spill area thoroughly with a suitable decontamination solution.
Skin Contact:
Immediately remove contaminated clothing.
Rinse the affected skin area with plenty of water for at least 15 minutes.
Essential Safety and Operational Guide for Handling 3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3H-spiro[isobenzofuran-1,4'-...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS Number: 37663-44-8), a compound utilized in pharmaceutical research and development for its potential as a therapeutic agent in neurological disorders.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory:
PPE Category
Specific Recommendation
Eye/Face Protection
Use chemical safety goggles or a face shield approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin Protection
Wear protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[4] Wear a lab coat or other impervious protective clothing.
Respiratory Protection
For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. Ensure adequate ventilation.